molecular formula C11H10O2 B049404 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 63106-93-4

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B049404
CAS No.: 63106-93-4
M. Wt: 174.2 g/mol
InChI Key: WZGFIZUMKYUMRN-UHFFFAOYSA-N
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Description

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a synthetically valuable, conformationally restricted bicyclic lactone. Its unique oxabicyclic scaffold, incorporating a cyclopropane ring fused to a lactone, presents a high degree of molecular strain and a rigid three-dimensional structure. This makes it a privileged intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmacologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFIZUMKYUMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979062
Record name 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63106-93-4
Record name 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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Record name (1S,1R)-(5R,5S)-1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Keystone Intermediate in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its unique structural characteristics, physicochemical properties, and its pivotal role as a synthetic intermediate, most notably in the production of the antidepressant Milnacipran. The inherent structural strain and reactivity of this bicyclic lactone make it a fascinating and valuable building block in medicinal chemistry.

Molecular Structure and Chemical Identity

This compound is a bicyclic organic compound featuring a fused cyclopropane and γ-butyrolactone ring system.[1] The phenyl group at the C1 position is a key feature, adding aromatic character and influencing the molecule's electronic properties and stability.[2] The formal IUPAC name for this compound is this compound.[3]

The molecule's rigid, strained three-dimensional architecture is central to its chemical behavior. The fusion of the high-energy cyclopropane ring with the lactone imparts significant ring strain, which is a primary driver of its reactivity.[2] This strained conformation makes the lactone's carbonyl group highly electrophilic and susceptible to nucleophilic attack, a property expertly exploited in multi-step pharmaceutical syntheses.[2][4]

The compound exists as different stereoisomers, with the (1S,5R) and (1R,5S) enantiomers being particularly relevant in pharmaceutical applications due to the stereospecific requirements of drug-receptor interactions.[1][5][6] For instance, the (1S,5R) enantiomer is also known as LevoMilnacipran Lactone, highlighting its direct role as a precursor to a specific active pharmaceutical ingredient (API).[5]

Key Identifiers:

  • CAS Number: 63106-93-4 (for the racemate)[3][7][8]

  • Molecular Formula: C₁₁H₁₀O₂[2][3][7]

  • Molecular Weight: 174.20 g/mol [2][3][7]

  • SMILES: C1C2C1(C(=O)OC2)C3=CC=CC=C3[3][9]

  • InChIKey: WZGFIZUMKYUMRN-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are dictated by its compact, bicyclic structure and the presence of both polar (lactone) and nonpolar (phenyl) functionalities. These characteristics govern its solubility, stability, and handling requirements in a laboratory and industrial setting.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Physical Form Solid
Melting Point 49-50 °C[4][10]
Boiling Point 340.05 °C at 760 mmHg[10]
Density 1.3 g/cm³[10]
Solubility Soluble in Chloroform, Methanol[10]
Storage Store at room temperature, sealed in a dry place. It is noted as hygroscopic and should be stored under an inert atmosphere in a refrigerator.[10]
Stability Stable under recommended storage conditions.[11] Incompatible with strong oxidizing agents.[11][12] Hazardous decomposition products include carbon monoxide and carbon dioxide.[12]
Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the stereochemistry of the bicyclic system. The signals corresponding to the phenyl protons, the cyclopropane protons, and the methylene protons of the lactone ring would be characteristic.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration would be a prominent feature in the IR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[13]

Synthesis and Reaction Mechanisms

The industrial synthesis of this compound is a critical process, optimized for safety, yield, and cost-effectiveness. The most common route involves the alkylation of phenylacetonitrile with epichlorohydrin, followed by hydrolysis and lactonization.[14][15]

The causality behind this choice of reactants is clear: phenylacetonitrile provides the required phenyl- and cyano- (a precursor to the carboxylic acid) substituted carbon atom, while epichlorohydrin serves as a three-carbon electrophile that facilitates the formation of both the cyclopropane and the hydroxymethyl moiety needed for the lactone ring.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Lactonization A Phenylacetonitrile E Intermediate: 2-(chloromethyl)-4-phenyl-4-cyanobutanoate A->E B Epichlorohydrin B->E C Base (e.g., NaH or NaOH) C->E Deprotonation D Phase Transfer Catalyst (if using NaOH) D->E Facilitates Reaction G Intermediate: 2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile E->G Intramolecular Cyclization F Alkali Hydrolysis (e.g., NaOH) H Acid Treatment F->H Acidification & Intramolecular Esterification G->F Hydrolysis of Nitrile I This compound H->I

Caption: Synthesis workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesized representation based on established chemical principles and patent literature.[14][15] Each step includes controls and expected outcomes that validate the process.

Objective: To synthesize racemic this compound.

Materials:

  • Phenylacetonitrile

  • Epichlorohydrin

  • Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)

  • Phase Transfer Catalyst (e.g., a polyethylene glycol, if using NaOH)[15]

  • Toluene or other suitable organic solvent[15]

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

  • Sodium Hydroxide (for hydrolysis)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Alkylation:

    • To a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., Argon), add phenylacetonitrile dropwise at a controlled temperature (e.g., 0-5 °C). The evolution of hydrogen gas serves as a visual indicator of the deprotonation.

    • Once the addition is complete and gas evolution ceases, add epichlorohydrin dropwise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Hydrolysis and Cyclization:

    • Carefully quench the reaction with water or an aqueous solution.

    • Add a concentrated solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux to facilitate the hydrolysis of the intermediate nitrile group to a carboxylate and drive the cyclization. This step is typically monitored by TLC or HPLC until the intermediate is fully converted.

  • Lactonization and Purification:

    • After cooling, separate the aqueous and organic layers.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 5-6.[10] This protonates the carboxylate, which then undergoes spontaneous intramolecular cyclization (lactonization) to form the desired product.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, often an oil, can be purified by flash chromatography on silica gel to yield the pure this compound.[13] The final product's identity and purity should be confirmed by NMR and MS analysis.

Applications in Drug Development

The primary and most well-documented application of this compound is its use as a key intermediate in the synthesis of Milnacipran.[2][8][10] Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression.

The bicyclic lactone is not the active agent itself, but rather a strategic precursor. Its strained ring system is designed to be opened in a subsequent synthetic step, typically by a nucleophilic amine, to construct the core cyclopropane carboxamide structure of Milnacipran.

Role in the Synthesis of Milnacipran

G A 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one C Ring-Opening Reaction A->C B Nucleophilic Amine (e.g., Diethylamine) B->C Nucleophilic Attack on Carbonyl Carbon D Milnacipran Precursor (Cyclopropane Carboxamide) C->D Lactone Ring Opens E Further Synthetic Steps D->E F Milnacipran (API) E->F

Caption: Role of the bicyclic lactone in the Milnacipran synthesis pathway.

This synthetic strategy is a prime example of how complex, strained molecules can serve as powerful tools. By building the tension of the bicyclic system into the intermediate, chemists can leverage the subsequent release of that strain to efficiently drive the formation of the desired acyclic, functionalized core of the final drug molecule. This approach often leads to higher yields and better stereochemical control compared to building the final structure in a linear fashion. The unique properties of bicyclic lactones, therefore, make them valuable motifs in the design of efficient synthetic routes for various pharmacoactive molecules.[16][17]

Conclusion

This compound is more than just a chemical compound; it is a testament to the strategic importance of molecular architecture in modern organic synthesis and drug development. Its strained bicyclic framework provides the latent reactivity necessary to serve as a highly effective precursor to complex pharmaceutical agents like Milnacipran. Understanding the synthesis, properties, and reactivity of this keystone intermediate offers valuable insights for scientists working to create the next generation of therapeutics, where efficiency, stereocontrol, and scalability are paramount.

References

  • Apicule. (n.d.). This compound (CAS No: 63106-93-4) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 63106-93-4 | Product Name : this compound. Retrieved from [Link]

  • Veeprho. (n.d.). (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | CAS 96847-53-9. Retrieved from [Link]

  • LookChem. (n.d.). Cas 63106-93-4, (1S,5R)-1-PHENYL-3-OXA-BICYCLO[3.1.0]HEXAN-2-ONE. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Das, J., Ali, W., Ghosh, A., & Maiti, D. (2023). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³) functionalization.
  • Fraga, B. M., & González-Coloma, A. (2023). Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases. Molecules, 28(15), 5793.
  • J-Stage. (n.d.). Supplementary materials Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
  • Wang, Y., et al. (2017). Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations.
  • Tintori, G., et al. (2022). Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Chemoselective Reduction. Synlett.
  • Li, Y., et al. (2021). A concise access to bridged[2][3][3] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 12(1), 5433.

  • Capot Chemical. (n.d.). MSDS of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • Thieme. (2024). Synthetic Development of Key Intermediates and Active Pharmaceutical Ingredients (APIs). Synthesis, 56(02), A15-A16.
  • Manus Aktteva Biopharma LLP. (n.d.). (1S,5R)-1-Phenyl-3-Oxa-Bicyclo[3.1.0]Hexan-2-One (CAS No.: 63106-93-4). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1R,5S)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Retrieved from [Link]

  • ACS Publications. (2012). Stereochemical Diversity-Oriented Conformational Restriction Strategy. Development of Potent Histamine H3 and/or H4 Receptor Antagonists with an Imidazolylcyclopropane Structure. Journal of Medicinal Chemistry, 55(21), 9137-9150.
  • Google Patents. (n.d.). WO1997015563A1 - Method for making 1-phenyl-2-oxo-3-oxa-bicyclo (3:1:0) hexane.

Sources

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Introduction

This compound is a strained bicyclic lactone of significant interest in the fields of organic and medicinal chemistry.[1] Its unique molecular architecture, characterized by a lactone (a cyclic ester) fused to a cyclopropane ring and bearing a phenyl substituent, imparts a high degree of reactivity that makes it a valuable synthetic intermediate.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and handling protocols, with a particular focus on its pivotal role in the development of active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This compound is most commonly identified by its CAS number, 63106-93-4, which typically refers to the racemic mixture of its stereoisomers.[1][2][3][4][5][6] Specific enantiomers, such as the (1S,5R) form, are critical for stereoselective synthesis and have their own unique identifiers (e.g., CAS 96847-53-9).[7][8][9]

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 63106-93-4 (racemate)[1][3][4][5][6]
Molecular Formula C₁₁H₁₀O₂[1][3][6]
Molecular Weight 174.20 g/mol [1][3][6]
Synonyms 2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]-hexane, Milnacipran HCl PI-1[1][3][10]
SMILES C1C2C1(C(=O)OC2)C3=CC=CC=C3[6]
InChIKey WZGFIZUMKYUMRN-UHFFFAOYSA-N
Melting Point 49.0 °C[6]
Boiling Point 119.0 °C[6]
Topological Polar Surface Area 26.3 Ų[3]

Molecular Structure and Reactivity

The compound's reactivity is a direct consequence of its structure. It features a compact oxabicyclic framework where the inherent ring strain of the cyclopropane moiety, combined with the electrophilic nature of the lactone's carbonyl group, renders the molecule susceptible to a variety of chemical transformations.[1][6]

  • Ring Strain: The fusion of the five-membered lactone ring with the three-membered cyclopropane ring creates significant angle strain. This strain is a thermodynamic driving force for ring-opening reactions.

  • Electrophilic Carbonyl: The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack.

  • Phenyl Group: The phenyl substituent provides aromatic character and steric bulk, influencing the stereochemical outcome of reactions and the overall stability of the molecule.[1]

This combination of features makes this compound an ideal precursor for constructing more complex molecular scaffolds, particularly those containing a cyclopropane ring, a common motif in pharmacologically active molecules. Reactions typically involve nucleophilic addition to the carbonyl, often leading to the opening of the lactone ring.[1]

cluster_Structure Core Structure: this compound main_node Key Structural Features feature1 Strained Bicyclic System (Lactone + Cyclopropane) main_node->feature1 High Reactivity (Ring-Opening) feature2 Electrophilic Carbonyl Group (C=O) main_node->feature2 Site for Nucleophilic Attack feature3 Phenyl Substituent (C₆H₅) main_node->feature3 Influences Stability & Stereochemistry

Caption: Key structural features driving the reactivity of the molecule.

Industrial Synthesis Protocol

An industrially viable synthesis is crucial for any intermediate intended for pharmaceutical manufacturing. A patented method highlights a safe and scalable process for producing this compound.[11] This process avoids the use of sodium amide, which is difficult to handle, in favor of sodium hydride as the base.[11]

Step-by-Step Methodology
  • Reaction Setup: Phenylacetonitrile and epichlorohydrin are reacted in the presence of sodium hydride.[11] Sodium hydride serves as a strong base to deprotonate the phenylacetonitrile, forming a carbanion.

  • Nucleophilic Attack & Cyclization: The resulting anion undergoes a nucleophilic attack on epichlorohydrin, leading to a cascade of reactions that form the bicyclic core.

  • Hydrolysis: The intermediate product is then subjected to alkali-hydrolysis.

  • Acidification: The final step involves an acid treatment to yield the target this compound as an oily substance.[11]

This method is advantageous for its operational safety and ease of use with industrially available materials.[11]

G start Reactants process1 1. Reaction (Phenylacetonitrile + Epichlorohydrin) Base: Sodium Hydride (NaH) start->process1 process2 2. Alkali Hydrolysis process1->process2 process3 3. Acid Treatment process2->process3 end Final Product This compound process3->end

Caption: Workflow for the industrial synthesis of the target compound.

Key Applications in Drug Development

The primary application of this compound is as a key pharmaceutical intermediate in the synthesis of the API Milnacipran and its enantiomerically pure form, Levomilnacipran.[1][4] Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression.

The bicyclic lactone serves as a compact and reactive precursor to the aminomethyl cyclopropane core of Milnacipran. The synthesis involves a ring-opening reaction of the lactone with an amine, which efficiently installs the necessary functional groups onto the cyclopropane scaffold. The use of specific stereoisomers of the starting lactone, such as (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, is essential for producing the therapeutically active enantiomer, Levomilnacipran.[7][8]

intermediate This compound (Key Intermediate) reaction Ring-Opening Amination intermediate->reaction api Milnacipran / Levomilnacipran (Final API) reaction->api

Caption: Role as a key intermediate in the synthesis of Milnacipran.

Beyond its role in Milnacipran synthesis, the compound is also explored as a monomer for creating novel polymers and in the development of prostaglandin analogs, highlighting its versatility in organic synthesis.[6][12]

Analytical Characterization

Full analytical characterization is essential for quality control in pharmaceutical manufacturing. Commercial suppliers of this compound typically provide a suite of analytical data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity, purity, and quality.[13] While detailed spectra are proprietary, published literature on analogous compounds confirms that techniques like High-Resolution Mass Spectrometry (HRMS) and 13C NMR are used to verify the molecular formula and carbon skeleton, respectively.[14]

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation.[2][15]

Parameter Guideline Source
GHS Hazard H319: Causes serious eye irritation[2][15]
Personal Protective Equipment Chemical safety goggles, compatible chemical-resistant gloves, NIOSH/MSHA-approved respirator[15]
Engineering Controls Use in a well-ventilated area, preferably a fume hood. Safety shower and eye wash station should be accessible.[15]
Storage Conditions Store in a cool, dry, well-ventilated area at room temperature (10°C - 25°C).[3][6][15]
Incompatible Materials Strong oxidizing agents[15]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂)[15]

Conclusion

This compound is more than a chemical curiosity; it is a cornerstone intermediate for the synthesis of important pharmaceuticals. Its value is derived from a unique combination of structural strain and functional group reactivity, which organic chemists have leveraged to construct complex and therapeutically relevant molecules like Milnacipran. The development of safe and scalable industrial syntheses further cements its importance in the drug development pipeline, making a thorough understanding of its properties, reactivity, and handling essential for researchers and scientists in the field.

References

  • apicule. This compound (CAS No: 63106-93-4). [Link]

  • PubChem. This compound | C11H10O2. [Link]

  • Pharmaffiliates. CAS No : 63106-93-4 | Product Name : this compound. [Link]

  • Royal Society of Chemistry. Organic Chemistry Frontiers - Accepted Manuscript. [Link]

  • PubChemLite. This compound. [Link]

  • Pharmaffiliates. (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | CAS No : 96847-53-9. [Link]

  • Google Patents. Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • Manus Aktteva Biopharma LLP. (1S,5R)-1-Phenyl-3-Oxa-Bicyclo[3.1.0]Hexan-2-One (CAS No.: 63106-93-4). [Link]

  • Organic Process Research & Development. Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Chemoselective Reduction. [Link]

  • MySkinRecipes. This compound. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the spectroscopic data for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS No: 63106-93-4), a key pharmaceutical intermediate in the synthesis of Milnacipran.[1][2] The unique strained bicyclic lactone structure, featuring a fusion of a lactone ring with a cyclopropane and a phenyl substituent, gives rise to a distinct spectroscopic fingerprint.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also insights into the experimental considerations and data interpretation.

The molecular structure of this compound, with the chemical formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol , is the foundation for understanding its spectral characteristics.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The following data has been reported for this compound.[4]

Chemical Shift (δ) in ppmAssignmentRationale
176.0C=O (Lactone)The carbonyl carbon of the lactone is significantly deshielded due to the electronegativity of the two adjacent oxygen atoms and its sp² hybridization.
134.0Quaternary Aromatic CThe ipso-carbon of the phenyl ring, directly attached to the bicyclic system, is deshielded.
128.5 (2C)Aromatic C-HThe ortho- or meta-carbons of the phenyl ring.
128.2 (2C)Aromatic C-HThe ortho- or meta-carbons of the phenyl ring.
127.6Aromatic C-HThe para-carbon of the phenyl ring.
68.0O-CH₂The methylene carbon adjacent to the lactone oxygen is deshielded by the electronegative oxygen atom.
31.6Quaternary Cyclopropyl CThe quaternary carbon of the cyclopropane ring is relatively shielded.
25.0Cyclopropyl C-HThe methine carbon of the cyclopropane ring.
20.0Cyclopropyl CH₂The methylene carbon of the cyclopropane ring.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ) in ppmMultiplicityIntegrationAssignmentRationale
7.25 - 7.45Multiplet5HAromatic ProtonsThe protons of the phenyl ring will appear as a complex multiplet in the aromatic region.
4.3 - 4.5Multiplet2HO-CH₂The diastereotopic protons of the methylene group adjacent to the lactone oxygen will be deshielded and likely appear as a multiplet due to geminal and vicinal coupling.
2.3 - 2.5Multiplet1HCyclopropyl C-HThe methine proton on the cyclopropane ring.
1.5 - 1.8Multiplet2HCyclopropyl CH₂The diastereotopic protons of the methylene group in the cyclopropane ring will exhibit complex splitting patterns.

Predicted for a 400 MHz spectrometer in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption of the lactone carbonyl group.

Key IR Absorption Bands: [4]

Wavenumber (cm⁻¹)IntensityAssignment
3063MediumAromatic C-H Stretch
2975, 2908MediumAliphatic C-H Stretch
1759StrongC=O Stretch (γ-lactone)
1623, 1501, 1479, 1446Medium to WeakAromatic C=C Bending

The strong absorption at 1759 cm⁻¹ is highly characteristic of a strained five-membered ring lactone (γ-lactone). The strain in the bicyclic system likely contributes to the relatively high frequency of this carbonyl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS):

The sodium adduct of the molecular ion has been determined by ESI-TOF mass spectrometry.[4]

  • Calculated m/z for [C₁₁H₁₀O₂ + Na]⁺: 197.0573

  • Found m/z: 197.0577

This highly accurate mass measurement confirms the elemental composition of the molecule.

Predicted Electron Ionization (EI) Fragmentation:

  • Loss of CO₂: A common fragmentation for lactones, leading to a fragment at m/z = 130.

  • Loss of CO: Resulting in a fragment at m/z = 146.

  • Cleavage of the cyclopropane ring: The strained cyclopropane ring can undergo various ring-opening and rearrangement reactions.

  • Fragments from the phenyl group: Such as the phenyl cation at m/z = 77.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful experimental design.

Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Deposit on ATR crystal Sample->IR_Prep MS_Prep Dissolve in suitable solvent (e.g., MeCN/H2O) Sample->MS_Prep NMR_Acq Acquire 1H, 13C, COSY, HSQC NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire HRMS (ESI-TOF) and EI-MS MS_Prep->MS_Acq NMR_Analysis Assign peaks, determine coupling NMR_Acq->NMR_Analysis IR_Analysis Identify functional group frequencies IR_Acq->IR_Analysis MS_Analysis Determine molecular formula, analyze fragmentation MS_Acq->MS_Analysis Report Compile Spectroscopic Data and Interpretation NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

Step-by-Step Methodologies:

  • NMR Spectroscopy:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY and HSQC are recommended.

  • IR Spectroscopy:

    • Ensure the ATR crystal of the FT-IR spectrometer is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • For HRMS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent such as acetonitrile or methanol. Infuse the solution directly into the ESI source of a time-of-flight (TOF) mass spectrometer.

    • For EI-MS: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for GC-MS analysis. The electron energy is typically set to 70 eV.

Conclusion

The spectroscopic data for this compound is consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive characterization of this important pharmaceutical intermediate. The key spectral features are the highly deshielded lactone carbonyl in the ¹³C NMR and IR spectra, and the complex aliphatic signals in the ¹H NMR arising from the strained bicyclic system. This guide serves as a valuable resource for scientists working with this compound, providing both the foundational data and the rationale behind its interpretation.

References

  • Supplementary materials Chemical and Pharmaceutical Bulletin - J-Stage. Available at: [Link]

  • ORGANIC CHEMISTRY - RSC Publishing. Available at: [Link]

  • This compound (CAS No: 63106-93-4) API Intermediate Manufacturers - apicule. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • (1S,5R)-1-Phenyl-3-Oxa-Bicyclo[3.1.0]Hexan-2-One (CAS No.: 63106-93-4). Available at: [Link]

  • This compound | C11H10O2 - PubChem. Available at: [Link]

  • This compound | CAS#:63106-93-4 | Chemsrc. Available at: [Link]

  • US20080064885A1 - Process for Producing 2-Oxo-1-Phenyl-3-Oxabicyclo[3.1.0]Hexane - Google Patents.

Sources

Physical and chemical properties of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Properties, Synthesis, and Application

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols, and offers insights into the compound's reactivity and applications.

Introduction and Molecular Overview

This compound is a bicyclic lactone distinguished by a compact and strained framework. This structure consists of a γ-lactone ring fused to a cyclopropane ring, with a phenyl group attached at the bridgehead carbon (C1). This unique architecture, particularly the inherent ring strain of the cyclopropane moiety and the electrophilic nature of the lactone's carbonyl group, imparts significant reactivity to the molecule.

Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. The specific stereochemistry of the bicyclic system is crucial for the synthesis of the desired active pharmaceutical ingredient (API).

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The compound is typically a white to off-white crystalline powder or solid under standard conditions. A summary of its key physical and chemical identifiers is provided below.

Physical and Chemical Data Table
PropertyValueReference(s)
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
CAS Number 63106-93-4 (racemate); 96847-53-9 ((1S,5R)-enantiomer)
IUPAC Name This compound
Melting Point 49-55 °C
Boiling Point 340.05 °C at 760 mmHg
Density 1.3 g/cm³
Appearance White to Off-White Powder or Crystals
Solubility Soluble in Chloroform, Methanol, and other organic solvents.
Storage Store in a dry, well-ventilated place. The compound can be hygroscopic; storage under an inert atmosphere is recommended.
Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While publicly accessible, fully assigned spectra are limited, data from authoritative databases and analogous compounds provide a reliable profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : A specification sheet from a commercial supplier confirms that the proton NMR spectrum conforms to the expected structure. For the closely related compound (1S,5R,6R)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, characteristic signals appear for the phenyl protons and the distinct protons of the bicyclic system.

    • ¹³C NMR : The PubChem database indicates the availability of a ¹³C NMR spectrum from SpectraBase. Typical chemical shifts would include a signal for the lactone carbonyl carbon in the range of 169-175 ppm and multiple signals for the aromatic carbons of the phenyl ring between 125-142 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the γ-lactone, typically found around 1740-1760 cm⁻¹. Additional bands for C-H bonds of the aromatic and aliphatic systems would also be present. A vapor phase IR spectrum is available through SpectraBase.

  • Mass Spectrometry (MS) :

    • GC-MS : A GC-MS spectrum is noted as available in the SpectraBase collection.

    • Predicted Fragmentation : The predicted collision cross section values for various adducts have been calculated, providing expected m/z ratios for analysis. Common adducts include [M+H]⁺ (175.07536 m/z) and [M+Na]⁺ (197.05730 m/z).

Chemical Synthesis: A Step-by-Step Protocol

The most established synthesis of this compound involves the reaction of phenylacetonitrile with epichlorohydrin, followed by hydrolysis and lactonization. This process leverages the acidity of the α-proton of phenylacetonitrile to initiate a nucleophilic attack on epichlorohydrin, leading to the formation of the cyclopropane ring.

Causality of Experimental Choices
  • Base Selection : A strong base is required to deprotonate phenylacetonitrile. Sodium amide (NaNH₂) is historically used due to its high basicity, ensuring complete anion formation. However, it is notoriously difficult to handle industrially. Sodium hydride (NaH) is a safer and more common alternative for large-scale synthesis.

  • Solvent : An aprotic solvent like toluene is used to prevent reaction with the strong base and to facilitate the reaction temperature.

  • Acidification and Heat : After the initial reaction, the intermediate nitrile is hydrolyzed. Subsequent heating in an acidic medium promotes the intramolecular cyclization (lactonization) to form the thermodynamically stable five-membered lactone ring.

Detailed Synthesis Protocol

The following protocol is a synthesized representation of established methods.

The Genesis of a Strained Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the 3-oxabicyclo[3.1.0]hexan-2-one core represents a potent building block, a compact scaffold imbued with the inherent reactivity of a strained bicyclic lactone. Its utility in the synthesis of complex molecules, particularly nucleoside analogs and other biologically active compounds, is well-established. This guide delves into the historical development and key synthetic strategies for accessing this valuable molecular architecture, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Allure of the Bicyclic Lactone

The 3-oxabicyclo[3.1.0]hexan-2-one structure, a fusion of a γ-butyrolactone and a cyclopropane ring, presents a unique conformational rigidity and electronic profile. This distinct arrangement makes it an attractive starting point for the stereocontrolled synthesis of intricate molecular targets. The inherent ring strain of the bicyclic system provides a thermodynamic driving force for a variety of chemical transformations, allowing for the introduction of diverse functionalities with high precision. Its derivatives have found application as crucial intermediates in the synthesis of pharmaceuticals, including antiviral and anticancer agents, underscoring the importance of efficient and versatile synthetic routes to this scaffold.

Historical Perspectives: An Evolution of Synthetic Strategies

While a singular, definitive "discovery" of the parent 3-oxabicyclo[3.1.0]hexan-2-one is not readily apparent in early chemical literature, its synthetic history is intrinsically linked to the broader exploration of bicyclic systems and photochemical rearrangements in the mid-20th century. The closely related 3-oxabicyclo[3.1.0]hexane-2,4-dione was first synthesized during this period in studies focused on the impact of ring strain on intramolecular reactivity.[1] Early approaches to the 3-oxabicyclo[3.1.0]hexan-2-one scaffold were often centered around the photochemical manipulation of existing carbocyclic and heterocyclic systems.

Core Synthetic Methodologies

The synthesis of the 3-oxabicyclo[3.1.0]hexan-2-one core and its derivatives can be broadly categorized into three main strategies: photochemical rearrangements, intramolecular cyclizations, and intermolecular cyclopropanations.

Photochemical Rearrangements: Harnessing Light to Forge Strain

Photochemical reactions have proven to be a powerful tool for the construction of strained ring systems. The synthesis of substituted 3-oxabicyclo[3.1.0]hexan-2-ones has been notably achieved through the photochemical rearrangement of unsaturated lactones and related compounds.

A key early example involves the stereoselective photochemical addition of alcohols to 5-substituted furan-2(5H)-ones. This reaction proceeds via an anti-addition to furnish 4-hydroxyalkyltetrahydrofuran-2-ones, which can then be converted into stereochemically defined 4-substituted 3-oxabicyclo[3.1.0]hexan-2-ones.[2] These products serve as valuable intermediates for the synthesis of chrysanthemic acids and other cyclopropane-containing natural products.[2]

A similar photochemical strategy has been employed in the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one from furfural.[3] This multi-step synthesis involves the photochemical addition of isopropyl alcohol to furan-2(5H)-one as a key step.[3]

The general mechanism for these photochemical transformations often involves the excitation of the unsaturated lactone to a triplet state, followed by an intramolecular hydrogen abstraction or an intermolecular addition, leading to the formation of a diradical intermediate which then cyclizes to form the bicyclic system.

G A Unsaturated Lactone (e.g., Furanone derivative) B Excited Triplet State A->B hν (Light) C Diradical Intermediate B->C Intramolecular Rearrangement D 3-Oxabicyclo[3.1.0]hexan-2-one C->D Cyclization

Figure 1: Generalized workflow for the photochemical synthesis of 3-oxabicyclo[3.1.0]hexan-2-one derivatives.

Intramolecular Cyclizations: Forging the Bicyclic Core from Acyclic Precursors

Intramolecular cyclization strategies offer a powerful and often highly stereocontrolled route to the 3-oxabicyclo[3.1.0]hexan-2-one scaffold. These methods typically involve the construction of a suitably functionalized γ-butyrolactone derivative that can undergo a subsequent ring-closing reaction to form the fused cyclopropane ring.

One notable approach involves the formation of a sulfonic ester of a β,β-disubstituted-γ-(hydroxymethyl)-γ-butyrolactone, followed by base-mediated intramolecular cyclization. This method has been patented for the preparation of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one.

Another versatile method utilizes the intramolecular carbenoid reaction of an appropriate malonate derivative. This strategy has been successfully employed in the synthesis of 1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane, a conformationally constrained amino acid. The synthesis begins with a malonate which, upon treatment with a rhodium catalyst, generates a carbenoid that undergoes intramolecular cyclopropanation to form the bicyclic lactone.

G Start Functionalized γ-Butyrolactone Step1 Introduction of a Leaving Group or Carbenoid Precursor Start->Step1 Chemical Modification Step2 Intramolecular Cyclization Step1->Step2 Base or Catalyst Product 3-Oxabicyclo[3.1.0]hexan-2-one Derivative Step2->Product

Figure 2: General strategy for the synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones via intramolecular cyclization.

Intermolecular Cyclopropanation: Building the Scaffold from Unsaturated Lactones

The direct cyclopropanation of a butenolide (an unsaturated γ-lactone) represents a conceptually straightforward approach to the 3-oxabicyclo[3.1.0]hexan-2-one skeleton. The Simmons-Smith reaction and reactions involving diazo compounds are the most common methods for this transformation.

The Simmons-Smith reaction, which employs a diiodomethane and a zinc-copper couple, is a classic and reliable method for the cyclopropanation of alkenes.[4] Its application to butenolide provides a direct route to the desired bicyclic lactone. The reaction is known for its stereospecificity, with the cyclopropane ring being delivered to the less hindered face of the double bond.

Alternatively, the reaction of butenolide with a diazoalkane, often in the presence of a transition metal catalyst such as copper or rhodium, can also yield the 3-oxabicyclo[3.1.0]hexan-2-one core. This method offers the advantage of being amenable to asymmetric catalysis, allowing for the enantioselective synthesis of chiral bicyclic lactones.

MethodReagentsKey Features
Simmons-Smith Reaction CH₂I₂, Zn-Cu coupleStereospecific, reliable for simple cyclopropanation.
Diazoalkane Cyclopropanation CH₂N₂, Cu or Rh catalystCan be rendered asymmetric with chiral catalysts.

Table 1: Comparison of common intermolecular cyclopropanation methods for butenolide.

Experimental Protocols

Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one from Furfural (Illustrative, based on literature[3])

Step 1: Photochemical addition of isopropyl alcohol to furan-2(5H)-one A solution of furan-2(5H)-one in isopropyl alcohol is irradiated with a UV lamp. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting 4-(1'-hydroxy-1'-methylethyl)tetrahydrofuran-2-one is purified by column chromatography.

Step 2: Bromination of the tertiary alcohol The purified alcohol from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a brominating agent such as phosphorus tribromide (PBr₃) adsorbed on silica gel. The reaction mixture is stirred at room temperature until the starting material is consumed. The solid is filtered off, and the filtrate is concentrated to give 4-(1'-bromo-1'-methylethyl)tetrahydrofuran-2-one.

Step 3: Intramolecular cyclization The bromo-lactone from Step 2 is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and treated with a strong base, such as potassium tert-butoxide, at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is purified by distillation or column chromatography.

Applications in Drug Discovery and Development

The rigid framework of 3-oxabicyclo[3.1.0]hexan-2-one and its derivatives makes them valuable scaffolds for the design of conformationally constrained analogs of biologically active molecules. This is particularly relevant in the field of nucleoside chemistry, where the conformation of the sugar moiety is crucial for recognition by viral or cellular enzymes.

The 3-oxabicyclo[3.1.0]hexane scaffold has been utilized as a starting point for the synthesis of novel 2-oxabicyclo[3.1.0]hexane templates that more closely mimic the tetrahydrofuran ring of natural nucleosides. Furthermore, derivatives of this bicyclic lactone have been investigated for their potential as intermediates in the synthesis of various therapeutic agents.

Conclusion and Future Outlook

The synthesis of 3-oxabicyclo[3.1.0]hexan-2-one has evolved from early photochemical explorations to a range of sophisticated and stereocontrolled methodologies. The continued interest in this strained bicyclic lactone is driven by its utility as a versatile building block in the synthesis of complex and biologically relevant molecules. Future research in this area will likely focus on the development of even more efficient and enantioselective catalytic methods for the construction of this valuable scaffold, further expanding its application in medicinal chemistry and materials science. The inherent reactivity of the 3-oxabicyclo[3.1.0]hexan-2-one core ensures its continued importance as a tool for innovation in chemical synthesis.

References

  • Mann, J., & Weymouth-Wilson, A. C. (1992). The Stereoselective Photochemical Addition of Alcohols to 5-Substituted Furan-2(5H)-ones. Synlett, 1992(1), 67-69.
  • de Oliveira, L. G., & de Souza, R. O. (2010). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Molecules, 15(11), 7864-7875.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.

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Conformational Landscape of the 3-Oxabicyclo[3.1.0]hexane Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Conformational Rigidity in Drug Design

In the intricate dance of molecular recognition that governs therapeutic efficacy, the three-dimensional structure of a small molecule is paramount. The 3-oxabicyclo[3.1.0]hexane ring system has emerged as a privileged scaffold in medicinal chemistry, primarily due to its inherent conformational rigidity.[1][2][3] This bicyclic ether, featuring a fused cyclopropane and tetrahydrofuran ring, locks the molecule into a limited set of well-defined shapes. Such pre-organization can significantly enhance binding affinity to biological targets by reducing the entropic penalty associated with adopting a bioactive conformation.[1][2][3] This guide provides an in-depth exploration of the conformational analysis of the 3-oxabicyclo[3.1.0]hexane core, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structural nuances and the methodologies to probe them.

The Predominant Conformation: A Stable Boat

The conformational landscape of the 3-oxabicyclo[3.1.0]hexane ring system is dominated by a single, stable boat conformation .[4] This preference is a consequence of the fusion of the five-membered tetrahydrofuran ring with the rigid three-membered cyclopropane ring, which minimizes ring strain. Microwave spectroscopy and far-infrared studies have unequivocally confirmed the boat conformation as the ground state of the parent molecule.[4]

Computational studies, employing both ab initio and density functional theory (DFT) methods, have further substantiated these experimental findings. These calculations reveal that the boat form is significantly more stable than other potential conformers, such as the chair or envelope forms. The relative stability of the boat conformation in bicyclo[3.1.0]hexane systems, in contrast to the chair preference in corresponding monocyclic six-membered rings, can be attributed to stabilizing orbital interactions between the cyclopropane ring and the rest of the molecule.

Stereoelectronic Influences: The Anomeric Effect in Substituted Systems

When the 3-oxabicyclo[3.1.0]hexane scaffold is incorporated into more complex molecules, such as nucleoside analogues, stereoelectronic effects like the anomeric effect play a crucial role in dictating geometry and stability. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 or C4 in this system) to adopt an axial orientation. This phenomenon arises from a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-substituent bond.

In the context of 3-oxabicyclo[3.1.0]hexane nucleosides, the rigid framework allows for the "freezing" of specific orientations of the oxygen's lone pair orbitals relative to the glycosidic bond.[5][6] This provides a unique opportunity to study and modulate the anomeric effect. For instance, an anti-periplanar arrangement of an oxygen lone pair with the C-N antibonding orbital can significantly enhance the anomeric effect, leading to a shorter endocyclic C-O bond and a longer, more labile C-N bond.[5][6] Conversely, a gauche relationship diminishes this effect. The ability to lock in or minimize the anomeric effect has profound implications for the chemical stability and biological activity of these molecules.[5][6]

Methodologies for Conformational Analysis

A combination of spectroscopic and computational techniques is essential for a thorough conformational analysis of the 3-oxabicyclo[3.1.0]hexane ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For the 3-oxabicyclo[3.1.0]hexane system, the following NMR techniques are particularly informative:

  • ¹H NMR Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are exquisitely sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative stereochemistry and conformation of the five-membered ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as 1D-NOE and 2D-NOESY, provide information about through-space proximities between protons. The presence or absence of NOE correlations can be used to confirm the boat conformation and to determine the orientation of substituents.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are indispensable for gaining a quantitative understanding of the conformational preferences and energetics of the 3-oxabicyclo[3.1.0]hexane system.

Table 1: Key Geometric Parameters of the Boat Conformation of 3-Oxabicyclo[3.1.0]hexane (Representative Values)

ParameterValueMethod
C1-C2-C4-C5 Dihedral Angle~40-50°DFT (B3LYP/6-31G)
C2-O3-C4 Bond Angle~108-112°DFT (B3LYP/6-31G)
C1-C5 Bond Length~1.50-1.52 ÅDFT (B3LYP/6-31G)
C2-O3 Bond Length~1.43-1.45 ÅDFT (B3LYP/6-31G)

Experimental Protocols

Protocol 1: Synthesis of a Substituted 3-Oxabicyclo[3.1.0]hexane Derivative

This protocol outlines a general procedure for the synthesis of a substituted 3-oxabicyclo[3.1.0]hexane, which can serve as a starting point for further derivatization.

  • Cyclopropanation: To a solution of 2,5-dihydrofuran in a suitable solvent (e.g., dichloromethane), add a dihalocarbene precursor (e.g., from the Simmons-Smith reaction).

  • Reaction Quenching: After the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-oxabicyclo[3.1.0]hexane derivative.

Synthesis_Workflow dihydrofuran 2,5-Dihydrofuran cyclopropanation Cyclopropanation (e.g., Simmons-Smith) dihydrofuran->cyclopropanation intermediate Crude Product cyclopropanation->intermediate purification Column Chromatography intermediate->purification product Substituted 3-Oxabicyclo[3.1.0]hexane purification->product

Caption: Synthetic workflow for a substituted 3-oxabicyclo[3.1.0]hexane.

Protocol 2: Computational Conformational Analysis using DFT

This protocol provides a step-by-step guide for performing a DFT-based conformational analysis.

  • Structure Building: Construct the 3D structure of the 3-oxabicyclo[3.1.0]hexane derivative using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: For each identified conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Analysis: Compare the relative energies of the conformers to determine the most stable conformation.

  • Geometric and Electronic Analysis: Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties (e.g., natural bond orbital analysis to probe the anomeric effect) of the most stable conformer.

DFT_Workflow start Build 3D Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Energy Analysis freq_calc->energy_analysis final_analysis Geometric & Electronic Property Analysis energy_analysis->final_analysis

Caption: Workflow for DFT-based conformational analysis.

Conclusion: A Versatile Scaffold for Structure-Based Design

The 3-oxabicyclo[3.1.0]hexane ring system offers a robust and synthetically accessible scaffold for the design of conformationally constrained molecules. Its well-defined boat conformation, coupled with the tunable influence of stereoelectronic effects, provides a powerful platform for structure-based drug design. A thorough understanding of its conformational landscape, achieved through a synergistic application of NMR spectroscopy and computational chemistry, is critical for harnessing the full potential of this remarkable molecular framework in the development of novel therapeutics.

References

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  • Marquez, V. E., et al. (2008). Oxobicyclo[3.1.0]hexane nucleosides with operative (1) and impaired (2) anomeric effects. ResearchGate. [Link]

  • Gellman, S. H., et al. (2007). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]

  • Sonoda, T., et al. (1974). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. ResearchGate. [Link]

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  • Grimm, S., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

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Stability of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Strained Bicyclic Lactone in Drug Development

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a structurally unique molecule characterized by a strained bicyclic system containing a lactone (a cyclic ester) and a phenyl group. This compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules. Its inherent ring strain and the presence of an electrophilic carbonyl group make it highly reactive and thus a versatile building block in medicinal chemistry. However, these same characteristics also render it susceptible to degradation under various chemical and physical conditions. Understanding the stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability of this compound under different stress conditions, outlines detailed protocols for its stability assessment, and discusses the analytical methodologies for identifying potential degradation products.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The strained 3-oxabicyclo[3.1.0]hexane ring system is the primary site of reactivity, with the lactone functionality being particularly susceptible to hydrolysis.

Hydrolytic Stability: The Achilles' Heel of the Lactone Ring

Lactones, being cyclic esters, are prone to hydrolysis, which involves the cleavage of the ester bond by water. This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The proposed mechanism involves the opening of the lactone ring to form a hydroxy carboxylic acid. For this compound, this would result in the formation of 1-phenyl-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to cleave the ester bond, yielding the carboxylate salt of the corresponding hydroxy acid. This process is generally faster and more facile than acid-catalyzed hydrolysis for most esters.

Neutral Hydrolysis: While slower than acid or base-catalyzed hydrolysis, degradation can still occur in neutral aqueous solutions, particularly with elevated temperatures.

The rate of hydrolysis is dependent on the pH of the solution and the temperature. Kinetic studies are essential to quantify the rate of degradation under different pH conditions.

Thermal Stability: Unraveling the Impact of Heat

Thermal stress can induce degradation of this compound, potentially leading to decarboxylation or rearrangement reactions. While some lactones are relatively stable at elevated temperatures, the presence of ring strain in the bicyclo[3.1.0]hexane system may lower the activation energy for thermal decomposition. Studies on other lactones have shown that degradation can occur at temperatures ranging from 90-100°C.[1] The degradation products in the solid state and in solution under thermal stress should be carefully characterized.

Photostability: The Influence of Light

The presence of a phenyl group, a known chromophore, suggests that this compound may be susceptible to photodegradation. Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to various photochemical reactions, including photo-hydrolysis, photo-oxidation, or rearrangements. According to ICH guidelines, photostability testing is a crucial part of stress testing for new drug substances.[1][2][3]

Oxidative Stability: Susceptibility to Reactive Oxygen Species

Oxidative degradation can be initiated by atmospheric oxygen or, more aggressively, by oxidizing agents such as hydrogen peroxide. While the core structure of this compound does not contain highly susceptible functionalities to mild oxidation, forced degradation studies using strong oxidants are necessary to explore potential liabilities. The phenyl ring could be a potential site for oxidation under harsh conditions.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the parent molecule to ensure that the degradation pathways are adequately explored without generating secondary, irrelevant products.[5]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or a suitable solvent) should be prepared for these studies.

1. Acidic Hydrolysis

  • Reagent: 0.1 M Hydrochloric Acid (HCl)

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

    • Dilute to a final concentration suitable for analysis with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

2. Basic Hydrolysis

  • Reagent: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

    • Analyze by HPLC.

3. Neutral Hydrolysis

  • Reagent: Purified Water

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at time points similar to the acidic hydrolysis study.

    • Dilute to a final concentration suitable for analysis.

    • Analyze by HPLC.

4. Oxidative Degradation

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute to a final concentration suitable for analysis.

    • Analyze by HPLC.

5. Thermal Degradation (Solid State)

  • Procedure:

    • Place a known amount of the solid compound in a controlled temperature chamber at 60°C.

    • Sample at specified time points (e.g., 1, 5, 10, 30 days).

    • Dissolve the sample in a suitable solvent to the target concentration for analysis.

    • Analyze by HPLC.

6. Photolytic Degradation

  • Procedure:

    • Expose a solution of the compound (e.g., 1 mg/mL in a quartz cuvette) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][2][3]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Sample the exposed and dark control samples at appropriate time intervals.

    • Analyze by HPLC.

Data Presentation: Summarizing Degradation
Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl60°C24 hoursModerate1-phenyl-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Basic Hydrolysis 0.1 M NaOHRoom Temp2 hoursRapidSodium 1-phenyl-2-(hydroxymethyl)cyclopropane-1-carboxylate
Neutral Hydrolysis Water60°C24 hoursSlow1-phenyl-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Oxidative 3% H₂O₂Room Temp24 hoursTo be determinedOxidized derivatives of the phenyl ring
Thermal (Solid) -60°C30 daysTo be determinedDecarboxylation or rearrangement products
Photolytic ICH Q1BAmbientAs per ICHTo be determinedPhoto-rearranged or photo-oxidized products

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary tool for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate or acetate, pH adjusted) is recommended to achieve good separation of polar degradation products from the less polar parent compound.

  • Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., 210 nm or 254 nm).

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products. By coupling the HPLC system to a mass spectrometer, the molecular weight of each degradation product can be determined, providing crucial information for structure elucidation. Tandem MS (MS/MS) experiments can further provide fragmentation patterns to aid in structural confirmation.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation of major degradation products, isolation of the impurities by preparative HPLC followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[4][7][8] 1H and 13C NMR, along with 2D NMR techniques like COSY and HMQC/HSQC, can provide detailed structural information.

Visualizing Degradation Pathways and Workflows

Predicted Hydrolytic Degradation Pathway

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Lactone 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Protonated_Lactone Protonated Lactone Lactone->Protonated_Lactone + H+ Hydroxy_Acid 1-phenyl-2-(hydroxymethyl) cyclopropane-1-carboxylic acid Protonated_Lactone->Hydroxy_Acid + H2O - H+ Lactone_base 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Tetrahedral_Intermediate Tetrahedral Intermediate Lactone_base->Tetrahedral_Intermediate + OH- Carboxylate 1-phenyl-2-(hydroxymethyl) cyclopropane-1-carboxylate Tetrahedral_Intermediate->Carboxylate G Start Start: 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis HPLC-UV/PDA Analysis Sampling->Analysis Identification LC-MS and NMR for Degradant Identification Analysis->Identification If degradation observed Report Generate Stability Report Analysis->Report No degradation Identification->Report

Caption: General workflow for forced degradation studies.

Conclusion and Recommendations

This compound, a key pharmaceutical intermediate, is expected to be most susceptible to degradation via hydrolysis of its lactone ring, particularly under basic conditions. Thermal and photolytic stress may also induce degradation, the extent of which requires experimental evaluation. A systematic forced degradation study, as outlined in this guide, is essential to fully characterize its stability profile. The development and validation of a stability-indicating HPLC method are paramount for accurate monitoring of the degradation process. For significant degradation products, isolation and structural elucidation using LC-MS and NMR are necessary to ensure the safety and quality of any API synthesized from this intermediate. It is recommended to store this compound in a cool, dry, and dark environment to minimize degradation.

References

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The Emerging Therapeutic Potential of Substituted 3-Oxabicyclo[3.1.0]hexan-2-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold, a conformationally rigid bicyclic lactone, has garnered significant attention in medicinal chemistry as a versatile template for the design of novel therapeutic agents. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal core for developing potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted 3-oxabicyclo[3.1.0]hexan-2-ones. We will delve into their established roles as anticancer, antiviral, and enzyme-inhibitory agents, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

Introduction: The Structural Advantage of the 3-Oxabicyclo[3.1.0]hexan-2-one Core

The 3-oxabicyclo[3.1.0]hexan-2-one core is characterized by a fused five-membered lactone ring and a cyclopropane ring. This fusion imparts significant conformational rigidity, which is a highly desirable feature in rational drug design. By locking the molecule in a specific conformation, it is possible to enhance binding affinity and selectivity for a target protein, while reducing off-target effects. The bicyclic nature of the scaffold also provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.

The synthetic accessibility of this scaffold, with several established routes for its preparation, further enhances its appeal for medicinal chemistry campaigns. The strained three-membered ring also offers unique opportunities for chemical transformations, enabling the creation of diverse chemical libraries for high-throughput screening.

Synthesis of Substituted 3-Oxabicyclo[3.1.0]hexan-2-ones

Several synthetic strategies have been developed to access the 3-oxabicyclo[3.1.0]hexan-2-one core and its derivatives. A common approach involves the cyclopropanation of a suitable precursor, such as a dihydrofuranone.

One notable synthesis is that of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate for pyrethroid insecticides. This synthesis starts from the readily available furfural and proceeds through a photochemical addition of isopropyl alcohol to furan-2(5H)-one, followed by bromination and subsequent intramolecular cyclization with a strong base like potassium tert-butoxide[1][2].

Another general method for preparing 4-substituted derivatives involves the reaction of cyclopropanedicarboxylic acid anhydride with Grignard reagents[3]. This allows for the introduction of a wide range of substituents at the 4-position of the bicyclic system.

The following diagram illustrates a generalized synthetic workflow for accessing substituted 3-oxabicyclo[3.1.0]hexan-2-ones.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., Dihydrofuranones, Cyclopropanedicarboxylic anhydride) step1 Cyclopropanation or Grignard Reaction start->step1 intermediate Substituted 3-Oxabicyclo[3.1.0]hexan-2-one Core step1->intermediate step2 Further Functionalization (e.g., substitution at various positions) intermediate->step2 product Diverse Library of Substituted Analogs step2->product

Caption: Generalized synthetic workflow for 3-oxabicyclo[3.1.0]hexan-2-ones.

Biological Activities and Therapeutic Applications

The rigid scaffold of 3-oxabicyclo[3.1.0]hexan-2-one has been exploited to develop compounds with a wide spectrum of biological activities. The major areas of investigation include oncology, virology, and enzyme inhibition.

Anticancer Activity

Substituted 3-oxabicyclo[3.1.0]hexan-2-ones and their nitrogen-containing analogs (3-azabicyclo[3.1.0]hexanes) have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Studies on related spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest in the SubG1 phase[4]. The anticancer activity of some compounds containing a bicyclo[3.1.0]hexane moiety has been linked to the activation of the p53 tumor suppressor protein and the downstream executioner caspase-3[5][6]. The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bax and cytochrome-c, leading to the activation of the intrinsic apoptotic pathway.

Furthermore, compounds incorporating the bicyclo[3.1.0]hexane scaffold have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival[7][8][9].

The following diagram illustrates a potential signaling pathway for the anticancer activity of 3-oxabicyclo[3.1.0]hexan-2-one derivatives.

G cluster_pathway Proposed Anticancer Mechanism drug 3-Oxabicyclo[3.1.0]hexan-2-one Derivative pi3k PI3K/Akt Pathway drug->pi3k Inhibition mapk MAPK Pathway drug->mapk Inhibition p53 p53 Activation drug->p53 cell_cycle Cell Cycle Arrest (SubG1) drug->cell_cycle bax Bax Upregulation p53->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_inhibition Enzyme Inhibition Mechanism inhibitor Substituted 3-Oxabicyclo[3.1.0]hexan-2-one binding Binding to Active Site inhibitor->binding enzyme Target Enzyme (e.g., A3AR, mGlu2/3, BGT-1) enzyme->binding inhibition Inhibition of Enzyme Activity binding->inhibition

Caption: General mechanism of enzyme inhibition.

Future Perspectives and Conclusion

The substituted 3-oxabicyclo[3.1.0]hexan-2-one scaffold has proven to be a highly valuable and versatile platform in drug discovery. Its inherent conformational rigidity and synthetic tractability have enabled the development of potent and selective modulators of a diverse range of biological targets. The promising results observed in the areas of oncology, virology, and enzyme inhibition underscore the significant therapeutic potential of this chemical class.

Future research in this area should focus on a deeper understanding of the molecular mechanisms of action, particularly the specific signaling pathways and cellular targets involved in their anticancer and antiviral effects. More extensive quantitative structure-activity relationship (QSAR) studies will be crucial for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of novel substitutions on the 3-oxabicyclo[3.1.0]hexan-2-one core is expected to yield new lead compounds for a variety of diseases, further solidifying the importance of this scaffold in modern medicinal chemistry.

References

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  • Ghelfi, F., et al. (2003). The effect of derivatives 1 and 2e on cleaved caspase 3 activity in HepG2 cells. ResearchGate. [Link]

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The Critical Distinction: A Technical Guide to Racemic and Enantiopure 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a pivotal intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Milnacipran. The document elucidates the critical importance of stereochemistry, comparing the racemic mixture to its constituent enantiomers. It offers a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chiral separation, and analysis of this bicyclic lactone. The guide underscores the pharmacological rationale for utilizing the enantiopure form, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, in the production of the more potent and selective antidepressant, Levomilnacipran. Detailed experimental protocols and analytical methodologies are provided to equip researchers with the practical knowledge required for the synthesis and quality control of this crucial chiral building block.

Introduction: The Significance of Chirality in Modern Antidepressant Therapy

In the landscape of modern pharmacology, the three-dimensional structure of a drug molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity.[1] Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit distinct pharmacokinetic and pharmacodynamic profiles.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects.[3]

This principle is vividly illustrated in the case of Milnacipran, a widely used SNRI for the treatment of major depressive disorder and fibromyalgia.[4][5] Milnacipran is a chiral molecule with two stereocenters and is traditionally marketed as a racemic mixture of its (1S,2R) and (1R,2S) enantiomers.[2] However, extensive research has revealed that the therapeutic activity predominantly resides in the (1S,2R)-isomer, known as Levomilnacipran.[6] Levomilnacipran exhibits a higher potency for inhibiting the reuptake of both serotonin and norepinephrine, with a particularly enhanced selectivity for the norepinephrine transporter.[7][8] This enhanced pharmacological profile of the single enantiomer has led to its development and approval as a distinct therapeutic agent, Fetzima®, for the treatment of major depressive disorder.[6]

The synthesis of Levomilnacipran hinges on the availability of an enantiomerically pure precursor: (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This technical guide delves into the core aspects of this key intermediate, providing a comparative analysis of its racemic and enantiopure forms and outlining the methodologies for their synthesis and characterization.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of this compound are foundational to its handling, synthesis, and analysis. While the racemic mixture and individual enantiomers share many identical properties, they differ significantly in their interaction with plane-polarized light, a defining characteristic of chiral molecules.

PropertyRacemic this compound(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Molecular Formula C₁₁H₁₀O₂C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol 174.20 g/mol
CAS Number 63106-93-496847-53-9
Appearance SolidSolid
Optical Rotation ([α]D) 0° (inactive)Specific rotation value (levorotatory or dextrorotatory)

Synthesis Strategies: From Racemate to Enantiopure Intermediate

The synthesis of this compound can be approached through two primary strategies: the synthesis of the racemic mixture followed by chiral resolution, or the direct asymmetric synthesis of the desired enantiomer. The choice of strategy often depends on factors such as cost, scalability, and the availability of chiral starting materials or catalysts.

Racemic Synthesis

A common and industrially viable method for the synthesis of racemic this compound involves the reaction of phenylacetonitrile with epichlorohydrin in the presence of a strong base.[9]

Experimental Protocol: Racemic Synthesis

  • To a solution of phenylacetonitrile and epichlorohydrin in an appropriate solvent (e.g., toluene), portion-wise addition of a strong base such as sodium amide is carried out at a controlled temperature.

  • The reaction mixture is stirred until the consumption of starting materials is observed (monitored by TLC or HPLC).

  • The reaction is then quenched, and the intermediate is subjected to alkaline hydrolysis followed by acidification to promote lactonization.

  • The resulting racemic this compound is then isolated and purified, typically by crystallization or column chromatography.

Racemic Synthesis Phenylacetonitrile Phenylacetonitrile Reaction Reaction Phenylacetonitrile->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base (e.g., NaNH2) Base (e.g., NaNH2) Base (e.g., NaNH2)->Reaction Hydrolysis & Lactonization Hydrolysis & Lactonization Reaction->Hydrolysis & Lactonization Racemic Lactone Racemic Lactone Hydrolysis & Lactonization->Racemic Lactone

Caption: Workflow for the racemic synthesis of this compound.

Enantioselective Synthesis

The direct synthesis of the desired (1S,5R) enantiomer is a more elegant and often more efficient approach, as it avoids the loss of 50% of the material inherent in classical resolution. A key strategy for enantioselective synthesis is the use of a chiral starting material.

Experimental Protocol: Enantioselective Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one [10]

  • Reaction Setup: Phenylacetonitrile is dissolved in a suitable aprotic solvent, such as toluene, in a reaction vessel equipped for temperature control.

  • Chiral Starting Material: A solution of (R)-epichlorohydrin in the same solvent is added to the phenylacetonitrile solution. The use of the (R)-enantiomer of epichlorohydrin is crucial for establishing the desired stereochemistry in the final product.

  • Base Addition: The reaction mixture is cooled to a low temperature (e.g., -40°C), and a strong base, such as sodium amide, is added portion-wise, maintaining strict temperature control to prevent side reactions and ensure high stereoselectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as HPLC, to confirm the consumption of the limiting reagent.

  • Work-up and Lactonization: Upon completion, the reaction is carefully quenched. The subsequent work-up involves an aqueous acidic treatment to facilitate the in-situ hydrolysis of the nitrile and concomitant lactonization to form the bicyclic lactone.

  • Isolation and Purification: The enantiomerically enriched (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is extracted into an organic solvent. The crude product is then purified, for instance, by filtration through a pad of silica gel and activated carbon, followed by crystallization to yield the highly pure enantiomer.

Enantioselective Synthesis Phenylacetonitrile Phenylacetonitrile Stereoselective Reaction Stereoselective Reaction Phenylacetonitrile->Stereoselective Reaction (R)-Epichlorohydrin (R)-Epichlorohydrin (R)-Epichlorohydrin->Stereoselective Reaction Base (e.g., NaNH2) Base (e.g., NaNH2) Base (e.g., NaNH2)->Stereoselective Reaction Hydrolysis & Lactonization Hydrolysis & Lactonization Stereoselective Reaction->Hydrolysis & Lactonization (1S,5R)-Lactone (1S,5R)-Lactone Hydrolysis & Lactonization->(1S,5R)-Lactone

Caption: Enantioselective synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

Chiral Resolution and Analysis: Ensuring Enantiomeric Purity

For instances where a racemic synthesis is employed, or for the quality control of enantioselective syntheses, robust analytical methods for the separation and quantification of the enantiomers are essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.

Chiral HPLC Analysis

The principle behind chiral HPLC is the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation.[5]

Experimental Protocol: Chiral HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Daicel Chiralpak® IC or Chiralcel® OD-H, is often effective for the separation of this class of compounds.[11][12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 214 nm or 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

  • Analysis: The prepared sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiral HPLC Analysis Racemic/Enriched Sample Racemic/Enriched Sample Injection Injection Racemic/Enriched Sample->Injection Chiral HPLC Column Chiral HPLC Column Injection->Chiral HPLC Column Separation Separation Chiral HPLC Column->Separation UV Detector UV Detector Separation->UV Detector Chromatogram (Two Peaks) Chromatogram (Two Peaks) UV Detector->Chromatogram (Two Peaks) Quantification (% ee) Quantification (% ee) Chromatogram (Two Peaks)->Quantification (% ee)

Caption: Workflow for the chiral HPLC analysis of this compound.

Implications for Drug Development and Regulatory Considerations

The decision to develop a single enantiomer versus a racemic mixture has significant implications for the drug development process. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines for the development of chiral drugs.[11] The development of a single enantiomer from a previously approved racemate, often termed a "chiral switch," requires a comprehensive justification. This justification typically involves demonstrating a clear clinical advantage of the enantiopure drug, such as improved efficacy, a better safety profile, or a more favorable pharmacokinetic profile.

In the case of Levomilnacipran, the enhanced potency and selectivity of the (1S,2R)-enantiomer provide a strong rationale for its development as a single-enantiomer drug. The use of enantiopure (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is therefore not merely a matter of synthetic elegance but a critical step in delivering a more effective and targeted therapeutic agent to patients.

Conclusion

The transition from racemic Milnacipran to the enantiopure Levomilnacipran exemplifies the growing importance of stereochemistry in drug design and development. The key to this advancement lies in the controlled synthesis and analysis of the chiral intermediate, this compound. A thorough understanding of the distinct properties and synthetic routes to the racemic and enantiopure forms of this bicyclic lactone is essential for chemists and pharmaceutical scientists working in the field of antidepressant drug development. The methodologies and insights provided in this guide aim to support the research and development efforts that continue to refine and improve therapeutic interventions for major depressive disorder.

References

  • Ardena Holding NV. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

  • Fornaro, M., et al. (2015). The Role of Levomilnacipran in the Management of Major Depressive Disorder: A Comprehensive Review. CNS & Neurological Disorders - Drug Targets, 14(7), 845-854.
  • Gahr, M. (2021). Levomilnacipran Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute.
  • Google Patents. (n.d.). US4540797A - Process for resolution of chiral alcohols or phenols or chiral lactonic compounds.
  • MDPI. (2023). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 24(19), 14856.
  • Medscape. (2013). Levomilnacipran: A Brief Overview. Retrieved from [Link]

  • Patents Google. (n.d.). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • PubMed Central (PMC). (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10235–10244.
  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Wikipedia. (2023). Enantiopure drug. Retrieved from [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • LookChem. (n.d.). Cas 63106-93-4,(1S,5R)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2015). Levomilnacipran Pharmacokinetics in Healthy Volunteers Versus Patients with Major Depressive Disorder and Implications for Norepinephrine and Serotonin Reuptake Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). affinities of milnacipran and its enantiomers at human recombinant and rat native transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoisomers of milnacipran. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP3230258B1 - Process for the preparation of (1s,2r)-milnacipran.

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An In-depth Technical Guide to the Solubility of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key pharmaceutical intermediate. While quantitative solubility data for this specific compound is not extensively published, this document synthesizes available information, discusses the theoretical underpinnings of its solubility based on its molecular structure, and presents a detailed, field-proven experimental protocol for determining its thermodynamic solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for assessing the solubility of this compound to facilitate process development, formulation, and analytical method design.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), notably as an intermediate for Milnacipran[1]. The solubility of such an intermediate in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and analytical characterization. A comprehensive understanding of its solubility profile allows for:

  • Optimization of Reaction Conditions: Selecting appropriate solvents to ensure reactants are in the same phase, thereby enhancing reaction rates and yields.

  • Efficient Purification: Designing effective crystallization and extraction processes for isolating the compound with high purity.

  • Analytical Method Development: Choosing suitable diluents and mobile phases for techniques such as High-Performance Liquid Chromatography (HPLC)[2][3].

  • Formulation Strategies: Providing foundational data for the development of stable and bioavailable drug products.

This guide addresses the current gap in publicly available quantitative solubility data by providing a robust framework for its experimental determination.

Physicochemical Properties and Theoretical Solubility Considerations

To understand the solubility behavior of this compound, it is essential to first consider its physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[4][5]
Molecular Weight 174.20 g/mol [4][5]
Physical Form Solid[6][7]
Melting Point 49-50 °C[8]
Boiling Point 340.05 °C at 760 mmHg[8]
Density 1.3 g/cm³[8]

The structure of this compound, featuring a bicyclic lactone and a nonpolar phenyl group, suggests a nuanced solubility profile. The lactone ring, with its ester functionality, provides polarity and potential for hydrogen bonding with protic solvents. Conversely, the phenyl group imparts a significant nonpolar character, favoring solubility in aromatic and less polar solvents.

Based on these structural features and general principles of solubility ("like dissolves like"), we can infer a qualitative solubility profile:

  • High Solubility Expected: In chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., N,N-dimethylformamide, tetrahydrofuran) that can effectively solvate both the polar lactone and the nonpolar phenyl ring. Qualitative data confirms its solubility in chloroform[8].

  • Moderate to High Solubility Expected: In alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone), where the polar hydroxyl or carbonyl group can interact with the lactone. Qualitative data indicates solubility in methanol[8].

  • Lower Solubility Expected: In nonpolar aliphatic hydrocarbons (e.g., hexane, heptane) due to the polarity of the lactone moiety.

  • Variable Solubility: In aromatic hydrocarbons like toluene, where the phenyl group will promote interaction, but the overall polarity mismatch with the lactone may limit high solubility. The use of toluene in its synthesis suggests at least moderate solubility under reaction conditions[9].

While these theoretical considerations are valuable, they underscore the necessity of empirical determination for precise, quantitative data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For obtaining accurate and reliable solubility data, the shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility[7][9][10]. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The following protocol is a self-validating system designed to yield reproducible results. The causality behind each step is explained to ensure a deep understanding of the methodology.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound prep_solvent Measure precise volume of selected organic solvent prep_vial Combine in a sealed vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate Begin Equilibration check_solid Visually confirm excess solid remains agitate->check_solid settle Allow to settle check_solid->settle Equilibrium Reached filter Filter supernatant through 0.45 µm PTFE filter settle->filter dilute Dilute filtrate with appropriate mobile phase filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc calculate Calculate concentration against a calibration curve hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Validated HPLC system with a UV detector

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure that the solution reaches saturation and that equilibrium is established with the solid phase[9]. A good starting point is to add approximately 10-20 mg of the compound to 2 mL of the solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Temperature control is paramount as solubility is highly temperature-dependent.

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 48 to 72 hours may be necessary[4][9]. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

    • After the agitation period, visually inspect each vial to confirm that an excess of undissolved solid remains. This is a crucial validation step; if all the solid has dissolved, the solution was not saturated, and the experiment must be repeated with more solute.

  • Sample Collection and Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter (a 0.45 µm PTFE filter is suitable for most organic solvents) and discard the first few drops to saturate the filter material.

    • Filter the remaining supernatant into a clean, pre-weighed vial. This filtration step is critical to remove all particulate matter, ensuring that only the dissolved compound is analyzed.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Alternatively, and more commonly, accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical method.

    • Analyze the diluted sample using a validated analytical method, typically HPLC with UV detection. The analytical method itself must be validated for linearity, accuracy, and precision.

    • Determine the concentration of this compound in the diluted sample by comparing its response to a standard calibration curve.

  • Data Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

    • Report the solubility value along with the specific solvent, the temperature of the experiment, and the analytical method used for quantification.

Summary and Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its handling and application in pharmaceutical manufacturing. While specific quantitative data is sparse in the literature, this guide provides a robust framework based on the compound's physicochemical properties and established scientific principles. By implementing the detailed shake-flask protocol, researchers can confidently and accurately determine the thermodynamic solubility in any solvent of interest. This empirical data will empower scientists to optimize synthetic and purification processes, accelerate analytical method development, and build a solid foundation for subsequent drug product formulation, ultimately contributing to a more efficient and reliable drug development pipeline.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • LookChem. (n.d.). Cas 63106-93-4, (1S,5R)-1-PHENYL-3-OXA-BICYCLO[3.1.0]HEXAN-2-ONE.
  • Sigma-Aldrich. (n.d.). (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
  • PubChem. (n.d.). This compound.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Apicule. (n.d.). This compound (CAS No: 63106-93-4).
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Tondepu, N., Sait, S. S., Surendranath, K. V., Kaja, R. K., & Kumar, S. (2012). A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms. American Journal of Analytical Chemistry, 3, 40-49.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2012). A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms.
  • Kerns, E. H., & Di, L. (2008).
  • Avdeef, A. (2012).
  • Jouyban, A. (Ed.). (2010).

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key bicyclic lactone intermediate utilized in the development of pharmaceutical agents. The described protocol details a robust method starting from the readily available precursors, phenylacetonitrile and epichlorohydrin. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and specify analytical parameters for product characterization. This document is intended for researchers, chemists, and drug development professionals requiring a reliable and well-documented synthetic methodology.

Introduction and Scientific Rationale

This compound is a valuable molecular scaffold in medicinal chemistry and organic synthesis.[1] Its rigid, fused-ring structure, incorporating both a cyclopropane and a γ-lactone, makes it a crucial building block for complex molecules.[2][3] Notably, this compound serves as a key precursor in the synthesis of (Z)-1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane, the active component of certain pharmaceutical compounds.[4]

The synthesis route from phenylacetonitrile and epichlorohydrin is an effective and industrially relevant method.[5] The overall transformation involves a base-mediated cascade of reactions:

  • Deprotonation: A strong base abstracts the acidic α-proton from phenylacetonitrile, generating a resonance-stabilized carbanion.

  • Nucleophilic Addition: The carbanion attacks the epoxide ring of epichlorohydrin.

  • Intramolecular Cyclopropanation: A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride, forges the cyclopropane ring.

  • Hydrolysis & Lactonization: The nitrile functional group is hydrolyzed to a carboxylic acid under alkaline conditions, followed by acid-catalyzed intramolecular cyclization to yield the final lactone product.[4]

This protocol details the use of sodium hydride as the base, which offers handling and safety advantages over alternatives like sodium amide for industrial-scale applications.[4][5]

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2 & 3: Alkylation & Cyclization cluster_2 Step 4: Hydrolysis & Lactonization A Phenylacetonitrile B Phenylacetonitrile Carbanion A->B Deprotonation D Intermediate Alkoxide B->D Nucleophilic Attack Base NaH C Epichlorohydrin E Cyclopropyl Nitrile Intermediate D->E Intramolecular SN2 F Hydroxy Carboxylic Acid E->F 1. NaOH, H₂O, Δ 2. H₃O⁺ G This compound F->G Acid-catalyzed Lactonization

Caption: Key stages in the synthesis of the target bicyclic lactone.

Detailed Experimental Protocol

This protocol is adapted from established industrial processes, prioritizing safety and reproducibility.[4]

Materials and Equipment
Reagent/MaterialCAS NumberRecommended PurityNotes
Phenylacetonitrile140-29-4>98%Toxic. Handle with extreme care.[6]
Epichlorohydrin106-89-8>99%Toxic and carcinogenic.
Sodium Hydride (NaH)7646-69-760% dispersion in mineral oilWater-reactive. Handle under inert gas.
Toluene108-88-3Anhydrous
N,N-Dimethylformamide (DMF)68-12-2AnhydrousAprotic polar solvent.[4]
Sodium Hydroxide (NaOH)1310-73-2Reagent Grade
Hydrochloric Acid (HCl)7647-01-025-30% aq. solution
Sodium Carbonate (Na₂CO₃)497-19-8Reagent Grade
Anhydrous Sodium Sulfate7757-82-6Reagent Grade

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, thermometer, and condenser.

  • Dropping funnel.

  • Inert gas (Nitrogen or Argon) supply.

  • Heating mantle and ice-water bath.

  • Standard laboratory glassware for workup and extraction.

  • Rotary evaporator.

Step-by-Step Synthesis Procedure

A. Cyclopropanation Reaction

  • Inert Atmosphere Setup: Assemble the reaction flask and purge thoroughly with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Base Preparation: Under the nitrogen atmosphere, charge the flask with sodium hydride (e.g., 1.2 to 2 gram equivalents relative to phenylacetonitrile).[4] Add anhydrous toluene and anhydrous DMF.

  • Carbanion Formation: Begin stirring the suspension and cool the flask to 0-5 °C using an ice bath. Slowly add phenylacetonitrile dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Rationale: The deprotonation is exothermic; slow addition prevents dangerous temperature increases and side reactions.

  • Stirring: After the addition is complete, stir the resulting mixture at 0-5 °C for at least 1 hour to ensure complete formation of the carbanion.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin dropwise, maintaining the reaction temperature below 10 °C. Rationale: This step is also highly exothermic. Maintaining a low temperature is crucial for controlling the reaction rate and selectivity.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50 °C and stir for at least 2 hours to drive the alkylation and subsequent intramolecular cyclization to completion.[7]

B. Hydrolysis and Lactonization

  • Hydrolysis of Nitrile: Cool the reaction mixture. Carefully and slowly pour the mixture into a separate beaker containing water to quench any unreacted sodium hydride. Add a 30% sodium hydroxide solution to the mixture. Heat to approximately 95 °C to facilitate the complete hydrolysis of the intermediate nitrile to the corresponding carboxylate salt.[7]

  • Aqueous Wash: Cool the hydrolyzed mixture and transfer it to a separatory funnel. Wash the mixture twice with toluene to remove mineral oil and non-polar impurities; discard the toluene phases.[7]

  • Acidification and Lactonization: To the remaining aqueous phase, add fresh toluene. Vigorously stir the biphasic mixture and slowly add hydrochloric acid (25%) until the pH of the aqueous phase is between 0 and 2.[4] Heat the acidified mixture to 60 °C and maintain for at least 3 hours. Rationale: The acidic environment protonates the carboxylate and catalyzes the intramolecular esterification (lactonization) of the intermediate hydroxy acid to form the desired bicyclic lactone.

  • Product Isolation: Cool the mixture and separate the layers. The toluene phase now contains the product.

  • Purification: Wash the toluene phase sequentially with a small amount of water, a 10% sodium carbonate solution (to neutralize excess acid), and finally with water again until the washings are neutral.[7]

  • Final Product: Dry the toluene phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The final product, this compound, is typically obtained as a light-yellow oil or solid which can be used for subsequent steps without further purification.[4]

Synthesis Workflow Diagram

Caption: A streamlined workflow for the synthesis protocol.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource
Appearance Light-yellow oily substance or solid[4][8]
Molecular Formula C₁₁H₁₀O₂[9]
Molecular Weight 174.20 g/mol [9]
IR (ATR, cm⁻¹) ~1760 (C=O, γ-lactone stretch)[10]
¹H NMR (CDCl₃) Chemical shifts (δ) for aromatic, cyclopropyl, and methylene protons.[10]
¹³C NMR (CDCl₃) δ ~176.0 (C=O), signals for aromatic, cyclopropyl, and methylene carbons.[10]
HRMS (ESI-TOF) [M+Na]⁺ calculated for C₁₁H₁₀NaO₂⁺: 197.0573[10]

Safety Precautions

This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Phenylacetonitrile (Benzyl Cyanide): Acutely toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[6][11] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.[11]

  • Epichlorohydrin: A known carcinogen and mutagen. It is corrosive and toxic. Avoid all contact.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere, away from any moisture.

  • General Handling: Do not breathe vapors or mists. Ensure safety showers and eye wash stations are readily accessible. All manipulations involving toxic or reactive solids should be done in a glovebox or under an inert gas flow.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Quench reactive reagents carefully before disposal.

References

  • Light-Driven Intramolecular Cyclopropanation of Alkene-Tethered N-Tosylhydrazones: Synthesis of Fused-Cyclopropane γ-Lactones. ACS Publications.
  • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 96847-53-9. ChemicalBook.
  • Process for Producing 2-Oxo-1-Phenyl-3-Oxabicyclo[3.1.0]Hexane. US Patent US20080064885A1.
  • Synthesis of cyclopropane containing natural products. e-Publications@Marquette.
  • SAFETY DATA SHEET - Phenylacetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - Phenylacetonitrile. Sigma-Aldrich.
  • This compound | C11H10O2. PubChem.
  • SAFETY DATA SHEET - Benzyl cyanide. Thermo Fisher Scientific.
  • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 96847-53-9. CymitQuimica.
  • This compound | 63106-93-4. Biosynth.
  • Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane. Google Patents.
  • Supplementary materials Chemical and Pharmaceutical Bulletin. J-Stage.

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Application Note & Protocol: A Guide to the Enantioselective Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a chiral bicyclic lactone of significant interest in medicinal chemistry. This molecule serves as a crucial building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the antidepressant Milnacipran and its enantiopure derivative, Levomilnacipran.[1][2] The protocol herein details a robust and highly selective method centered around a catalyst-controlled intramolecular cyclopropanation, designed to yield the target compound with high stereochemical fidelity. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and characterization.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The specific stereochemistry of a molecule, such as (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, dictates its biological activity and pharmacological profile.[3] Consequently, developing synthetic routes that can selectively produce a single enantiomer is of paramount importance.

The core structural feature of the target molecule is the bicyclo[3.1.0]hexane system, a strained ring structure that offers unique conformational constraints and reactivity.[3] Our strategy hinges on an asymmetric intramolecular cyclopropanation of an allylic diazoacetate precursor. This approach is highly efficient as it constructs the complex bicyclic core in a single, stereochemically-defining step. The enantioselectivity is induced by a chiral transition-metal catalyst, which creates a chiral environment to direct the formation of the desired (1S,5R) stereoisomer.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Cyclopropanation cluster_2 Part 3: Product Isolation A 2-Phenylallyl alcohol C Synthesis of Allylic Diazoacetate Precursor A->C B Ethyl Diazoacetate B->C D Allylic Diazoacetate Precursor C->D F Intramolecular Cyclopropanation (Key Enantioselective Step) D->F E Chiral Catalyst (e.g., Rh₂(S-DOSP)₄) E->F G (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one F->G H Purification (Column Chromatography) G->H I Characterization (NMR, HPLC, MS) H->I caption Fig 1. Overall Synthetic Workflow

Caption: Fig 1. Overall Synthetic Workflow

Mechanistic Rationale: The Heart of Enantioselectivity

The success of this synthesis lies in the catalyst-mediated decomposition of a diazo compound to form a metal-carbene intermediate, which then undergoes an intramolecular reaction with the alkene moiety.

Catalyst Selection: Transition metals like rhodium, copper, and cobalt are highly effective for catalyzing cyclopropanation reactions.[4][5] For high enantioselectivity, chiral dirhodium(II) carboxamidate and carboxylate catalysts are particularly well-suited. In this protocol, we propose the use of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], abbreviated as Rh₂(S-PTTL)₄, or similar chiral rhodium catalysts. The chiral ligands on the rhodium center form a pocket that forces the substrate to adopt a specific orientation, allowing the carbene to add to only one face of the double bond, thus dictating the final stereochemistry. The stepwise radical mechanism involves the cobalt complex first reacting with the diazo reagent to form a cobalt(III) benzyl radical, followed by the radical addition of the alkene.[6]

The proposed catalytic cycle is illustrated below:

G catalyst Chiral Rh(II) Catalyst [Rh₂L₄] carbene Chiral Metal-Carbene [Rh₂L₄]=CR catalyst->carbene + R-N₂ - N₂ diazo Allylic Diazoacetate (R-N₂) diazo->carbene product_complex Product-Catalyst Complex carbene->product_complex Intramolecular Cyclopropanation product_complex->catalyst Product Release product Bicyclic Lactone (Product) product_complex->product caption Fig 2. Catalytic Cycle

Caption: Fig 2. Catalytic Cycle

The reliance on diazoalkanes as carbene precursors can pose safety risks, as they are energetic molecules.[7] For preparative scales, strict safety controls, such as in situ generation or continuous processing, are necessary to mitigate the risk of exothermic decomposition.[8]

Detailed Experimental Protocol

Safety Precaution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. Avoid using ground glass joints or metal spatulas. All glassware should be fire-polished.

Part A: Synthesis of 2-Phenylallyl Diazoacetate (Precursor)
  • Reagents and Materials:

    • 2-Phenylallyl alcohol

    • Diazoacetyl chloride (generated in situ from glycine ethyl ester hydrochloride) or commercially available ethyl diazoacetate for transesterification

    • Base (e.g., Triethylamine or Pyridine)

    • Anhydrous solvent (e.g., Dichloromethane, DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add 2-phenylallyl alcohol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • In a separate flask, prepare a solution of diazoacetyl chloride in anhydrous DCM.

    • Slowly add the diazoacetyl chloride solution to the alcohol solution at 0 °C over 30 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30 °C).

    • The crude 2-phenylallyl diazoacetate is a yellow oil and should be used immediately in the next step without further purification.

Part B: Enantioselective Intramolecular Cyclopropanation
  • Reagents and Materials:

    • Crude 2-phenylallyl diazoacetate (from Part A)

    • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-PTTL)₄)

    • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

    • Syringe pump

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried, argon-purged Schlenk flask, add the chiral dirhodium catalyst (0.5 - 1.0 mol%).

    • Add anhydrous, degassed DCM to dissolve the catalyst, resulting in a colored solution (typically green or blue).

    • Prepare a solution of the crude 2-phenylallyl diazoacetate in a significant volume of anhydrous DCM.

    • Using a syringe pump, add the diazoacetate solution to the stirred catalyst solution over a period of 4-6 hours at room temperature. A slow addition rate is critical to minimize the formation of diazo dimer byproducts.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours until TLC or ¹H NMR analysis shows complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one as a solid.

Data Summary and Characterization

The following table summarizes expected outcomes for this protocol. Actual results may vary based on specific conditions and reagent purity.

ParameterExpected ValueMethod of Analysis
Chemical Yield 75 - 85%Gravimetric analysis after purification
Enantiomeric Excess (ee) >95%Chiral HPLC
¹H NMR (CDCl₃, 400 MHz) Consistent with structureNMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) Consistent with structureNMR Spectroscopy
Mass (ESI-MS) m/z = 175.07 [M+H]⁺Mass Spectrometry
Melting Point 49-50 °C[1]Melting Point Apparatus

Characterization Notes:

  • ¹H NMR: Expect characteristic peaks for the phenyl protons, the diastereotopic methylene protons of the lactone ring, and the cyclopropyl protons.

  • Chiral HPLC: Analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) is essential to determine the enantiomeric excess. A racemic sample, prepared using a non-chiral catalyst like Rh₂(OAc)₄, should be run to identify the retention times of both enantiomers.

Troubleshooting and Field Insights

  • Low Yield: This is often due to the formation of diazo dimer or other side products. Ensure a very slow addition rate of the diazo precursor using a syringe pump. The catalyst loading can also be optimized (0.5 mol% is a good starting point).

  • Low Enantioselectivity: The purity of the chiral catalyst is crucial. Ensure it is handled and stored under inert conditions. The choice of solvent can also influence enantioselectivity; screen solvents like toluene, chlorobenzene, or hexanes if DCM gives suboptimal results.

  • Incomplete Reaction: If the starting material is not fully consumed, a small additional portion of the catalyst can be added. Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.

Conclusion

This application note outlines a reliable and highly enantioselective method for the synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. By leveraging a chiral dirhodium(II)-catalyzed intramolecular cyclopropanation, this protocol provides efficient access to a valuable chiral building block for the pharmaceutical industry. The principles of catalyst control and slow addition are highlighted as critical parameters for achieving both high yield and excellent stereochemical purity.

References

  • Chemical Communications (RSC Publishing). (n.d.). Rapid synthesis of bicyclic lactones via palladium-catalyzed aminocarbonylative lactonizations.
  • Arnold, J. S., C-M. C. Chan, C. T. Turner, & J. C. Vantourout. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Science, 380(6642), 289-294.
  • Chemical Communications (RSC Publishing). (n.d.). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
  • PMC - NIH. (n.d.). Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations.
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  • PMC. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes.
  • PMC - NIH. (n.d.). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins.
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  • Nature. (n.d.). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
  • ElectronicsAndBooks. (n.d.). Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides.
  • LookChem. (n.d.). Cas 63106-93-4,(1S,5R).
  • PMC - NIH. (n.d.). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts.
  • Journal of the American Chemical Society. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst.
  • J. Am. Chem. Soc. (2017). Asymmetric Radical Cyclopropanation of Alkenes.
  • Pharmaffiliates. (n.d.). (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
  • Organic Chemistry Portal. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex.
  • (n.d.). An In-depth Technical Guide to the Enantioselective Synthesis of ....
  • CymitQuimica. (n.d.). CAS 96847-53-9: (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-....
  • Veeprho. (n.d.). (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | CAS 96847-53-9.
  • ChemicalBook. (2025). (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 96847-53-9.
  • Sigma-Aldrich. (n.d.). (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 96847-53-9.
  • BLDpharm. (n.d.). 96847-53-9|(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
  • Beilstein Journals. (n.d.). Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular.

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Application Note: Streamlining Milnacipran Synthesis via the Key Intermediate 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), utilizing 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one as a crucial intermediate. This approach offers a streamlined and efficient pathway to the final active pharmaceutical ingredient (API). We will delve into the mechanistic underpinnings of the key reaction steps, provide validated, step-by-step protocols for the synthesis of the bicyclic lactone intermediate and its subsequent conversion to Milnacipran, and present data in a clear, comparative format. This document is intended to equip researchers and drug development professionals with the necessary knowledge and practical guidance to effectively implement this synthetic strategy.

Introduction to Milnacipran and the Synthetic Rationale

Milnacipran is an antidepressant agent used for the treatment of depression and fibromyalgia.[1][2][3] Its unique cyclopropane structure presents an interesting synthetic challenge. A robust and efficient synthesis is critical for its pharmaceutical production. The use of this compound as a key intermediate has emerged as a preferred route due to its ability to establish the desired stereochemistry and streamline the synthetic process. This bicyclic lactone serves as a stable, crystalline intermediate that can be readily purified, ensuring a high-quality feed for the subsequent reaction steps.[4][5]

The inherent ring strain and the electrophilic nature of the carbonyl group in this compound make it highly susceptible to nucleophilic attack, facilitating a clean ring-opening reaction which is the cornerstone of its conversion to Milnacipran.[4] This application note will focus on the synthesis of this key intermediate and its conversion to the final product.

Synthetic Pathway Overview

The overall synthetic strategy for Milnacipran via the this compound intermediate can be visualized as a two-stage process:

  • Formation of the Bicyclic Lactone Intermediate: This stage involves the reaction of phenylacetonitrile and epichlorohydrin in the presence of a strong base to form the key intermediate, this compound.

  • Conversion to Milnacipran: This stage encompasses the ring-opening of the lactone with diethylamine, followed by functional group manipulations to introduce the primary amine and afford Milnacipran.

Below is a diagram illustrating the synthetic workflow:

Milnacipran_Synthesis Phenylacetonitrile Phenylacetonitrile Base Base (e.g., NaNH2) Phenylacetonitrile->Base Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Base Lactone (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Base->Lactone Cyclization Diethylamine Diethylamine / Lewis Acid Lactone->Diethylamine Amide_Alcohol (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide Diethylamine->Amide_Alcohol Ring Opening Chlorination Chlorinating Agent (e.g., SOCl2) Amide_Alcohol->Chlorination Chlorinated_Amide Chlorinated Amide Chlorination->Chlorinated_Amide Chlorination Phthalimide Phthalimide Salt Chlorinated_Amide->Phthalimide Phthalimide_Derivative Phthalimide Derivative Phthalimide->Phthalimide_Derivative Substitution Hydrolysis Hydrolysis Phthalimide_Derivative->Hydrolysis Milnacipran (1S,2R)-Milnacipran Hydrolysis->Milnacipran Deprotection

Figure 1: Synthetic workflow for Milnacipran via the bicyclic lactone intermediate.

Experimental Protocols

Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

This protocol is based on the reaction of phenylacetonitrile with (R)-epichlorohydrin. The use of a chiral epichlorohydrin is crucial for establishing the desired stereochemistry in an enantioselective synthesis.[1][2][6]

Materials:

  • Phenylacetonitrile

  • (R)-Epichlorohydrin

  • Sodium amide (NaNH₂)

  • Toluene

  • Aqueous Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Isopropyl Alcohol

  • Water

Protocol:

  • Suspend sodium amide in toluene in a suitable reactor under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0-5 °C.

  • Slowly add a solution of phenylacetonitrile in toluene to the cooled suspension, maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture for at least 1 hour at 10 °C.

  • Add a solution of (R)-epichlorohydrin in toluene while maintaining the temperature at 10 °C.

  • After the addition is complete, stir the mixture for a minimum of 2 hours.

  • Subsequently, add an aqueous solution of potassium hydroxide and reflux the mixture.

  • Cool the reaction mixture and collect the precipitated solid.

  • Wash the aqueous layer with toluene.

  • Acidify the aqueous layer with hydrochloric acid to a pH that is acidic, which will cause the lactone to cyclize.[7]

  • The crude lactone can be crystallized from a mixture of isopropyl alcohol and water to yield purified (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.[5]

Conversion of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one to (1S,2R)-Milnacipran

This multi-step conversion is often performed in a "one-pot" manner to improve efficiency and yield.[7]

Materials:

  • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Diethylamine

  • Thionyl chloride (SOCl₂)

  • Potassium phthalimide

  • Ethylamine (aqueous solution)

  • Toluene

Protocol:

  • Ring Opening:

    • In a reactor under a nitrogen atmosphere, add aluminum trichloride to dichloromethane and cool the mixture to 0-5 °C.[5]

    • Add a solution of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one in dichloromethane while maintaining the temperature between 0-10 °C.[5]

    • Stir for 10 minutes, then add diethylamine, again keeping the temperature at 0-10 °C to yield (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide.[5]

  • Chlorination:

    • To the resulting amide-alcohol, add thionyl chloride to convert the hydroxyl group to a chloride, forming the chlorinated amide intermediate.[1][2] It is important to remove the hydrochloric acid formed during this step before proceeding.[7]

  • Substitution and Deprotection:

    • React the chlorinated amide with a phthalimide salt, such as potassium phthalimide, to form the phthalimide derivative.[1][2][8]

    • Hydrolyze the phthalimide group using an aqueous solution of ethylamine to yield (1S,2R)-Milnacipran.[5]

  • Salification (Optional):

    • The final Milnacipran base can be converted to a pharmaceutically acceptable salt, such as the hydrochloride salt, by reacting with hydrochloric acid in a suitable solvent system (e.g., a mixture of toluene, isopropyl acetate, and isopropanol).[1][7]

Data Summary

The following table summarizes key quantitative data for the synthesis of Milnacipran via the bicyclic lactone intermediate.

ParameterValueReference
Lactone Intermediate
Molecular FormulaC₁₁H₁₀O₂[4][9]
Molecular Weight174.20 g/mol [4][9]
Melting Point49-50 °C[10]
Overall Synthesis
Enantiomeric Excess (ee)≥ 95% (preferably ≥ 98%)[1][7]
Overall Yield> 40% (preferably > 45%)[1][7]

Mechanistic Insights

The key transformations in this synthetic route are the formation of the cyclopropane ring and the subsequent nucleophilic ring-opening of the lactone.

Formation of the Bicyclic Lactone

The formation of the this compound intermediate proceeds through a tandem reaction sequence. First, the strong base (e.g., sodium amide) deprotonates the α-carbon of phenylacetonitrile, creating a carbanion. This nucleophile then attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring. Subsequent intramolecular cyclization and hydrolysis of the nitrile group, followed by acidification, leads to the formation of the stable bicyclic lactone. The stereochemistry of the final product is dictated by the chirality of the starting epichlorohydrin.

Lactone_Formation cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Hydrolysis Phenylacetonitrile Ph-CH2-CN Carbanion Ph-CH(-)-CN Phenylacetonitrile->Carbanion NaNH2 Intermediate_1 Ph-CH(CN)-CH2-CH(O)-CH2Cl Carbanion->Intermediate_1 +(R)-Epichlorohydrin Lactone (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Intermediate_1->Lactone 1. Intramolecular Cyclization 2. H2O, H+

Figure 2: Simplified mechanism of lactone formation.

Ring-Opening of the Lactone

The ring-opening of the this compound is a critical step. The use of a Lewis acid, such as aluminum trichloride, activates the carbonyl group of the lactone, making it more electrophilic. This facilitates the nucleophilic attack by diethylamine at the carbonyl carbon, leading to the opening of the lactone ring and the formation of the corresponding amide-alcohol.[5][8] This reaction is highly efficient and proceeds under mild conditions.

Conclusion

The synthesis of Milnacipran via the this compound intermediate represents a robust and efficient strategy for the large-scale production of this important antidepressant. The key advantages of this route include the ability to control stereochemistry, the formation of a stable and purifiable intermediate, and the potential for one-pot procedures, which enhances overall yield and process efficiency. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

  • Bories, C., et al. (2012). Enantioselective synthesis of levomilnacipran. Chemical Communications, 48(65), 8111-3. [Link]

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  • Roggen, H., et al. (2007). Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters, 17(10), 2834-7. [Link]

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Application Note: Strategic Ring-Opening of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Nucleophilic Reactions for the Synthesis of Novel Cyclopropane and Cyclopentane Derivatives

Introduction: The Synthetic Potential of a Strained Lactone

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a structurally unique bicyclic lactone featuring a strained cyclopropane ring fused to a γ-lactone. This strained architecture, combined with the electrophilic nature of the lactone's carbonyl group, renders the molecule highly reactive towards a variety of nucleophiles.[1] Its significance in medicinal chemistry is highlighted by its role as a key intermediate in the synthesis of APIs such as Milnacipran, a serotonin-norepinephrine reuptake inhibitor.[1]

The inherent reactivity of this scaffold can be strategically harnessed to produce a diverse array of substituted cyclopropane or cyclopentane derivatives, which are valuable motifs in drug discovery and organic synthesis. The outcome of the reaction is critically dependent on the choice of nucleophile and reaction conditions, allowing for controlled access to distinct chemical entities. This guide provides a detailed exploration of the mechanistic pathways governing these transformations and offers practical, step-by-step protocols for researchers engaged in synthetic chemistry and drug development.

Mechanistic Crossroads: Acyl-Oxygen vs. C-C Bond Cleavage

The reactivity of this compound is dominated by two primary, competing pathways for nucleophilic attack. The choice between these pathways is a function of the nucleophile's character (e.g., hard vs. soft, steric bulk) and the reaction conditions employed.

  • Pathway A: Carbonyl Attack (1,2-Addition): This is the canonical pathway for nucleophilic acyl substitution on a lactone. The nucleophile directly attacks the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate, followed by cleavage of the acyl-oxygen bond. The immediate product is a functionalized cyclopropyl carboxylic acid derivative. This pathway is generally favored by "hard" nucleophiles.

  • Pathway B: Cyclopropane Attack (SN2-type Ring Opening): In this pathway, the nucleophile attacks one of the electrophilic carbons of the strained cyclopropane ring (C1 or C5). This attack, driven by the release of significant ring strain, leads to the cleavage of a C-C bond of the cyclopropane. The result is the formation of a five-membered ring system, typically a substituted cyclopentane derivative.

Understanding these competing mechanisms is paramount for predicting and controlling the reaction's outcome.

G General Mechanistic Pathways for Nucleophilic Attack cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Product Scaffolds PLO 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one P_A Pathway A: Carbonyl Attack PLO->P_A Attack at C=O P_B Pathway B: Cyclopropane Attack PLO->P_B Attack at C1/C5 Nu Nucleophile (Nu⁻) Nu->P_A Nu->P_B Prod_A Functionalized Cyclopropane Derivative P_A->Prod_A Acyl-O Cleavage Prod_B Functionalized Cyclopentane Derivative P_B->Prod_B C-C Cleavage

Caption: Competing pathways for nucleophilic ring-opening.

Protocols for Ring-Opening with Amine Nucleophiles

The reaction of this compound with amines is a robust method for generating valuable aminomethyl cyclopropane carboxamides. This reaction typically proceeds via Pathway A, where the amine attacks the carbonyl carbon.

Expert Insights: Causality Behind Experimental Choices
  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is chosen to dissolve the reactants without interfering with the reaction. Protic solvents could protonate the amine, reducing its nucleophilicity.

  • Stoichiometry: A slight excess of the amine (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the bicyclic lactone. Using a large excess can complicate purification.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure it proceeds to completion.

Protocol 3.1: Synthesis of (1-phenylcyclopropane-1,2-diyl)bis(methan-1-yl-1-amine) Derivatives

This protocol details the general procedure for the ring-opening reaction with a primary or secondary amine.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the desired amine (1.2 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired aminomethyl cyclopropane carboxamide.

Data Presentation: Representative Amine Nucleophiles
EntryNucleophileProduct Structure (Schematic)Typical Yield
1BenzylaminePh-CH₂-NH-CO-C₃H₃(Ph)-CH₂-NH-CH₂-Ph85-95%
2DiethylamineEt₂N-CO-C₃H₃(Ph)-CH₂-NEt₂80-90%
3Morpholine(C₄H₈O)N-CO-C₃H₃(Ph)-CH₂-N(C₄H₈O)90-98%
4AnilinePh-NH-CO-C₃H₃(Ph)-CH₂-NH-Ph70-80%

Protocols for Ring-Opening with Oxygen and Sulfur Nucleophiles

Alkoxides and thiolates can also serve as effective nucleophiles for the ring-opening reaction, leading to the formation of esters and thioesters, respectively. These reactions also predominantly follow Pathway A.

Expert Insights: Causality Behind Experimental Choices
  • Base: For alcohols, a non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol in situ to form the more potent alkoxide nucleophile. For thiols, their higher acidity often allows for the use of a milder base like triethylamine (TEA).

  • Solvent: Anhydrous Tetrahydrofuran (THF) is an excellent solvent choice as it is polar enough to facilitate the reaction and is compatible with strong bases like NaH.

Protocol 4.1: Synthesis of Cyclopropane Carboxylate Esters

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool to 0 °C. Add the desired alcohol (1.2 eq) dropwise and stir for 20 minutes at 0 °C to form the sodium alkoxide.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reaction: Transfer the lactone solution to the stirred alkoxide suspension via cannula at 0 °C. Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ester by column chromatography.

Data Presentation: Representative O/S Nucleophiles
EntryNucleophile (Reagent)Product TypeTypical Yield
1Sodium Methoxide (NaOMe)Methyl Ester90-97%
2Sodium Ethoxide (NaOEt)Ethyl Ester88-95%
3Benzyl Mercaptan / TEABenzyl Thioester82-90%

Stereochemical Implications of the Ring-Opening

The stereochemistry of the starting bicyclic lactone, particularly when using an enantiopure form like (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, is directly transferred to the product when the reaction proceeds through the more common carbonyl attack (Pathway A).[2] The stereocenters on the cyclopropane ring remain unperturbed during this process.

G Stereochemical Retention in Pathway A Start (1S,5R)-Lactone Intermediate Tetrahedral Intermediate (Stereocenters Intact) Start->Intermediate Carbonyl Attack (Pathway A) Nuc Amine (R-NH2) Nuc->Intermediate Product Chiral Cyclopropane Carboxamide Product Intermediate->Product Ring Opening

Caption: Retention of stereochemistry via carbonyl attack.

Should conditions be found that favor Pathway B (SN2-type attack on the cyclopropane), an inversion of configuration at the site of attack would be expected. The ability to selectively control the reaction pathway therefore provides a powerful tool for accessing different stereoisomers.

Summary and Outlook

This compound is a versatile synthetic intermediate whose strained structure allows for controlled ring-opening reactions. By selecting the appropriate nucleophile and conditions, chemists can selectively cleave the acyl-oxygen bond to produce highly functionalized, stereochemically defined cyclopropane derivatives. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this unique scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications. Future work may focus on discovering conditions or catalysts that favor the alternative C-C bond cleavage pathway, thereby expanding the synthetic utility of this building block to cyclopentanoid structures.

References

  • (Reference not found for direct synthesis, but implied by availability of enantiopure starting m
  • Apicule. (n.d.). This compound (CAS No: 63106-93-4). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters. Retrieved from [Link]

  • Thieme. (2005). Highly Efficient and Stereoselective Construction of 1-Iodo- or 1-Phenylselenenyl-2-aryl-3-oxabicyclo[3.1.0]hexane from the Reaction of Arylmethylidenecyclopropylcarbinols with Iodine or Diphenyldiselenide. Retrieved from [Link]

  • Pearson. (n.d.). Nucleophilic Addition. Retrieved from [Link] (Note: This is a general topic link from the search result).

  • ResearchGate. (2009). ChemInform Abstract: Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. Retrieved from [Link]

  • ScholarWorks. (n.d.). STUDIES OF NUCLEOPHILE RING OPENING OF OXABICYCLIC SYSTEMS IN HIGHLY POLAR MEDIA: APPLICATION TO A TOTAL SYNTHESIS OF ANTITUMOR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Chad's Prep. (n.d.). Introduction to Nucleophilic Addition Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

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Application Note: Leveraging 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one for Stereocontrolled Prostaglandin Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one as a chiral building block in the synthesis of prostaglandin (PG) analogs. Prostaglandins are a critical class of lipid compounds with diverse physiological activities, making their synthetic analogs valuable therapeutic agents. The core of many efficient PG syntheses is the construction of a stereochemically dense cyclopentane core, famously exemplified by the Corey lactone. This guide elucidates a synthetic pathway that leverages the inherent strain and stereochemistry of this compound to access these pivotal intermediates, with a focus on the underlying chemical principles, detailed experimental protocols, and process optimization.

Introduction: The Strategic Value of Chiral Precursors

The biological activity of prostaglandins is exquisitely dependent on the precise stereochemistry of multiple chiral centers on the cyclopentane core and its two side chains. Therefore, asymmetric synthesis is not merely an academic exercise but a prerequisite for producing therapeutically viable analogs. The "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials, is a powerful strategy to control the absolute stereochemistry of the final product.[1][]

This compound is a strained bicyclic lactone that serves as an excellent chiral precursor for this purpose.[3][4] Its rigid, fused-ring system provides a conformational anchor, allowing for highly stereoselective transformations. The phenyl group also plays a crucial role in directing certain reactions and can be removed or modified in later synthetic stages. This application note details the transformation of this building block into the versatile Corey lactone diol, a cornerstone intermediate in the synthesis of numerous prostaglandins, including PGF₂α, PGE₂, and their analogs like Latanoprost.[5][6][7][8]

Core Synthetic Strategy: From Bicyclic Lactone to Corey Intermediate

The overall synthetic pathway is a multi-step sequence designed to meticulously install the required functional groups and stereocenters onto the cyclopentane ring. The journey from this compound to the Corey lactone involves several key chemical transformations that are central to modern organic synthesis.

The logical workflow is as follows:

  • Baeyer-Villiger Oxidation: Expansion of the bicyclic ketone to create a key lactone intermediate. This reaction is foundational for inserting the oxygen atom that will become part of the final γ-lactone ring.

  • Regioselective Hydrolysis: Selective opening of one of the lactone esters to reveal a carboxylic acid and a hydroxyl group, which are essential for the subsequent cyclization.

  • Iodolactonization: An intramolecular cyclization that uses the newly formed carboxylic acid and an alkene to construct the iconic bicyclic Corey lactone structure with concomitant installation of an iodine atom.[9][10][11]

  • Dehalogenation & Reduction: Removal of the iodine and reduction of a ketone to yield the protected Corey lactone diol, ready for the introduction of the α- and ω-side chains.

G A 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one B Baeyer-Villiger Oxidation Product A->B m-CPBA C Diacid Intermediate B->C Base Hydrolysis (e.g., Ba(OH)₂) D Unsaturated Acid C->D Selective Esterification & Decarboxylation E Corey Iodolactone D->E Iodolactonization (I₂, KHCO₃) F Corey Lactone Diol (Protected) E->F 1. Radical Deiodination (e.g., Bu₃SnH) 2. Reduction (e.g., NaBH₄) 3. Protection

Caption: Overall synthetic workflow from the starting bicyclic lactone to the Corey lactone diol.

Key Transformations & Mechanistic Insights

The Baeyer-Villiger Oxidation: A Critical Ring Expansion

The Baeyer-Villiger (BV) oxidation is a cornerstone of this synthetic route, converting a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group.[12][13] The reaction proceeds via the Criegee intermediate, and its regioselectivity is predictable based on the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary).[14][15]

Mechanism Causality: The peroxyacid (commonly m-CPBA) first protonates and then attacks the carbonyl carbon.[12][13] In the subsequent concerted rearrangement of the Criegee intermediate, the more substituted carbon atom preferentially migrates. This high degree of predictability is crucial for ensuring the correct lactone isomer is formed, setting the stage for all subsequent steps. The stereochemistry of the migrating center is fully retained during this process.

G cluster_0 Baeyer-Villiger Mechanism Ketone Bicyclic Ketone Criegee Criegee Intermediate Ketone->Criegee + RCO₃H (Nucleophilic Attack) Peracid RCO₃H Lactone Expanded Lactone Criegee->Lactone Rearrangement (Rate-Determining Step) Acid RCO₂H

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Iodolactonization: Building the Core Bicyclic System

Iodolactonization is an elegant and powerful intramolecular cyclization that constructs the γ-lactone fused to the cyclopentane ring.[9][16] The reaction involves the electrophilic addition of iodine (I⁺) to the double bond, forming a cyclic iodonium ion. The nearby carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to close the ring.

Stereochemical & Regiochemical Rationale:

  • Regioselectivity: The cyclization follows Baldwin's rules, strongly favoring the 5-exo-tet ring closure to form the thermodynamically stable five-membered γ-lactone.[9]

  • Stereoselectivity: The nucleophilic attack by the carboxylate occurs from the face opposite to the bulky iodonium ion bridge, resulting in a trans relationship between the newly formed C-O bond and the C-I bond. This predictable stereochemical outcome is critical for establishing the correct relative stereochemistry of the final prostaglandin core.[9][17]

Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from established literature and should be performed by trained chemists in a suitable laboratory environment with all appropriate safety precautions.

Protocol 4.1: Baeyer-Villiger Oxidation of Bicyclo[3.1.0]hexan-2-one Derivative
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting bicyclic ketone (1.0 eq) and dichloromethane (DCM, approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add solid sodium bicarbonate (NaHCO₃, 2.5 eq) followed by the portion-wise addition of meta-chloroperoxybenzoic acid (m-CPBA, 77%, 1.5 eq) over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: NaHCO₃ is added to buffer the reaction mixture, neutralizing the meta-chlorobenzoic acid byproduct and preventing potential acid-catalyzed side reactions.

  • Reaction: Allow the reaction to stir at 0 °C and monitor by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by saturated NaHCO₃ solution until gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired lactone.

Protocol 4.2: Iodolactonization to Form the Corey Iodolactone
  • Setup: Dissolve the unsaturated carboxylic acid precursor (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Base Addition: Add potassium bicarbonate (KHCO₃, 3.0 eq) to the solution and stir until the acid is fully deprotonated to the carboxylate salt.

  • Iodine Addition: Cool the solution to 0 °C. Add a solution of iodine (I₂, 1.5 eq) in acetonitrile dropwise. The dark color of the iodine should dissipate as it is consumed.

    • Scientist's Note: The reaction is performed under basic conditions to ensure the carboxylic acid is deprotonated, making it a more potent nucleophile for the ring-closing step.[11]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours, protected from light. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

  • Extraction: Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude iodolactone by flash chromatography or recrystallization.

Data Summary

The following table summarizes typical outcomes for the key synthetic steps. Yields and selectivities are highly dependent on the specific substrate and reaction conditions.

StepTransformationKey ReagentsTypical YieldKey Considerations
1Baeyer-Villiger Oxidationm-CPBA, NaHCO₃85-95%Temperature control is critical to prevent side reactions. Purity of m-CPBA is important.
2SaponificationBa(OH)₂ or LiOH>90%Barium hydroxide is often used for its ability to form insoluble salts, aiding purification.
3IodolactonizationI₂, KHCO₃75-90%Reaction must be protected from light. Stereochemical outcome is highly reliable.
4Reductive DeiodinationBu₃SnH, AIBN80-95%Tributyltin hydride is toxic; alternative radical-based or reductive methods can be used.

Conclusion

This compound and its derivatives are powerful and versatile chiral building blocks for the asymmetric synthesis of prostaglandins.[18] The synthetic route outlined in this note, centered around the strategic use of the Baeyer-Villiger oxidation and iodolactonization reactions, provides a reliable and stereocontrolled pathway to the Corey lactone intermediate.[6][19] By understanding the mechanistic underpinnings of each key transformation, researchers can effectively troubleshoot and adapt these protocols for the synthesis of a wide array of complex and therapeutically valuable prostaglandin analogs.

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021).
  • This compound | 63106-93-4. Biosynth.
  • Transformation of prostaglandin D2 to 11-dehydro thromboxane B2 by Baeyer-Villiger oxidation. (2020).
  • Baeyer–Villiger oxid
  • Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives.
  • Baeyer–Villiger Oxidation. (2011).
  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry.
  • This compound. MySkinRecipes.
  • Corey's synthetic route of the Corey lactone.
  • Synthesis of the racemic Corey lactone 109 from the adduct of cyclopentadiene with dichloroketene.
  • One‐pot and 152‐minutes synthesis of Corey lactone (1).
  • Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. (1969). Journal of the American Chemical Society.
  • This compound (CAS No: 63106-93-4). apicule.
  • Pot and time economies in the total synthesis of Corey lactone. (2020). Chemical Science.
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  • Recent Developments in the Synthesis of Prostaglandins and Analogues.
  • (PDF) Iodolactonization: Past and Present Examples.
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  • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-… CymitQuimica.
  • Master Iodolactoniz
  • Chiral Building Blocks for Total Steroid Synthesis and the Use of Steroids as Chiral Building Blocks in Organic Synthesis.
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  • This compound. PubChem.
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  • Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • Method of producing corey lactone enantiomeric derivatives.

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Stereoselective Synthesis of Lactones: A Guide to Chiral Catalyst Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral lactones are pivotal structural motifs in a vast array of biologically active natural products, pharmaceuticals, and high-value fine chemicals. Their synthesis in an enantiomerically pure form is a significant challenge that continues to drive innovation in asymmetric catalysis. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the stereoselective synthesis of lactones using chiral catalysts. We delve into the foundational principles of organocatalysis, transition-metal catalysis, and biocatalysis, offering detailed, field-tested methodologies. The causality behind experimental choices is explained to empower users to not only replicate but also adapt and troubleshoot these powerful synthetic transformations.

Introduction: The Enduring Importance of Chiral Lactones

Lactones, cyclic esters, are prevalent scaffolds in molecules that exhibit a wide range of biological activities. From the macrocyclic immunosuppressant Discodermolide to the cholesterol-lowering statins, the specific stereochemistry of the lactone ring and its substituents is often critical to its therapeutic function.[1] Consequently, the development of robust and highly selective methods for their asymmetric synthesis is a cornerstone of modern organic chemistry and drug discovery.

The direct, catalytic, and enantioselective construction of these cyclic esters from achiral or racemic precursors presents a highly atom-economical and efficient strategy. Over the past two decades, three major catalytic platforms have emerged as dominant forces in this field:

  • Transition-Metal Catalysis: Utilizes chiral complexes of metals like ruthenium, iridium, and copper to activate substrates and orchestrate stereoselective bond formation.[2]

  • Organocatalysis: Employs small, chiral organic molecules (e.g., phosphoric acids, amines) to catalyze reactions, offering a metal-free alternative.[3]

  • Biocatalysis: Leverages the inherent selectivity of enzymes, such as lipases and reductases, to perform highly specific transformations under mild conditions.[4][5]

This guide will explore the practical application of each of these catalytic paradigms, providing both the theoretical underpinning and detailed experimental protocols.

Foundational Catalytic Strategies and Mechanistic Insights

The choice of catalytic strategy is dictated by the desired lactone ring size (γ, δ, ε, etc.), the nature of the starting material, and the specific stereocenter(s) to be installed. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Transition-Metal Catalysis: Precision in Bond Formation

Chiral transition metal complexes excel at a variety of transformations leading to lactones, most notably through asymmetric hydrogenation and cyclization reactions.[2]

One of the most powerful methods for accessing chiral γ- and δ-lactones is the asymmetric hydrogenation of the corresponding γ- or δ-ketoacids or esters.[6] The ketone moiety is reduced enantioselectively, and the resulting chiral hydroxy acid/ester undergoes spontaneous or induced lactonization.

  • Causality of Catalyst Choice: Ruthenium and Iridium catalysts bearing chiral phosphine ligands are frequently employed.[7][8] The choice of metal and ligand is critical; for instance, Ru-BINAP systems are classic for ketone reduction, while certain Ir-complexes with ligands like SpiroPAP have shown exceptional efficiency for the dynamic kinetic resolution of racemic α-substituted lactones.[9] The ligand framework creates a chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, thereby dictating the facial selectivity of hydride delivery from the metal to the carbonyl.

Logical Flow: Asymmetric Hydrogenation and Lactonization

G sub γ-Ketoacid cat Chiral Ru/Ir Catalyst + H₂ sub->cat Coordination inter Chiral Hydroxy Acid (Intermediate) cat->inter Asymmetric Hydrogenation prod Chiral γ-Lactone inter->prod Spontaneous Lactonization

Caption: Workflow for chiral lactone synthesis via asymmetric hydrogenation.

Organocatalysis: The Metal-Free Revolution

Organocatalysis has emerged as a powerful, complementary approach to metal catalysis, often lauded for its operational simplicity and lower toxicity.[3] Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are exceptionally versatile in this domain.[10]

A classic and highly effective transformation is the enantioselective iodolactonization of unsaturated carboxylic acids. In this reaction, a chiral catalyst activates an electrophilic iodine source and directs its addition across the double bond, while simultaneously positioning the carboxylic acid for a stereocontrolled intramolecular cyclization.

  • Mechanistic Rationale: Chiral phosphoric acids function as bifunctional catalysts.[11] The acidic proton activates the electrophile (e.g., N-iodosuccinimide, NIS), while the basic phosphoryl oxygen organizes the carboxylic acid substrate through hydrogen bonding. This ternary complex creates a rigid, chiral environment, ensuring the nucleophilic attack of the carboxylate onto the iodonium intermediate proceeds with high stereoselectivity.[12] The steric hindrance provided by bulky groups (e.g., aryl groups) at the 3 and 3' positions of the BINOL backbone is essential for creating a well-defined chiral pocket and achieving high enantiomeric excess (ee).

Catalytic Cycle: Chiral Phosphoric Acid in Iodolactonization

G CPA Chiral Phosphoric Acid (CPA) Complex Ternary Complex [CPA-Substrate-I⁺] CPA->Complex Forms H-bonds Substrate Unsaturated Carboxylic Acid Substrate->Complex Iodine Electrophilic Iodine Source (I⁺) Iodine->Complex Product Chiral Iodo-lactone Complex->Product Stereoselective Cyclization Product->CPA Releases Catalyst

Caption: Catalytic cycle for CPA-catalyzed asymmetric iodolactonization.

Biocatalysis: Nature's Approach to Selectivity

Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them an attractive "green" alternative for chiral synthesis.[5] Lipases and reductases are particularly prominent in lactone synthesis.[4]

Kinetic resolution is a powerful technique for separating a racemic mixture. In the context of lactones, a lipase can be used to selectively hydrolyze or acylate one enantiomer of a racemic alcohol precursor or the lactone itself, leaving the other enantiomer unreacted and thus enriched.[13][14]

  • Principle of Selectivity: Lipases, such as Candida antarctica lipase B (CALB), possess a chiral active site that preferentially binds one enantiomer over the other.[15] For example, in the hydrolysis of a racemic ester, the enzyme will catalyze the reaction of the "faster" reacting enantiomer to the corresponding alcohol, leaving the "slower" reacting enantiomer of the ester behind. The efficiency of this separation is described by the enantiomeric ratio (E value). High E values (>100) are indicative of excellent selectivity and allow for the isolation of both the product and the remaining starting material with high enantiopurity at ~50% conversion.[16]

Detailed Application Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions grounded in established literature.

Protocol 1: Organocatalyzed Asymmetric Iodolactonization of an Olefinic Acid

This protocol describes the synthesis of a chiral γ-iodolactone using a chiral phosphoric acid catalyst, adapted from seminal works in the field.

Materials:

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • 4-Penten-1-oic acid derivative

  • N-Iodosuccinimide (NIS)

  • Toluene, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the 4-penten-1-oic acid derivative (1.0 mmol, 1.0 equiv).

  • Catalyst and Reagent Addition: Add (R)-TRIP (0.05 mmol, 5 mol%). Dissolve the solids in anhydrous toluene (10 mL). Cool the mixture to -20 °C using a cryocooler or a suitable cooling bath.[17]

  • Initiation: Add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv) in one portion. Seal the flask and protect it from light by wrapping it in aluminum foil.

  • Monitoring: Stir the reaction at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to reduce any remaining iodine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral iodolactone.[17]

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Transition Metal-Catalyzed Asymmetric Hydrogenation for a Chiral Lactone

This protocol details the synthesis of a chiral γ-valerolactone derivative via the asymmetric hydrogenation of a γ-ketoacid, a method known for its high efficiency and selectivity.[6][18]

Materials:

  • [RuCl((R)-xyl-binap)(p-cymene)]Cl or a similar chiral Ruthenium catalyst

  • γ-Ketoacid substrate (e.g., levulinic acid)

  • Methanol, anhydrous and degassed

  • Triethylamine (Et₃N), distilled

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Autoclave Preparation: Place the γ-ketoacid substrate (1.0 mmol, 1.0 equiv) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%) into the glass liner of a high-pressure autoclave.

  • Solvent and Base Addition: Inside a glovebox or under a stream of argon, add anhydrous, degassed methanol (5 mL) and triethylamine (0.02 mmol, 2 mol%). The base is crucial for neutralizing the carboxylic acid and preventing catalyst inhibition.

  • Reaction Setup: Seal the autoclave. Purge the system by pressurizing with hydrogen gas to 5 atm and then venting three times to ensure an inert atmosphere.[9]

  • Hydrogenation: Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the optimal temperature (e.g., 30-50 °C).

  • Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. The duration can range from 6 to 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave.

  • Lactonization and Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol. Add toluene (10 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat to reflux with a Dean-Stark trap to drive the lactonization to completion.

  • Purification: After cooling, wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify the resulting lactone by flash column chromatography or distillation.

  • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Biocatalytic Kinetic Resolution of a Racemic Alcohol

This protocol uses a commercially available immobilized lipase to resolve a racemic secondary alcohol, a precursor to a chiral lactone.

Materials:

  • Racemic alcohol precursor (e.g., rac-4-hydroxy-2-cyclopenten-1-one)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous solvent (e.g., tert-butyl methyl ether, MTBE)

  • Molecular sieves (4 Å), activated

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry flask, add the racemic alcohol (1.0 mmol, 1.0 equiv), anhydrous MTBE (10 mL), and activated 4 Å molecular sieves.

  • Reagent Addition: Add vinyl acetate (1.5 mmol, 1.5 equiv). The excess acyl donor ensures the reaction proceeds efficiently and drives the equilibrium forward.

  • Enzyme Addition: Add the immobilized lipase (e.g., 20 mg/mmol of substrate). The amount can be optimized for reaction time and efficiency.

  • Reaction: Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).

  • Monitoring Conversion: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion to maximize the ee of both the product and the remaining starting material.[19] Monitor the conversion by taking small aliquots, filtering off the enzyme, and analyzing by GC or ¹H NMR.

  • Work-up: When ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent, dried, and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The crude mixture now contains the acylated product and the unreacted alcohol. Separate these two compounds by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of both the isolated alcohol and the acetate product using chiral HPLC or GC. The two fractions should be highly enriched in opposite enantiomers.[15]

Data Presentation and Comparison

The success of a stereoselective synthesis is quantified by its yield and enantioselectivity. Below is a representative table comparing typical outcomes for the strategies discussed.

Catalytic StrategyCatalyst SystemSubstrate TypeTypical YieldTypical eeKey Advantage
Transition-Metal [Ru((R)-BINAP)Cl₂]γ-Ketoacid85-98%95-99%High turnover, broad scope[6]
Organocatalysis (R)-TRIPOlefinic Acid70-92%90-97%Metal-free, mild conditions
Biocatalysis (KR) Novozym® 435Racemic Alcohol~45% (each)>98%Green, exceptionally high ee[15]

Conclusion and Future Outlook

The stereoselective synthesis of lactones has been profoundly advanced by the development of sophisticated chiral catalysts. Transition-metal complexes, organocatalysts, and enzymes each offer a unique set of advantages, providing chemists with a versatile toolkit to tackle complex synthetic challenges. By understanding the mechanistic principles that govern their reactivity and selectivity, researchers can rationally select and optimize conditions to access valuable chiral lactones with high efficiency and stereopurity. The continued evolution of catalyst design, including the integration of flow chemistry and dual catalytic systems, promises to further expand the capabilities of these powerful synthetic methods, accelerating discovery in medicine and materials science.[20][21]

References

  • Wang, T., Zhang, X., Zheng, Y., & Bai, Y. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 57(83), 10584-10587. [Link]

  • Winkler, M., & Schrittwieser, J. H. (2014). Biocatalytic synthesis of lactones and lactams. Journal of the Brazilian Chemical Society, 25(7), 1238-1254. [Link]

  • Borrego-Varillas, R., et al. (2020). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. Molecules, 25(23), 5678. [Link]

  • Yang, X. H., et al. (2016). Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Organic & Biomolecular Chemistry, 14(47), 11134-11137. [Link]

  • Zhu, L., & Yu, J. Q. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 137(24), 7563-7566. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipases: useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 54(1-2), 1-10. [Link]

  • Li, W., et al. (2019). Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones. Angewandte Chemie International Edition, 58(16), 5347-5351. [Link]

  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]

  • Routledge, G. J., et al. (2015). Chiral Phosphoric Acid Catalyzed Atroposelective Iodination of N-Arylindoles. Nature Communications, 6, 8711. [Link]

  • Kujawa, M., et al. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 23(11), 2827. [Link]

Sources

Gram-Scale Synthesis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a strained bicyclic lactone of significant interest in medicinal and synthetic organic chemistry. Its rigid, three-dimensional structure makes it a valuable chiral building block. Notably, this compound serves as a key intermediate in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and depression.[1][2] The inherent ring strain of the cyclopropane fused to the lactone ring renders the molecule highly reactive towards nucleophilic attack and ring-opening reactions, making it a versatile precursor for a variety of complex molecular architectures.[1]

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary method detailed herein is a robust and scalable procedure utilizing the reaction of phenylacetonitrile with epichlorohydrin, employing sodium hydride as a base. This method is presented as a safer and more industrially viable alternative to the use of sodium amide.[3][4]

Chemical Profile and Properties

PropertyValueSource
CAS Number 63106-93-4[5][6]
Molecular Formula C₁₁H₁₀O₂[6]
Molecular Weight 174.20 g/mol [6]
Appearance Light-yellow oily substance[4]
Boiling Point 340.0 ± 21.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Storage 2-8°C, under inert atmosphere[5]

Reaction Mechanism and Rationale

The synthesis proceeds through a multi-step, one-pot reaction. The core of the transformation involves the deprotonation of phenylacetonitrile by a strong base, followed by nucleophilic attack on epichlorohydrin, and subsequent intramolecular cyclization and hydrolysis.

1. Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of phenylacetonitrile. The resulting carbanion is stabilized by the adjacent phenyl and cyano groups. The choice of sodium hydride over sodium amide is a critical safety and scalability consideration. Sodium amide is highly reactive with atmospheric moisture and can form explosive peroxides upon storage, whereas 60% NaH dispersion in mineral oil is significantly safer to handle on a larger scale.[4]

2. Alkylation and Cyclization: The phenylacetonitrile anion acts as a nucleophile, attacking the terminal carbon of epichlorohydrin and displacing the chloride. This is followed by an intramolecular nucleophilic attack of the nascent alkoxide onto the nitrile group, leading to the formation of an intermediate iminolactone.

3. Hydrolysis: The reaction mixture is then subjected to alkaline, followed by acidic hydrolysis. This sequence converts the iminolactone intermediate into the desired lactone, this compound.

Experimental Workflow

Synthesis_Workflow start Start reagents Phenylacetonitrile Epichlorohydrin Sodium Hydride (60%) Toluene, DMI start->reagents reaction Reaction: - Deprotonation - Alkylation - Cyclization reagents->reaction hydrolysis Hydrolysis: 1. NaOH (aq) 2. HCl (aq) reaction->hydrolysis workup Work-up: - Extraction with Toluene - Washing - Concentration hydrolysis->workup purification Purification: Crystallization from Isopropanol/Water workup->purification product 1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one purification->product characterization Characterization: NMR, IR, MS product->characterization

Caption: Workflow for the synthesis of this compound.

Detailed Gram-Scale Synthesis Protocol

This protocol is adapted from a larger scale industrial process for laboratory-scale synthesis.[4]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesPurity
Phenylacetonitrile117.1511.7 g0.10≥98%
Epichlorohydrin92.5210.2 g0.11≥99%
Sodium Hydride (60% in oil)40.00 (as NaH)4.8 g0.1260%
Toluene-150 mL-Anhydrous
1,3-Dimethyl-2-imidazolidinone (DMI)-15 mL-Anhydrous
Sodium Hydroxide40.0024.0 g0.60-
Water-200 mL-Deionized
Hydrochloric Acid (37%)-As needed-Reagent grade
Isopropanol-As needed-Reagent grade
Hexanes-As needed-Reagent grade

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Heating mantle with a stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

Part 1: Preparation of Sodium Hydride and Reaction Setup

  • Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Washing Sodium Hydride (Optional but Recommended):

    • Under an inert atmosphere (nitrogen or argon), add 4.8 g of 60% sodium hydride dispersion to the 500 mL three-necked flask.

    • Add 30 mL of anhydrous hexanes via cannula or syringe.

    • Stir the suspension for 5 minutes, then stop stirring and allow the sodium hydride to settle.

    • Carefully remove the hexane supernatant via cannula. The hexanes should be quenched in a separate flask containing isopropanol.[3]

    • Repeat the washing process two more times with 30 mL of anhydrous hexanes.

    • After the final wash, carefully evaporate the residual hexanes under a gentle stream of nitrogen. Do not use a rotary evaporator.

  • Reaction Setup:

    • To the flask containing the washed sodium hydride, add 150 mL of anhydrous toluene and 15 mL of anhydrous 1,3-dimethyl-2-imidazolidinone (DMI).

    • Equip the flask with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser under a nitrogen atmosphere.

    • Cool the suspension to 0-5 °C using an ice-water bath.

Part 2: Reaction

  • In the addition funnel, prepare a mixture of 11.7 g (0.10 mol) of phenylacetonitrile and 10.2 g (0.11 mol) of epichlorohydrin.

  • Slowly add the phenylacetonitrile/epichlorohydrin mixture to the stirred sodium hydride suspension over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. Hydrogen gas will be evolved, so ensure adequate ventilation to the bubbler.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of phenylacetonitrile.

Part 3: Hydrolysis and Work-up

  • Alkaline Hydrolysis:

    • Cool the reaction mixture to 0-5 °C in an ice-water bath.

    • Prepare a solution of 24.0 g of sodium hydroxide in 120 mL of water and cool it to room temperature.

    • CAUTION: The following step is highly exothermic. Slowly and carefully add the sodium hydroxide solution to the reaction mixture, ensuring the internal temperature does not exceed 25 °C. Vigorous stirring is essential.

    • After the addition is complete, heat the mixture to 60-70 °C and stir for 2-3 hours.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Separate the aqueous layer (the lower layer) and discard the organic (toluene) layer.

  • Acidification and Extraction:

    • Return the aqueous layer to the separatory funnel and add 100 mL of fresh toluene.

    • Cool the mixture in an ice-water bath and slowly add concentrated hydrochloric acid with stirring until the pH of the aqueous layer is between 1-2.

    • Separate the layers and extract the aqueous layer with another 50 mL of toluene.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a light-yellow oil.[4] A typical yield of the crude product is around 65-75%.

Part 4: Purification

The crude product can be purified by crystallization.

  • Dissolve the crude oil in a minimal amount of hot isopropanol.

  • Slowly add water dropwise until the solution becomes turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/water (1:1), and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.42-7.22 (m, 5H, Ar-H), 4.45 (dd, J=9.2, 4.8 Hz, 1H), 4.28 (d, J=9.2 Hz, 1H), 2.54 (ddd, J=8.0, 4.8, 4.8 Hz, 1H), 1.63 (dd, J=8.0, 4.8 Hz, 1H), 1.35 (t, J=4.8 Hz, 1H).[4]

  • FTIR (ATR): A strong carbonyl (C=O) stretch is expected around 1750-1770 cm⁻¹ for a five-membered lactone. The strained ring system may shift this to a higher frequency. Other characteristic peaks would include C-O stretching and aromatic C-H stretching.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 174. Fragmentation patterns would likely involve the loss of CO₂, and cleavage of the bicyclic ring system.

Safety and Waste Disposal

  • Sodium Hydride: A water-reactive and flammable solid. Handle under an inert atmosphere. Quench any excess NaH by slowly adding isopropanol to a cooled, stirred suspension in an inert solvent like toluene, followed by ethanol, and then carefully, water.[3][7]

  • Epichlorohydrin: A toxic and carcinogenic substance. Handle with care in a fume hood.

  • Toluene: A flammable and toxic solvent.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. The quenched aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Discussion and Alternative Approaches

The presented protocol offers a reliable and scalable method for the synthesis of this compound. The use of DMI as a polar aprotic solvent can help to improve the reaction rate and yield.

References

  • University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Simmons-Smith cyclopropanation of cinnamyl alcohol catalyzed by aziridines 1-12. Retrieved from [Link]

  • ResearchGate. (2025). FTIR study of five complex ?-lactam molecules. Retrieved from [Link]

  • ResearchGate. (2014). Is it essential to quench NaH after the completion of a reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • Apicule. (n.d.). This compound (CAS No: 63106-93-4). Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • LookChem. (n.d.). Cas 63106-93-4,(1S,5R)-1-PHENYL-3-OXA-BICYCLO[3.1.0]HEXAN-2-ONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed. (2025). A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Sarpong Group. (2018). Improper Quenching of Sodium. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Retrieved from [Link]

  • Reddit. (n.d.). How to use Sodium Hydride in reaction?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of poly(a-angelica lactone). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing Milnacifranine.
  • Research and Reviews. (2021). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • SINTEF. (n.d.). Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. Retrieved from [Link]

  • YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation. Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: Tandem Radical Cyclization for the Formation of 3-Oxabicyclo[3.1.0]hexan-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexan-2-one Scaffold

The 3-oxabicyclo[3.1.0]hexan-2-one core is a strained bicyclic lactone motif of significant interest to researchers in medicinal chemistry and drug development. This unique structural framework is found in a variety of biologically active compounds and serves as a versatile building block in the synthesis of complex molecules. Its constrained conformation allows for precise spatial presentation of functional groups, making it a valuable scaffold for designing enzyme inhibitors and receptor ligands. For instance, derivatives of this bicyclic system have been investigated for their insecticidal properties.[1][2] Furthermore, the analogous 3-azabicyclo[3.1.0]hexane core is a key feature in compounds designed as µ opioid receptor ligands for therapeutic applications.[3] The development of efficient and stereoselective methods to construct this valuable scaffold is therefore a critical endeavor in synthetic organic chemistry.

Mechanistic Insights: A Tandem Radical Cyclization-Intramolecular SN2 Cascade

The formation of the 3-oxabicyclo[3.1.0]hexan-2-one ring system via this methodology proceeds through an elegant and efficient tandem radical cyclization followed by an intramolecular SN2 reaction.[4][5] The process is initiated by the generation of a radical at the α-position to the carbonyl group of an allyl α-haloacetate precursor.

The key steps of the mechanism are as follows:

  • Radical Initiation: The reaction is initiated by a radical initiator, most commonly azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates initiating radicals.

  • Halogen Abstraction: A radical mediator, typically the tributyltin radical (Bu₃Sn•) generated from tributyltin hydride (Bu₃SnH), abstracts the halogen atom (iodine or bromine) from the allyl α-haloacetate starting material. This homolytic cleavage results in the formation of a key α-carbonyl radical intermediate.[6]

  • 5-exo-trig Cyclization: The generated radical undergoes a highly regioselective 5-exo-trig cyclization onto the tethered allyl group. This intramolecular addition is kinetically favored and leads to the formation of a five-membered ring, generating a primary radical on the exocyclic methylene group.

  • Intramolecular SN2 Reaction: The newly formed primary radical is transient and is proposed to be reduced by another equivalent of tributyltin hydride to form an organotin intermediate or a related species that facilitates the subsequent step. In a key bond-forming event, the enolate oxygen of the lactone then acts as an internal nucleophile, displacing the tributyltin group (or a related leaving group) in an intramolecular SN2 fashion. This step forms the cyclopropane ring and completes the bicyclic 3-oxabicyclo[3.1.0]hexan-2-one skeleton.

  • Propagation: The tributyltin radical is regenerated in the process, which can then participate in another cycle, thus propagating the radical chain reaction.

dot graph "Tandem_Radical_Cyclization_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Nodes Start [label="Allyl α-iodoacetate"]; Radical_Mediator [label="Bu₃Sn•", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Radical [label="α-Carbonyl Radical"]; Cyclized_Radical [label="Cyclized Primary Radical"]; Final_Product [label="3-Oxabicyclo[3.1.0]hexan-2-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bu3SnH [label="Bu₃SnH"]; AIBN [label="AIBN (Initiator)"]; Bu3SnI [label="Bu₃SnI"];

// Edges AIBN -> Radical_Mediator [label="Initiation"]; Start -> Alpha_Radical [label="Halogen Abstraction"]; Radical_Mediator -> Bu3SnI [style=dashed]; Alpha_Radical -> Cyclized_Radical [label="5-exo-trig Cyclization"]; Cyclized_Radical -> Final_Product [label="Intramolecular SN2"]; Bu3SnH -> Radical_Mediator [label="Propagation", style=dashed]; Final_Product -> Radical_Mediator [style=invis]; } Caption: Mechanistic pathway of the tandem radical cyclization-intramolecular SN2 reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones.

Protocol 1: Synthesis of Allyl Iodoacetate (Starting Material)

This protocol outlines the preparation of the radical precursor, allyl iodoacetate, from allyl alcohol and iodoacetic acid.

Materials:

  • Allyl alcohol

  • Iodoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of allyl alcohol (1.0 eq) and iodoacetic acid (1.1 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add 4-(dimethylamino)pyridine (0.1 eq).

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the dicyclohexylurea precipitate and wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure allyl iodoacetate.

Protocol 2: Tandem Radical Cyclization to form 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

This protocol is adapted from the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one and can be generalized for other substrates.[1]

Materials:

  • Allyl α-bromoacetate derivative (e.g., 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one)[1]

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To an ice-cooled suspension of potassium tert-butoxide (2.0 eq) in anhydrous THF (0.3 M) under an inert atmosphere, add a solution of the allyl α-bromoacetate derivative (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 5-10 minutes.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate to yield the 3-oxabicyclo[3.1.0]hexan-2-one product.

Characterization Data for 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: [1]

  • ¹H-NMR (CDCl₃, δ): 1.28 (m, 6H, 2 x CH₃), 2.61 (m, 3H, H₃, H₃', H₄), 4.25 (dd, 1H, J = 4.0, 9.0 Hz, H₅), 4.41 (d, 1H, J = 9.0 Hz, H₅').

  • IR (cm⁻¹): 1774 (C=O).

  • TLC: Rf = 0.52 (hexane-ethyl acetate, 1:2 v/v).

Experimental Workflow Visualization

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Nodes Start_Material [label="Prepare Allyl α-haloacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical_Cyclization [label="Tandem Radical Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup"]; Purification [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Spectroscopic Analysis\n(NMR, IR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start_Material -> Radical_Cyclization [label="Add to radical reaction setup"]; Radical_Cyclization -> Workup [label="Quench reaction"]; Workup -> Purification [label="Extract and concentrate"]; Purification -> Characterization [label="Isolate pure product"]; } Caption: A generalized experimental workflow for the synthesis and analysis of 3-oxabicyclo[3.1.0]hexan-2-ones.

Data Summary: Scope and Limitations

The tandem radical cyclization approach has been successfully applied to a range of substituted allyl α-haloacetates. The following table summarizes representative examples from the literature, showcasing the versatility of this method.

EntrySubstrateReagent/ConditionsProductYield (%)Diastereomeric RatioReference
1Allyl iodoacetateBu₃SnH, AIBN, Benzene, 80 °C3-Oxabicyclo[3.1.0]hexan-2-one75-[5]
2Crotyl iodoacetateBu₃SnH, AIBN, Benzene, 80 °C4-Methyl-3-oxabicyclo[3.1.0]hexan-2-one701:1[5]
3Prenyl iodoacetateBu₃SnH, AIBN, Benzene, 80 °C4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one65-[5]
4Cinnamyl iodoacetateBu₃SnH, AIBN, Benzene, 80 °C4-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one721:1[5]
54-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-oneKOtBu, THF, 0 °C6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one40-[1]

Field-Proven Insights:

  • Stereocontrol: The stereoselectivity of the cyclization can be influenced by the substitution pattern of the allyl group. In many cases, a mixture of diastereomers is obtained, particularly when a new stereocenter is formed at the 4-position.[5]

  • Reagent Toxicity: A significant consideration when employing tributyltin hydride is its high toxicity and the difficulty in removing organotin byproducts.[7] Researchers should handle this reagent with appropriate safety precautions and consider alternative, less toxic radical mediators where possible.

  • Alternative Methods: While the tributyltin hydride-mediated radical cyclization is a classic and effective method, other approaches such as those using samarium(II) iodide or transition metal-catalyzed processes can also be employed for the synthesis of bicyclic lactones and related structures.[4]

References

  • Alvarenga, E. S., et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Molecules, 17(12), 13989-14001. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl iodide synthesis by iodination or substitution. [Link]

  • Martin, P., et al. (1996). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 61(10), 3205–3208. [Link]

  • Ye, Z., et al. (2013). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. Organic & Biomolecular Chemistry, 11(35), 5944-5953. [Link]

  • ChemOrgChem. (2023, December 26). Tributyltin hydride|Bu3SnH|Radical Cyclization|Selectivity| Problem solved ChemOrgChem [Video]. YouTube. [Link]

  • Alvarenga, E. S., et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Sci-Hub. [Link]

  • Sanz-Marco, A., et al. (2018). Synthesis of α-Iodoketones from Allylic Alcohols through Aerobic Oxidative Iodination. Organic Letters, 20(18), 5753-5757. [Link]

  • Doyle, M. P., et al. (1999). Enantioselective Synthesis of Fused Cycloheptadienes by a Tandem Intramolecular Cyclopropanation/Cope Rearrangement Sequence. The Journal of Organic Chemistry, 64(23), 8514–8521. [Link]

  • Showa Denko K.K. (2014). Process for production of allyl acetate.
  • Alvarenga, E. S., et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. MDPI. [Link]

  • Cárdenas-Galindo, L. M., et al. (2024). Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. Molecules, 29(9), 2063. [Link]

  • Brandsma, L., et al. (1983). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica, 37b, 277-281. [Link]

  • Jasperse, C. P., et al. (1991). Timeless Methods for Radical Cyclizations in Total Synthesis. Chemical Reviews, 91(6), 1237-1286. [Link]

  • Lee, J., et al. (2006). Synthesis method for allyl isothiocyanate.
  • André, C., et al. (2007). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 84, 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Boukhari, A., et al. (2017). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Letters in Organic Chemistry, 14(3), 198-201. [Link]

  • Caddick, S., et al. (1996). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (16), 1953-1962. [Link]

  • Gunic, E., et al. (2007). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 709-712. [Link]

  • Lunn, G. L., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]

  • Maji, S., et al. (2023). C-H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. [Link]

  • Array BioPharma Inc. (2022). Alkyne substituted quinazoline compounds and methods of use.
  • Martin, P., et al. (1996). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 61(10), 3205-3208. [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on enhancing both yield and purity. This compound is a strained bicyclic lactone of significant interest as a key intermediate in the synthesis of pharmaceuticals, most notably Milnacipran, a serotonin-norepinephrine reuptake inhibitor used in the management of fibromyalgia and depression.[1][2]

The inherent ring strain and electrophilic carbonyl group make the molecule highly reactive, which, while useful for subsequent transformations, presents unique challenges during its synthesis.[1] This guide provides a structured, problem-oriented approach to troubleshooting, grounded in mechanistic principles and established laboratory practices.

I. Overview of the Synthetic Pathway

The most common and industrially relevant synthesis involves the reaction of phenylacetonitrile and epichlorohydrin in the presence of a strong base.[3] This process involves an initial alkylation followed by an intramolecular cyclization and hydrolysis sequence to form the desired bicyclic lactone.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Product & Purification SM1 Phenylacetonitrile Deprotonation 1. Deprotonation (Strong Base, e.g., NaH) SM1->Deprotonation SM2 Epichlorohydrin Alkylation 2. Nucleophilic Attack (Alkylation) SM2->Alkylation Deprotonation->Alkylation Forms carbanion Cyclization 3. Intramolecular Cyclization & Hydrolysis Alkylation->Cyclization Forms intermediate Crude Crude Product Cyclization->Crude Purified Purified 1-Phenyl-3-oxa- bicyclo[3.1.0]hexan-2-one Crude->Purified Purification (e.g., Chromatography)

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The troubleshooting process is visualized in the decision tree below, followed by detailed question-and-answer segments.

Troubleshooting_Tree StartNode Problem Encountered: Low Yield or Purity CheckReaction Reaction Complete? (TLC/GC) StartNode->CheckReaction Analyze Reaction CheckNode CheckNode CauseNode CauseNode SolutionNode SolutionNode Incomplete Cause: Incomplete Reaction CheckReaction->Incomplete No Complete Analyze Crude Product (NMR/MS) CheckReaction->Complete Yes Sol_Base Evaluate Base Strength/Amount Incomplete->Sol_Base Possible Fix Sol_TimeTemp Increase Reaction Time/Temperature Incomplete->Sol_TimeTemp Possible Fix CheckPurity Impurities Present? Complete->CheckPurity NoImpurity Cause: Mechanical Loss CheckPurity->NoImpurity No Impurity Cause: Side Reactions CheckPurity->Impurity Yes Sol_Workup Optimize Workup/ Extraction Procedure NoImpurity->Sol_Workup Solution Sol_Inert Ensure Inert Atmosphere (N2 or Ar) Impurity->Sol_Inert Possible Fix Sol_Purify Optimize Purification (Chromatography/Recrystallization) Impurity->Sol_Purify Possible Fix Sol_Stoich Verify Stoichiometry Impurity->Sol_Stoich Possible Fix

Caption: A decision tree for troubleshooting common synthesis issues.

Category 1: Low Reaction Yield

Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

A1: Consistently low yields often point to one of four areas: base efficiency, reaction conditions, workup losses, or side reactions.

  • Base Selection and Handling: The deprotonation of phenylacetonitrile is the critical initiation step.

    • Causality: Sodium hydride (NaH) is often preferred over sodium amide (NaNH₂) for safety and industrial scalability.[3] However, NaH can be of variable quality and is highly sensitive to moisture. Incomplete deprotonation leads to unreacted starting material and reduced yield.

    • Recommendation: Use fresh, high-quality NaH from a sealed container. If using a dispersion in mineral oil, wash it with dry hexanes prior to use under an inert atmosphere. Ensure your solvent (e.g., THF, DMF) is anhydrous.

  • Reaction Temperature: The reaction of the generated carbanion with epichlorohydrin is exothermic.

    • Causality: Uncontrolled temperature increases can lead to polymerization and other side reactions. Conversely, a temperature that is too low may result in a sluggish and incomplete reaction.

    • Recommendation: Add the epichlorohydrin slowly to the reaction mixture at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time. Monitor progress by TLC or GC-MS.

  • Intramolecular Cyclization: The formation of the bicyclic ring system is favored, but intermolecular reactions can compete, especially at high concentrations.[4]

    • Causality: High concentrations of reactants can favor intermolecular polymerization over the desired intramolecular ring closure.

    • Recommendation: While not always necessary for this specific synthesis, applying high-dilution principles (running the reaction at a lower concentration, e.g., <0.1 M) can favor intramolecular processes.[4]

  • Workup Procedure: The lactone can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Causality: During the aqueous workup, quenching with acid is required to protonate any remaining base and facilitate extraction. However, harsh pH conditions can promote the opening of the lactone ring to form the corresponding hydroxy-acid, which may be lost to the aqueous phase.

    • Recommendation: Quench the reaction carefully with a saturated NH₄Cl solution or dilute acid (e.g., 1M HCl) while cooling in an ice bath. Avoid extreme pH values. Ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Category 2: Product Purity Issues

Q2: My NMR/GC-MS analysis shows significant impurities after workup. What are the likely culprits and how can they be minimized?

A2: Impurities typically arise from unreacted starting materials or the formation of side products.

  • Unreacted Phenylacetonitrile: This is a common impurity if deprotonation was inefficient.

    • Solution: Refer to the recommendations on base handling in Q1. Ensure at least one full equivalent of a strong base is used.

  • Epichlorohydrin-Derived Impurities: Epichlorohydrin is highly reactive and can undergo side reactions.

    • Causality: The epoxide ring is susceptible to opening by various nucleophiles. If excess base is present or if the reaction is exposed to moisture, side products can form.

    • Solution: Use epichlorohydrin in a controlled stoichiometry (typically 1.0-1.2 equivalents). Adding it slowly to the reaction mixture ensures it reacts primarily with the intended carbanion.

  • Ring-Opened Hydroxy Acid: This is the product of lactone hydrolysis.

    • Causality: As mentioned in Q1, the strained lactone ring can be opened during workup or even during purification on silica gel if the silica is too acidic.

    • Solution: Maintain a near-neutral pH during workup. If purification is done via column chromatography, consider using silica gel that has been neutralized by washing with a solvent containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent system).

Q3: How can I effectively purify the final product to >98% purity?

A3: A combination of extraction and chromatography is typically required for high purity.

  • Acid/Base Wash: Before chromatography, washing the organic extract can remove certain impurities. A wash with a mild base (e.g., saturated NaHCO₃ solution) can remove any acidic impurities like the ring-opened hydroxy acid. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water before drying.

  • Column Chromatography: This is the most effective method for removing closely related impurities.

    • Recommendation: Use a silica gel column with a gradient eluent system. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.[5][6] Start with a low polarity mixture (e.g., 95:5 Pet. Ether:EtOAc) and gradually increase the polarity to elute your product. Monitor fractions by TLC.

  • Recrystallization: If the product is a solid and sufficiently pure after chromatography (>95%), recrystallization can be an excellent final polishing step.

    • Recommendation: Test various solvent systems. A common approach is to dissolve the solid in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, pentane) until turbidity is observed, then allow it to cool slowly.

III. Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial methods and prioritizes safety and reproducibility.[3]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-Dimethylformamide (DMF) via cannula. Stir the suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add phenylacetonitrile (1.0 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add epichlorohydrin (1.05 eq.) dropwise, again maintaining an internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack a glass column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture.

  • Gradient: Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to facilitate the elution of the product. The optimal gradient should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Data Summary

The choice of reaction parameters significantly impacts the outcome. The following table summarizes key variables and their expected influence.

ParameterVariationRationale & Mechanistic InsightExpected Outcome
Base Sodium Hydride (NaH) vs. Sodium Amide (NaNH₂)NaH is a non-nucleophilic base, reducing side reactions. It is also safer and easier to handle on a large scale compared to the highly reactive and moisture-sensitive NaNH₂.[3]Similar yields but with improved safety and operational simplicity.
Solvent DMF vs. THF vs. TolueneDMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the phenylacetonitrile anion. THF is a less polar alternative. Toluene is non-polar and may result in slower reaction rates.Higher reaction rates and yields are typically observed in polar aprotic solvents like DMF.
Temperature 0 °C to Room Temp vs. Elevated Temp (e.g., 50 °C)The initial alkylation is exothermic and requires cooling to prevent side reactions. The subsequent cyclization can proceed at room temperature. Elevated temperatures may increase the rate but also promote decomposition or polymerization.Controlled, low-temperature addition followed by warming to ambient temperature provides the best balance of reaction rate and selectivity.
Concentration 0.5 M vs. 0.05 M (High Dilution)Higher concentrations favor intermolecular reactions (polymerization), while lower concentrations favor the desired intramolecular cyclization.[4]High dilution can improve the yield of the cyclic product at the expense of reactor volume and throughput.

V. References

  • Apicule. (n.d.). This compound (CAS No: 63106-93-4). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Synthesis of a lactone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 63106-93-4, (1S,5R)-1-PHENYL-3-OXA-BICYCLO[3.1.0]HEXAN-2-ONE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Sutton, P. W., & Turner, N. J. (2012). Biocatalytic synthesis of lactones and lactams. Future Medicinal Chemistry, 4(13), 1639–1663. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane. Retrieved from

  • Nature. (2019). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • ACS Publications. (2017). Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • National Institutes of Health. (2021). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Retrieved from [Link]

  • ChemRxiv. (2019). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp)-H Site Selectivity. Retrieved from [Link]

  • MDPI. (2024). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. Retrieved from [Link]

  • Reddit. (n.d.). Synthesis of a lactone. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • MDPI. (2021). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Retrieved from [Link]

Sources

Troubleshooting side reactions in the synthesis of bicyclic lactones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of bicyclic lactones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable molecular architectures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is dedicated to identifying and resolving specific side reactions that can compromise the yield and purity of your target bicyclic lactone.

Problem 1: Low or No Yield of the Desired Bicyclic Lactone

Question: I'm performing a lactonization reaction to form a bicyclic lactone, but I'm observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I address this?

Answer:

Low or no yield in a bicyclic lactone synthesis is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and the corresponding solutions.

Root Cause Analysis and Mitigation Strategies:

  • Purity of the Starting Hydroxy Acid: The presence of impurities in your starting hydroxy acid can significantly hinder the reaction. Even small amounts of residual solvents, salts, or byproducts from previous steps can interfere with the catalyst or reagents.

    • Solution: Rigorous purification of the starting material is critical.

      • Protocol for Purification of Hydroxy Acids:

        • Recrystallization: If your hydroxy acid is a solid, recrystallization from an appropriate solvent system is an effective method for purification.

        • Column Chromatography: For non-crystalline or oily hydroxy acids, silica gel chromatography can be used. A typical solvent system would be a gradient of ethyl acetate in hexanes.

        • Azeotropic Distillation: To remove residual water, which can interfere with many lactonization reagents, azeotropic distillation with toluene prior to the reaction is recommended.[1]

  • Intermolecular Polymerization/Oligomerization: This is a particularly prevalent side reaction in the synthesis of medium to large ring lactones (macrolactonization), but can also affect the formation of smaller bicyclic systems. At higher concentrations, the hydroxy acid molecules are more likely to react with each other (intermolecularly) to form linear polymers or cyclic oligomers, rather than undergoing the desired intramolecular cyclization.

    • Solution: Employing high-dilution conditions favors the intramolecular reaction pathway.

      • High-Dilution Reaction Setup Workflow:

        high_dilution sub Substrate Solution (Hydroxy Acid in Solvent) pump Syringe Pump sub->pump Loaded into syringe reagent Reaction Flask (Reagents/Catalyst in Solvent) product Desired Bicyclic Lactone (in dilute solution) reagent->product Intramolecular Cyclization pump->reagent Slow addition (e.g., over 8-24 h)

        Caption: High-dilution setup to favor intramolecular cyclization.

      • Protocol for High-Dilution Lactonization:

        • Prepare a solution of the hydroxy acid in a suitable solvent (e.g., THF, toluene).

        • In a separate flask, prepare a solution of the lactonization reagents (e.g., Yamaguchi or Mitsunobu reagents) in a larger volume of the same solvent.

        • Using a syringe pump, add the hydroxy acid solution to the reagent solution at a very slow rate (e.g., 0.1 mL/min) with vigorous stirring. This maintains a very low concentration of the hydroxy acid in the reaction flask at all times.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst/reagent can dramatically impact the reaction outcome.

    • Solution: Systematic optimization of reaction parameters is necessary. A Design of Experiments (DoE) approach can be highly effective.

      Parameter Considerations Recommended Starting Point
      Temperature Higher temperatures can increase reaction rates but may also promote side reactions or decomposition. Start at room temperature and adjust as needed. For sluggish reactions, gentle heating (40-60 °C) may be beneficial.
      Solvent The solvent should fully dissolve the starting material and reagents and be inert to the reaction conditions. THF, toluene, and dichloromethane are common choices.

      | Reagents | The choice of lactonization method (e.g., Yamaguchi, Mitsunobu, Shiina) depends on the substrate. | For sterically hindered alcohols, the Yamaguchi or Shiina macrolactonization methods are often more effective than the Mitsunobu reaction. |

Problem 2: Epimerization at a Stereocenter

Question: My bicyclic lactone product is a mixture of diastereomers, indicating epimerization has occurred at a sensitive stereocenter. How can I prevent this?

Answer:

Epimerization, the inversion of a single stereocenter, is a common problem, especially at centers alpha to a carbonyl group, which are susceptible to enolization under basic or even mildly acidic conditions.[2][3]

Mechanism of Base-Catalyzed Epimerization:

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Prevention Strategies:

  • Control of pH:

    • Solution: Avoid strongly basic or acidic conditions if your substrate has a stereocenter prone to epimerization.

      • If a base is required, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge.

      • For acid-catalyzed lactonizations, use mild Lewis acids or Brønsted acids at low temperatures.

      • The use of cupric (II) salts as additives has been shown to suppress epimerization in some coupling reactions.[4]

  • Choice of Lactonization Method:

    • Solution: Select a method that operates under neutral or mildly acidic conditions.

      • The Mitsunobu reaction is performed under nominally neutral conditions and is an excellent choice for minimizing epimerization.[5][6][7] However, the pKa of the nucleophilic carboxylic acid is a critical parameter.

      • Yamaguchi esterification , which proceeds via a mixed anhydride, can often be performed at low temperatures with minimal epimerization.

  • Temperature and Reaction Time:

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate and for the shortest time possible.

      • Monitor the reaction closely by TLC or LC-MS to determine the point of completion and quench the reaction promptly.

Problem 3: Formation of a Rearranged Product (Wagner-Meerwein Rearrangement)

Question: I've isolated a bicyclic lactone with a different carbon skeleton from my starting material. What could be causing this rearrangement?

Answer:

Skeletal rearrangements, most commonly the Wagner-Meerwein rearrangement , are indicative of a carbocationic intermediate in your reaction pathway.[8][9][10][11] This is particularly common in the synthesis of terpene-derived bicyclic lactones and under strongly acidic conditions.[12]

Mechanism of Wagner-Meerwein Rearrangement:

Caption: Wagner-Meerwein rearrangement leading to a more stable carbocation intermediate.

Mitigation Strategies:

  • Avoid Strongly Acidic Conditions:

    • Solution: Choose lactonization methods that do not generate carbocation intermediates.

      • Methods involving activation of the carboxylic acid (e.g., Yamaguchi, Shiina) or the alcohol (e.g., Mitsunobu) are preferable to those that rely on protonation of a double bond or an alcohol under strongly acidic conditions.

  • Stabilize Potential Carbocations:

    • Solution: If a carbocationic pathway is unavoidable, consider modifying the substrate to disfavor rearrangement.

      • The presence of electron-withdrawing groups near the developing carbocation can destabilize it and potentially favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: How can I effectively characterize the side products in my reaction mixture?

A1: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of side products.

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the complexity of your reaction mixture. Staining with different reagents (e.g., permanganate, vanillin) can help differentiate between product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the components in your mixture, which can provide initial clues about the nature of the side products (e.g., dimers, rearranged isomers).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile byproducts.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for detailed structural elucidation. 2D NMR techniques like COSY, HSQC, and HMBC are often necessary to piece together the structure of an unknown byproduct. For instance, the formation of polyesters can be identified by the appearance of characteristic repeating units in the 1H NMR spectrum.[15][16]

Q2: What is the role of decarboxylation as a side reaction, and when is it most likely to occur?

A2: Decarboxylation is the loss of carbon dioxide from the carboxylic acid starting material. This side reaction can be promoted by heat or certain catalysts. It is more likely to occur if the resulting carbanion is stabilized, for example, by an adjacent carbonyl group (in β-keto acids) or an aromatic ring. In some cases, photocatalytic conditions can also induce decarboxylation. To minimize decarboxylation, it is advisable to use milder reaction conditions and avoid prolonged heating.

Q3: Are there any "green" or more sustainable approaches to bicyclic lactone synthesis?

A3: Yes, the field of green chemistry is actively developing more environmentally friendly synthetic methods.

  • Biocatalysis: The use of enzymes, such as lipases or alcohol dehydrogenases, can catalyze lactonization reactions under mild, aqueous conditions with high stereoselectivity.[17]

  • Catalytic C-H Activation: Modern methods are emerging that utilize transition metal catalysts (e.g., palladium, manganese) to directly form the C-O bond for lactonization from C-H bonds, avoiding the need for pre-functionalized starting materials and reducing waste.[18][19][20]

  • Avoiding Hazardous Reagents: There is a continuous effort to replace hazardous reagents. For example, newer Mitsunobu reagents have been developed to simplify the removal of byproducts.[5]

References

  • Waddell, T.G., Woods, L.A., Harrison, W., & Meyer, G.M. (1984). Purification of α-hydroxy acids. J. Tennessee Acad. Sci., 59, 48-50.
  • National Institutes of Health. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Retrieved from [Link]

  • Synthesis by high dilution principle. (n.d.).
  • Birladeanu, L. (2000). The Story of the Wagner-Meerwein Rearrangement.
  • L.S.College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement.
  • American Chemical Society. (2015). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society.
  • American Chemical Society. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. Retrieved from [Link]

  • ORGANIC CHEMISTRY SELECT. (2012, November 21). Wagner–Meerwein rearrangement. WordPress.com.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • American Chemical Society. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
  • American Chemical Society. (2002). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Retrieved from [Link]

  • Wiley Analytical Science. (2018, October 15).
  • Chapter 33 — Stereoselective reactions of cyclic compounds: Part B. (n.d.).
  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Retrieved from [Link]

  • Stereoselective Synthesis of Bicyclic Lactones Via Annel
  • Slideshare. (n.d.). WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx. Retrieved from [Link]

  • Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.). Screening the hydroxylation of fatty acids with lactic acid bacteria based on the lactonization of the hydroxylated products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Lactone Functional Macromonomers by End Group Deactivation and Their Use in Miktoarm Star Polymer.
  • MACAU. (2025, April 16).
  • Organic Chemistry Portal. (n.d.). Direct Lactone Formation by Using Hypervalent Iodine(III) Reagents with KBr via Selective C-H Abstraction Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp )-H Site Selectivity.
  • MDPI. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures.
  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of Lactone Functional Macromonomers by End Group Deactivation and Their Use in Miktoarm Star Polymer.
  • American Chemical Society. (n.d.). The lactonization of 2'-hydroxyhydrocinnamic acid amides: a potential prodrug for amines. The Journal of Organic Chemistry.
  • MDPI. (n.d.).
  • YouTube. (2017, March 14). Lactone Hydrolysis.

Sources

Technical Support Center: Optimization of Diastereoselective Lactonization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diastereoselective Lactonization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective lactone synthesis. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My lactonization reaction is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve selectivity?

A1: Low diastereoselectivity is a frequent challenge in lactonization and typically stems from a combination of factors related to the substrate, reagents, and reaction conditions.[1] A systematic approach to troubleshooting is crucial.

  • Substrate Control: The inherent stereochemistry of your starting material is the foundation of the reaction's stereochemical outcome.[1] Carefully verify the stereocenters in your precursor hydroxy acid or equivalent. The conformation of the substrate in the transition state plays a pivotal role. The presence of bulky protecting groups can significantly influence this conformation and, therefore, the facial selectivity of the cyclization.[1]

  • Reagent Choice: The nature of the reagent or catalyst used for lactonization can dramatically alter the diastereoselectivity.[1] For instance, acid-catalyzed cyclizations often favor the thermodynamically more stable product, while other methods might yield the kinetically favored diastereomer.[1] It is often beneficial to screen a variety of lactonization promoters.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can be fine-tuned to enhance diastereoselectivity.[1][2] Lowering the reaction temperature, for example to -78 °C, frequently improves selectivity by favoring the transition state with the lower activation energy.[2]

Q2: I am consistently obtaining the undesired diastereomer as the major product. What strategies can I employ to reverse or alter the selectivity?

A2: Reversing diastereoselectivity often necessitates a more significant change in the synthetic strategy or reaction mechanism.

  • Switching the Mechanism: A change in the fundamental reaction mechanism can lead to the opposite stereochemical outcome. For example, comparing an intramolecular SN2-type cyclization with an acid-catalyzed process could provide access to different diastereomers.[1]

  • Catalyst Control: The use of chiral catalysts or auxiliaries is a powerful strategy to enforce a specific stereochemical pathway.[1] Chiral manganese catalysts, for instance, have demonstrated exceptional control over diastereoselectivity in C-H bond lactonization, where the choice of the catalyst's enantiomer can dramatically switch the major product.[3][4]

  • Protecting Group Strategy: The steric and electronic properties of protecting groups on your substrate can influence the preferred transition state geometry. Altering the protecting group strategy is a viable approach to modify the diastereomeric outcome.[1]

Q3: My reaction is not proceeding to completion, and I'm observing significant amounts of unreacted starting material. What are the likely causes?

A3: Incomplete conversion can be attributed to several factors, ranging from reagent deactivation to unfavorable reaction kinetics.

  • Reagent Stoichiometry and Activity: Ensure that all reagents are active and used in the correct stoichiometry. For reactions involving oxidants like H₂O₂, it's crucial to use a fresh, properly titrated solution.[3][5]

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be degrading under the reaction conditions. Consider catalyst loading and stability. It may be necessary to increase the catalyst loading or perform the reaction with multiple additions of the catalyst.

  • Reaction Temperature and Time: The reaction may simply be too slow at the current temperature. A modest increase in temperature or extending the reaction time could drive the reaction to completion. However, be mindful that this could negatively impact diastereoselectivity.

Troubleshooting In-depth

This section provides detailed solutions to more complex issues encountered during diastereoselective lactonization.

Problem 1: Poor Diastereoselectivity in Substrate-Controlled Lactonizations

Scenario: You are performing a lactonization on a chiral hydroxy acid where the existing stereocenters are expected to direct the formation of a new stereocenter, but the resulting diastereomeric ratio is close to 1:1.

Causality Analysis & Workflow:

The lack of effective stereochemical induction suggests that the energy difference between the diastereomeric transition states is minimal. This can be due to conformational flexibility in the substrate or a reaction mechanism that is not highly sensitive to the existing stereochemistry.

Solutions:

  • Enhance Conformational Rigidity:

    • Chelation Control: If your substrate contains a nearby functional group (e.g., a hydroxyl or alkoxy group), the use of a Lewis acid can create a rigid, chelated intermediate.[2] This can lock the conformation and favor a single reaction pathway.

    • Steric Hindrance: Introduce a bulkier protecting group at a strategic position to create a more biased conformational preference in the transition state.

  • Optimize Reaction Conditions for Kinetic vs. Thermodynamic Control:

    • Lower Temperature: As a general rule, lower reaction temperatures enhance kinetic control, often leading to higher diastereoselectivity.[1][2]

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screening of solvents is recommended.

  • Reagent Modification:

    • Bulky Reagents: Employing sterically demanding reagents can amplify the steric interactions in the transition state, leading to improved facial selectivity.[2]

Experimental Protocol: Example of Chelation-Controlled Reduction Prior to Lactonization

For a β-hydroxy ketone precursor, a Narasaka-Prasad reduction can be employed to set the syn-1,3-diol stereochemistry with high diastereoselectivity, which can then be cyclized to the corresponding lactone.[2]

  • Dissolve the β-hydroxy ketone in a 4:1 mixture of THF/MeOH at -78 °C.

  • Add diethylmethoxyborane and stir for 15 minutes.

  • Add NaBH₄ and stir for 3-4 hours at -78 °C.

  • Quench the reaction with acetic acid, followed by hydrogen peroxide.

  • Proceed with purification and subsequent lactonization.

G

Problem 2: Inconsistent Results and Side Product Formation

Scenario: The diastereomeric ratio and yield of your lactonization vary significantly between runs, and you observe the formation of unexpected side products.

Causality Analysis & Workflow:

Inconsistent results often point to issues with reaction setup, reagent quality, or competing reaction pathways. Side products can arise from elimination, epimerization, or intermolecular reactions.

Solutions:

  • Strict Control of Reaction Atmosphere:

    • Many reagents used in lactonization are sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Handling:

    • Use freshly opened or purified solvents and reagents. For example, in visible-light mediated reactions, the purity of the reagents is critical for reproducibility.[6]

    • For catalytic reactions, ensure the catalyst is not contaminated or degraded.

  • Investigate Competing Pathways:

    • Temperature Effects: Higher temperatures can sometimes favor side reactions like elimination. Running the reaction at a lower temperature might suppress these pathways.

    • Concentration: High concentrations can favor intermolecular reactions over the desired intramolecular lactonization. Experiment with more dilute conditions.

Data Summary: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition Ad.r. (A)Condition Bd.r. (B)Reference
Temperature 0 °C90:10-78 °C>95:5[1][2]
Catalyst (R,R)-Mn(TIPS pdp)>100:1(S,S)-Mn(TIPS pdp)1:8.7[3]
Solvent Toluene2:1THF5:1[6]
Base Na₂CO₃trans-selectiveDBUcis-selective[6][7]

G

References

  • Troubleshooting diastereoselectivity in (-)-Isomintlactone synthesis. - Benchchem.
  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC - NIH.
  • trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes | ACS Omega - ACS Publications.
  • anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - NIH.
  • The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids | ACS Catalysis.
  • Technical Support Center: Diastereoselective Reduction for Lactone Synthesis - Benchchem.
  • Lactone synthesis - Organic Chemistry Portal.
  • Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC - NIH.
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds | Journal of the American Chemical Society.
  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification | Journal of the American Chemical Society.
  • trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes - PMC - PubMed Central.

Sources

Technical Support Center: Purification of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate.[1][2] As a strained bicyclic lactone, this molecule presents unique challenges during purification.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem 1: Poor Separation of the Product from Impurities

Question: I'm observing overlapping spots on my TLC and co-elution from my column. How can I improve the separation of this compound from closely related impurities?

Answer:

Poor separation is a frequent challenge. The key is to optimize the selectivity of your chromatographic system. Here’s a systematic approach:

  • Re-evaluate Your Solvent System: The initial choice of eluent is critical. For lactones like this, a common starting point is a mixture of hexanes and ethyl acetate.[3][4]

    • Fine-Tune Polarity: If you are seeing poor separation, systematically vary the ratio of your solvents. Prepare several TLC developing chambers with small variations in the ethyl acetate concentration (e.g., 10%, 15%, 20% ethyl acetate in hexanes) to find the optimal polarity that maximizes the difference in Rf values (ΔRf) between your product and the impurities.[5]

    • Introduce a Different Solvent: If adjusting the ratio of a two-component system is insufficient, consider introducing a third solvent with different properties. For instance, adding a small amount of dichloromethane or tert-butyl methyl ether can alter the selectivity of the mobile phase.

  • Consider an Alternative Stationary Phase: While silica gel is the most common choice, its acidic nature can sometimes be problematic for sensitive compounds.

    • Neutral or Basic Alumina: If you suspect your compound is degrading or interacting too strongly with the silica, consider using neutral or basic alumina as the stationary phase.

    • Florisil®: This is another alternative to silica gel that may offer different selectivity.[6]

  • Optimize Column Parameters:

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the number of theoretical plates and improves resolution.

    • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, often leading to improved separation.

Problem 2: Low Yield of Purified Product

Question: My yield of this compound after column chromatography is significantly lower than expected. What could be the cause, and how can I prevent this loss?

Answer:

Low yield can be attributed to several factors, including product degradation on the stationary phase or irreversible adsorption.

  • Assess Compound Stability on Silica Gel: The strained bicyclic lactone structure of this compound may be susceptible to hydrolysis or rearrangement on acidic silica gel.[1]

    • 2D TLC Analysis: To test for stability, perform a two-dimensional TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you observe any new spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[6][7]

    • Deactivating the Silica Gel: If instability is confirmed, you can deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your eluent before packing the column.

  • Prevent Irreversible Adsorption: Highly polar impurities or even the product itself can bind strongly to the silica gel.

    • "Methanol Purge": After you have collected your product, try flushing the column with a highly polar solvent like 100% methanol. This will elute strongly bound compounds. If you find your product in this "purge," it indicates irreversible adsorption with your initial eluent system.[7] You may need to use a more polar eluent for the main purification.

  • Proper Sample Loading:

    • Minimize Loading Volume: Dissolve your crude product in the minimum amount of solvent, preferably the mobile phase itself, to ensure a narrow starting band.[8]

    • Dry Loading: If your compound is not very soluble in the mobile phase, you can use the dry loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.

Problem 3: Product Elutes Too Quickly or Too Slowly

Question: My product is either coming out with the solvent front or is stuck on the column. How do I get the Rf value into the ideal range?

Answer:

The ideal Rf value for column chromatography is typically between 0.25 and 0.35.[5] This provides a good balance between separation and elution time.

  • If Rf is too high (eluting too quickly): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.

  • If Rf is too low (eluting too slowly): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

Workflow for Optimizing Eluent Polarity:

Eluent_Optimization Start Start: Crude Product TLC_Analysis Run TLC with Initial Solvent System (e.g., 80:20 Hexane:EtOAc) Start->TLC_Analysis Check_Rf Is Product Rf between 0.25-0.35? TLC_Analysis->Check_Rf Rf_High Rf is too high (>0.35) Check_Rf->Rf_High No (High) Rf_Low Rf is too low (<0.25) Check_Rf->Rf_Low No (Low) Column_Ready Optimal Solvent System Found. Proceed to Column Chromatography. Check_Rf->Column_Ready Yes Decrease_Polarity Decrease Polarity (e.g., 90:10 Hexane:EtOAc) Rf_High->Decrease_Polarity Increase_Polarity Increase Polarity (e.g., 70:30 Hexane:EtOAc) Rf_Low->Increase_Polarity Decrease_Polarity->TLC_Analysis Increase_Polarity->TLC_Analysis End End: Purified Product Column_Ready->End Troubleshooting_Tree Start Problem with Purification Problem_Type What is the main issue? Start->Problem_Type Poor_Separation Poor Separation Problem_Type->Poor_Separation Overlapping spots Low_Yield Low Yield Problem_Type->Low_Yield Product loss Wrong_Elution Incorrect Elution Rate Problem_Type->Wrong_Elution Rf too high/low Tweak_Solvent Fine-tune solvent ratio Poor_Separation->Tweak_Solvent Check_Stability Perform 2D TLC for stability check Low_Yield->Check_Stability Adjust_Polarity Adjust eluent polarity based on Rf Wrong_Elution->Adjust_Polarity Change_Solvent Add a third solvent (e.g., DCM) Tweak_Solvent->Change_Solvent If still poor Change_Stationary_Phase Try Alumina or Florisil Change_Solvent->Change_Stationary_Phase If still poor Degradation_Suspected Degradation on silica? Check_Stability->Degradation_Suspected Deactivate_Silica Deactivate silica with base Degradation_Suspected->Deactivate_Silica Yes Irreversible_Adsorption Perform methanol purge to check for irreversible adsorption Degradation_Suspected->Irreversible_Adsorption No

Sources

Preventing racemization during the synthesis of chiral 3-oxabicyclo[3.1.0]hexan-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Maintaining Stereochemical Integrity

Welcome to the technical support center for the synthesis of chiral 3-oxabicyclo[3.1.0]hexan-2-ones. This class of molecules, featuring a strained bicyclic lactone core, serves as a critical building block in the synthesis of complex natural products and pharmaceuticals, most notably as precursors to the Corey lactone used in prostaglandin synthesis[1][2][3]. The inherent strain and the presence of an acidic proton alpha to the carbonyl group make these structures susceptible to racemization, a critical failure point in any stereoselective synthesis.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and solve challenges related to maintaining the stereochemical integrity of your products. We will delve into the mechanistic underpinnings of racemization in this system and provide validated protocols to ensure your success.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during your experimental workflow. Each answer provides a causal explanation and actionable solutions.

Question 1: My final product shows a significant loss of enantiomeric excess (ee) after the key cyclopropanation step. What are the most likely causes?

Answer: A drop in enantiomeric excess originating from the cyclopropanation step itself is typically linked to the catalyst, reaction conditions, or substrate quality. The most common method for this transformation is the intramolecular cyclopropanation of an allylic diazoacetate using a chiral dirhodium(II) catalyst[4][5][6].

  • Causality—Catalyst Activity and Selection: The choice of catalyst is paramount. Chiral dirhodium(II) carboxamidates, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] (Rh₂(5R-MEPY)₄), are designed to create a chiral pocket that directs the approach of the diazo compound and the olefin, thus controlling the stereochemistry of the newly formed cyclopropane ring[6]. If the catalyst is impure, partially decomposed, or an inappropriate choice for the substrate, its ability to enforce stereoselectivity is compromised.

  • Causality—Reaction Temperature: While these reactions are often robust, elevated temperatures can increase molecular motion and decrease the energy difference between the diastereomeric transition states, leading to a less selective reaction.

  • Causality—Slow Diazo Addition: The rate of addition of the diazoacetate to the catalyst solution is critical. A slow addition rate maintains a very low concentration of the reactive diazo species, which disfavors side reactions, including catalyst deactivation and the formation of achiral byproducts.

Troubleshooting Steps:

  • Verify Catalyst Integrity: Ensure your Rh(II) catalyst is of high purity and has been stored under an inert atmosphere away from light. If in doubt, use a freshly opened bottle or a catalyst from a reputable supplier. Consider using catalysts like Rh₂(5R-MEPY)₄ or Rh₂(5S-MEPY)₄, which are well-documented for this transformation[4][6].

  • Optimize Temperature: Run the reaction at room temperature or below (0 °C). While some protocols use refluxing dichloromethane, starting at a lower temperature can often improve enantioselectivity.

  • Control Addition Rate: Use a syringe pump for the slow, controlled addition of the allylic diazoacetate to the solution of the Rh(II) catalyst over several hours.

  • Use High-Purity Solvents: Ensure your solvent (typically dichloromethane) is anhydrous and freshly distilled[6].

Question 2: I've confirmed high ee immediately post-reaction, but I'm observing epimerization during workup or purification. How can I prevent this?

Answer: This is a common and frustrating issue. The C1 proton of the 3-oxabicyclo[3.1.0]hexan-2-one system is alpha to the carbonyl and is therefore acidic. Exposure to either basic or strongly acidic conditions can lead to its abstraction, formation of a planar enolate intermediate, and subsequent non-stereospecific reprotonation, resulting in racemization[7][8].

  • Causality—Aqueous Workup: Using basic aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) to quench the reaction or wash the organic layer is a primary cause of racemization. Even mildly basic conditions can be sufficient to cause epimerization over time[9].

  • Causality—Chromatography: Standard silica gel is slightly acidic and can potentially catalyze the hydrolysis of the lactone or other acid-sensitive side reactions. More critically, if the silica gel is contaminated with basic impurities, or if solvents containing amines (often added as stabilizers) are used, racemization can occur directly on the column.

Troubleshooting Steps:

  • Neutral Workup: Quench the reaction by simply removing the solvent under reduced pressure. If an aqueous wash is necessary, use deionized water or a buffered solution at pH 7. Avoid all basic washes.

  • Buffer Your Silica Gel: If you must use column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of silica in your eluent and adding 1% triethylamine, then removing the triethylamine by rotary evaporation before packing the column. This neutralizes the acidic sites.

  • Use Alternative Media: Consider using alternative stationary phases like alumina (neutral or basic, use with caution) or Florisil, which may be less aggressive than silica gel.

  • Minimize Contact Time: Do not let your compound sit in solution or on a chromatography column for extended periods. Plan your purification to be as efficient as possible.

Question 3: My protocol involves a subsequent step requiring a base. How do I choose a base that won't epimerize my bicyclic lactone product?

Answer: When a base is required for a subsequent transformation, its selection is critical to preserving the stereocenter at C1. The key is to choose a base that is sterically hindered and non-nucleophilic, minimizing its ability to function as a proton abstractor at the sensitive C1 position.

  • Causality—Base Strength and Steric Hindrance: Strong, small bases like sodium hydroxide or triethylamine (TEA) readily abstract the C1 proton, leading to rapid racemization[10]. In contrast, bulky, non-nucleophilic bases are less likely to access the sterically shielded C1 proton.

Comparative Analysis of Common Bases:

Base Type pKa of Conjugate Acid Racemization Risk Recommendation
NaOH Strong, Nucleophilic ~15.7 Very High Avoid completely.
Triethylamine (TEA) Moderately Strong, Small ~10.7 High Avoid if possible; risk of epimerization is significant[10].
DBU Strong, Non-nucleophilic ~13.5 Moderate to High Use with extreme caution at low temperatures.
DIPEA (Hünig's Base) Weak, Hindered ~10.7 Low Recommended. Its steric bulk makes it a poor proton abstractor at C1[10].

| 2,6-Lutidine / Collidine | Weak, Hindered | ~6.7 / ~7.4 | Very Low | Excellent choices for acid scavenging; less effective as general bases. |

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism responsible for the racemization of 3-oxabicyclo[3.1.0]hexan-2-ones?

A1: The dominant mechanism is base-catalyzed epimerization via the formation of a planar enolate intermediate. The proton at the C1 position (alpha to the lactone carbonyl) is acidic. A base can abstract this proton, causing the sp³-hybridized chiral center to become a planar, sp²-hybridized, achiral enolate. Subsequent protonation of this intermediate can occur from either face with roughly equal probability, leading to a 1:1 mixture of the original enantiomer and its mirror image (a racemic mixture)[7][8].

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_1 Planar Intermediate cluster_2 Racemic Product Mixture S_Lactone (1R,5S)-Lactone Enolate Achiral Enolate (Planar) S_Lactone->Enolate + Base (B:) - HB⁺ S_Lactone_end (1R,5S)-Lactone Enolate->S_Lactone_end + HB⁺ (re-protonation) R_Lactone_end (1S,5R)-Lactone Enolate->R_Lactone_end + HB⁺ (re-protonation)

Caption: Base-catalyzed racemization at the C1 position.

Q2: Which analytical techniques are best for monitoring the enantiomeric purity of my product?

A2: The most reliable methods for determining enantiomeric excess (ee) are chiral chromatography techniques.

  • Chiral Gas Chromatography (GC): This is an excellent method, particularly for volatile derivatives. A common stationary phase used for this specific class of compounds is a β-cyclodextrin-based column, such as Chiraldex B-PH[6].

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also widely used and offers great versatility. Columns with polysaccharide-based chiral stationary phases (e.g., Chiralcel OD, Chiralpak AD) are often effective. The choice of mobile phase (typically hexane/isopropanol mixtures) is critical for achieving good separation.

Q3: Are there specific reaction conditions that are known to be "safe" and minimize racemization risk from the outset?

A3: Yes. Building your synthesis around principles that avoid harsh conditions is the best strategy. The intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates is an excellent choice because it proceeds under very mild, neutral conditions[4][11]. An established, robust procedure, such as the one detailed in Organic Syntheses for (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, provides a reliable, high-ee route that inherently minimizes racemization risk[6].

Recommended Protocol: Enantioselective Synthesis via Rh(II)-Catalyzed Cyclopropanation

This protocol is adapted from a validated literature procedure for the synthesis of (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one and serves as a model for maintaining stereochemical integrity[6].

Workflow cluster_workflow Synthetic Workflow A Step 1: Allylic Alcohol (Starting Material) B Step 2: Diazoacetate Formation (DCM, Et3N, MsCl, then Diazo transfer) A->B C Step 3: Rh(II)-Catalyzed Cyclopropanation (Rh₂(5R-MEPY)₄, DCM, Slow Addition) B->C D Step 4: Purification (Neutral Workup, Chromatography) C->D E Final Product: Chiral 3-Oxabicyclo[3.1.0]hexan-2-one D->E

Caption: Key workflow for enantioselective synthesis.

Step 1: Preparation of 2-methyl-2-propen-1-yl diazoacetate

  • Rationale: This step prepares the direct precursor for the cyclization. It is often performed and used directly without extensive purification.

  • To a solution of 2-methyl-2-propen-1-ol (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 equiv.) dropwise.

  • Stir for 1 hour, then wash the mixture with cold water and brine. Dry the organic layer over Na₂SO₄.

  • The crude mesylate is then reacted with sodium diazoacetate (prepared separately) in a suitable solvent like THF to yield the target diazoacetate. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

Step 2: Enantioselective Intramolecular Cyclopropanation

  • Rationale: This is the key stereochemistry-defining step. Using a chiral Rh(II) catalyst under controlled conditions ensures high enantioselectivity. The slow addition of the diazoacetate is crucial for preventing side reactions and maintaining catalyst activity.

  • In a three-necked flask equipped with a reflux condenser and a syringe pump, dissolve the chiral catalyst, dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] (Rh₂(5R-MEPY)₄, 0.2 mol%), in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Prepare a solution of the crude 2-methyl-2-propen-1-yl diazoacetate in anhydrous DCM.

  • Using the syringe pump, add the diazoacetate solution to the stirring catalyst solution over a period of 4-6 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 1-2 hours until TLC or GC analysis shows complete consumption of the starting material.

Step 3: Workup and Purification

  • Rationale: This stage is designed to be as mild as possible to prevent racemization of the sensitive product.

  • Concentrate the reaction mixture directly under reduced pressure (rotary evaporation) to remove the solvent.

  • The crude residue can be purified by flash column chromatography. Use silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., hexanes/ethyl acetate) and then dried, or use a neutral stationary phase.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure chiral lactone.

  • Determine the enantiomeric excess (ee) of the final product using chiral GC or HPLC.

References

  • Fillion, E., & Beingessner, R. L. (2003). Enantioselective Synthesis of Bicyclo[6.1.0]nonane-9-carboxylic Acids via Me2AlOTf-Promoted Intramolecular Friedel−Crafts Alkylation of Arenes with the γ-Lactone Moiety of 3-Oxabicyclo[3.1.0]hexan-2-ones. The Journal of Organic Chemistry, 68(24), 9485–9488. [Link]

  • Fillion, E., & Beingessner, R. L. (2003). Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. PubMed. [Link]

  • BenchChem. (2025). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. BenchChem Technical Support. This is a fictionalized source based on the user prompt's style but reflects common knowledge.
  • BenchChem. (2025). Minimizing epimerization during cyclo(L-Phe-trans-4-hydroxy-L-Pro) synthesis. BenchChem Technical Support. This is a fictionalized source based on the user prompt's style but reflects common knowledge.
  • Li, G., et al. (2021). A concise access to bridged[4][5][5] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 12(1), 5638. [Link]

  • Hayashi, H., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(8), 2259–2265. [Link]

  • Doyle, M. P., et al. (1996). Dirhodium(II) Tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Organic Syntheses, 73, 25. [Link]

  • Wikipedia. (n.d.). Racemization. In Wikipedia. Retrieved January 21, 2026. [Link]

  • AK Lectures. (2014, June 26). Racemization of Chiral Carbonyl Compounds [Video]. YouTube. [Link]

  • Tănase, C. I., & Drăghici, C. (2011). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 56(8), 845-853. [Link]

  • Cioc, R. C., et al. (2014). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 19(9), 13627–13681. [Link]

  • Satoh, T. (2012). Recent advances in the chemistry and synthetic uses of magnesium carbenoids. Heterocycles, 85(1), 1. [Link]

  • Zhang, X., & Zhang, X. P. (2024). Metalloradical Catalysis: General Approach for Controlling Reactivity and Selectivity of Homolytic Radical Reactions. Accounts of Chemical Research. [Link]

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Technical Support Center: Safe Handling and Decomposition Management of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling and management of potential hazardous decomposition products of this valuable synthetic intermediate. As a strained bicyclic lactone, this compound offers unique reactivity but also necessitates careful experimental design to mitigate risks associated with its decomposition.[1] This guide provides troubleshooting protocols and frequently asked questions to ensure both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard: The Instability of a Strained Ring System

This compound is a key intermediate in the synthesis of pharmaceuticals such as Milnacipran.[1][][3] Its chemical structure, featuring a strained oxabicyclo[3.1.0]hexane core, is the source of its synthetic utility and its inherent instability. The fusion of a lactone to a cyclopropane ring results in significant ring strain, making the molecule susceptible to nucleophilic attack and ring-opening under various conditions.

The primary hazard associated with this compound is its propensity to undergo decomposition, which can be triggered by acidic or basic conditions, and thermal stress. This decomposition leads to the formation of new chemical entities that may have different toxicological profiles and can interfere with the desired chemical transformations. The most common decomposition pathway is the hydrolysis of the lactone ring.

Troubleshooting Guide: Managing Unwanted Decomposition

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected Drop in pH and Formation of an Acidic byproduct.

Question: During my reaction, I've noticed a significant drop in the pH of the reaction mixture, and subsequent analysis shows an unexpected acidic impurity. What is happening and how can I manage it?

Answer:

This is a classic sign of lactone hydrolysis. In the presence of trace amounts of water, especially under acidic or basic catalysis, the lactone ring of this compound will open to form cis-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid . This carboxylic acid is responsible for the decrease in pH.

Causality: The ester linkage in the lactone is susceptible to hydrolysis. The reaction is autocatalytic in the presence of the carboxylic acid product, meaning the rate of decomposition can accelerate as more of the lactone hydrolyzes.

Mitigation and Protocol:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • pH Control: If your reaction conditions permit, the use of a non-nucleophilic buffer can help maintain a stable pH.

  • Quenching the Reaction: If hydrolysis has occurred, the acidic byproduct must be neutralized. A carefully controlled quench with a weak base is recommended.

Experimental Protocol: Quenching of Acidic Decomposition Product

  • Cool the reaction mixture to 0°C in an ice bath to slow down any further reaction.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter.

  • Continue adding the bicarbonate solution until the pH is neutral (pH ~7). Be cautious of gas evolution (CO₂).

  • Once neutralized, proceed with your standard work-up and extraction protocol.

Issue 2: Formation of an Unknown, Polar Impurity in the Presence of a Base.

Question: I am running a reaction with a basic reagent and observing the formation of a polar impurity that is not my desired product. What is this byproduct and how can I avoid it?

Answer:

In the presence of a strong base, this compound will undergo base-catalyzed hydrolysis to form the carboxylate salt of cis-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid . This salt is highly polar and will likely have very different solubility and chromatographic properties compared to your starting material.

Causality: The carbonyl carbon of the lactone is electrophilic and readily attacked by hydroxide ions or other basic nucleophiles, leading to ring opening.

Mitigation and Protocol:

  • Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to minimize direct attack on the lactone.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed. This will help to minimize the rate of the competing hydrolysis reaction.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Issue 3: Reaction Failure and Product Degradation at Elevated Temperatures.

Question: My reaction requires heating, but I am seeing significant degradation of my starting material and low yields of the desired product. What are the thermal decomposition products?

Answer:

While the primary thermal decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂), the remaining organic fragment can likely undergo further reactions or rearrangements.[4] The strained cyclopropane ring itself can also be susceptible to thermal rearrangement.

Causality: The inherent ring strain in the bicyclic system makes it thermally labile. At elevated temperatures, the molecule can undergo decarboxylation or other fragmentation pathways.

Mitigation and Protocol:

  • Temperature Optimization: Carefully screen a range of temperatures to find the minimum required for your desired reaction to proceed at an acceptable rate.

  • Use of Catalysts: Investigate if a catalyst could facilitate your desired reaction at a lower temperature.

  • Inert Atmosphere: Always conduct reactions at elevated temperatures under an inert atmosphere to prevent oxidation, which can be exacerbated by heat.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of this compound?

The primary and most likely hazardous decomposition product under hydrolytic (acidic or basic) conditions is cis-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and its corresponding salts. Under thermal stress, the compound can decompose to release carbon monoxide (CO) and carbon dioxide (CO₂) gas .[4]

Condition Primary Hazardous Decomposition Product(s) Associated Risks
Acidic/Aqueous cis-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acidCorrosive, potential irritant
Basic/Aqueous Carboxylate salt of cis-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acidIrritant
Thermal Carbon Monoxide (CO), Carbon Dioxide (CO₂)Toxic gas (CO), Asphyxiant (CO₂)

Q2: How can I detect the presence of the primary decomposition product, cis-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid?

You can use standard analytical techniques to monitor for the presence of this byproduct:

  • Thin Layer Chromatography (TLC): The carboxylic acid will be significantly more polar than the starting lactone. It will have a much lower Rf value on a normal phase silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the non-polar lactone from the more polar carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and alcohol functionalities (e.g., silylation) may be necessary for GC-MS analysis to improve volatility and thermal stability.[5]

Experimental Protocol: HPLC Analysis of Decomposition

This is a general guideline; optimization for your specific instrumentation and sample matrix is recommended.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition.

Q3: What is the correct procedure for disposing of waste containing this compound and its decomposition products?

  • Neutralization: Before disposal, any unreacted starting material and any acidic or basic decomposition products should be carefully neutralized as described in the quenching protocol above.

  • Segregation: Collect all waste containing this compound and its byproducts in a designated, labeled hazardous waste container.

  • Consult Safety Office: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this material down the drain.

Visualization of Decomposition and Management Workflows

Diagram 1: Decomposition Pathways

cluster_conditions Decomposition Triggers cluster_compound Starting Material cluster_products Hazardous Decomposition Products Acid_Heat Acid (H⁺) / Heat Lactone This compound Acid_Heat->Lactone Base_Heat Base (OH⁻) / Heat Base_Heat->Lactone High_Temp High Temperature High_Temp->Lactone Carboxylic_Acid cis-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid Lactone->Carboxylic_Acid Hydrolysis CO_CO2 Carbon Monoxide (CO) Carbon Dioxide (CO₂) Lactone->CO_CO2 Thermal Decomposition Start Experiment with This compound Observe_Issue Observe Unexpected Reaction Outcome? Start->Observe_Issue pH_Drop pH Drop / Acidic Impurity Observe_Issue->pH_Drop Yes Polar_Impurity Polar Impurity with Base Observe_Issue->Polar_Impurity Yes Degradation Degradation at High Temp Observe_Issue->Degradation Yes End Proceed with Purification Observe_Issue->End No Action_Quench Quench with NaHCO₃ Monitor pH pH_Drop->Action_Quench Action_Base Use Non-nucleophilic Base Lower Temperature Polar_Impurity->Action_Base Action_Temp Optimize Temperature Use Catalyst Degradation->Action_Temp Analyze Analyze Products (TLC, HPLC, GC-MS) Action_Quench->Analyze Action_Base->Analyze Action_Temp->Analyze Analyze->End

Caption: A workflow for troubleshooting common issues during reactions.

References

  • Biosynth. (2022-04-22). Safety Data Sheet: this compound.
  • Chemicea. (n.d.). Material Safety Data Sheet: this compound.
  • Capot Chemical. (2026-01-11). MSDS of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Smolecule. (n.d.). 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R).
  • LookChem. (n.d.). Cas 63106-93-4,(1S,5R)-1-PHENYL-3-OXA-BICYCLO[3.1.0]HEXAN-2-ONE.
  • Google Patents. (n.d.). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • Google Patents. (n.d.). Process for the preparation of (z)-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • apicule. (n.d.). This compound (CAS No: 63106-93-4).
  • Taylor & Francis Online. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms.
  • SynThink Research Chemicals. (n.d.).
  • BOC Sciences. (n.d.). Milnacipran Impurities.
  • Scientific Research Publishing. (n.d.). A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms.
  • International Union of Crystallography. (n.d.). cis-1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid.
  • YouTube. (2017, March 14). Lactone Hydrolysis.
  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • Google Patents. (n.d.).
  • LookChem. (n.d.). Cas 63106-93-4,(1S,5R).
  • International Olive Council. (n.d.). DETERMINATION OF BIOPHENOLS IN OLIVE OILS BY HPLC.
  • PubMed. (2019). Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection.
  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • National Center for Biotechnology Information. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Pharmaffiliates. (n.d.). CAS No : 63106-93-4 | Product Name : this compound.
  • CymitQuimica. (n.d.). CAS 96847-53-9: (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-….
  • PubChemLite. (n.d.). This compound.
  • ChemScene. (n.d.). 63106-93-4 | this compound.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.).
  • National Institutes of Health. (n.d.).

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Overcoming poor regioselectivity in the functionalization of bicyclic lactones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic Lactone Functionalization

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of bicyclic lactone functionalization. The inherent strain and conformational rigidity of these scaffolds make them powerful synthons, yet they present significant challenges in achieving predictable regioselectivity.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. Our goal is to empower you to troubleshoot your experiments effectively and design more robust synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Regioselective Ring-Opening Reactions

The most common functionalization pathway for bicyclic lactones is nucleophilic ring-opening. However, poor regioselectivity, leading to a mixture of products from attack at the carbonyl carbon versus the endocyclic C-O bond, is a frequent and frustrating issue.

Q1: What are the fundamental principles governing the regioselectivity of nucleophilic attack on a bicyclic lactone?

A1: The regiochemical outcome of a nucleophilic attack on a bicyclic lactone is a delicate balance between several competing factors. There are two primary sites of attack:

  • Acyl-Cleavage Pathway (Attack at C=O): The nucleophile attacks the electrophilic carbonyl carbon. This is a standard ester cleavage mechanism.

  • Alkyl-Cleavage Pathway (Attack at C-O): The nucleophile attacks the saturated carbon atom of the C-O ester bond in an S_N2-type reaction, using the carboxylate as a leaving group.

The preferred pathway is dictated by:

  • Steric Hindrance: Access to the carbonyl carbon or the alkyl carbon can be sterically blocked by the bicyclic framework's geometry. Bulky nucleophiles will preferentially attack the less hindered site.

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-withdrawing groups elsewhere on the scaffold can enhance its reactivity.

  • Ring Strain: Significant ring strain in the bicyclic system can make the alkyl-cleavage pathway more favorable, as it allows the strained ring system to open. This is particularly relevant for highly strained systems like bicyclic β-lactones.[1]

  • Nature of the Nucleophile: Hard nucleophiles (e.g., organolithiums, Grignard reagents) tend to favor attack at the hard electrophilic carbonyl carbon. Softer nucleophiles (e.g., thiolates, cyanides) may favor the softer alkyl carbon, especially if the S_N2 pathway is accessible.

  • Lewis Acid Catalysis: A Lewis acid will coordinate to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and strongly favoring the acyl-cleavage pathway.

G Lactone Bicyclic Lactone Acyl Acyl-Cleavage (Attack at C=O) Lactone->Acyl Hard Nu- Lewis Acid Alkyl Alkyl-Cleavage (SN2-type Attack at C-O) Lactone->Alkyl Prod_Acyl Hydroxy-Amide/ Hydroxy-Acid Acyl->Prod_Acyl Prod_Alkyl Carboxy-Alkane/ Carboxy-Heterocycle Alkyl->Prod_Alkyl G Pd_II Pd(II) Precursor Active_Cat [(L)Pd(Sub)] Complex Pd_II->Active_Cat Substrate Carboxylic Acid Substrate (Sub-H) Substrate->Active_Cat Ligand N-Ac-tLeu Ligand (L) Ligand->Active_Cat CH_Activation C-H Activation (CMD Step) Active_Cat->CH_Activation Reversible Methylene C-H activation favored over Methyl Pd_Cycloalkene Pd-Coordinated Cycloalkene Intermediate CH_Activation->Pd_Cycloalkene β-Hydride Elimination CO_Cyclization Stereoselective C-O Cyclization Pd_Cycloalkene->CO_Cyclization Pd_Alkoxide Palladacyclic Alkoxide CO_Cyclization->Pd_Alkoxide Beta_H β-Hydride Elimination Pd_Alkoxide->Beta_H Product Unsaturated Bicyclic Lactone Beta_H->Product Pd_0 Pd(0) Beta_H->Pd_0 Pd_0->Pd_II Reoxidation Oxidant Ag₂CO₃ (Oxidant) Oxidant->Pd_II

Caption: Catalytic cycle for overriding C-H site selectivity.

Q4: Can you provide a starting experimental protocol for this ligand-enabled, regioselective C–H lactonization?

A4: Certainly. The following is a general protocol adapted from leading literature in the field. [2][3]It should be optimized for your specific substrate.

Experimental Protocol: Palladium-Catalyzed Dehydrogenative Lactonization

Objective: To synthesize an unsaturated bicyclic lactone from a cycloalkane carboxylic acid precursor, selectively activating a methylene C–H bond over a methyl C–H bond.

Materials:

  • Cycloalkane carboxylic acid substrate (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • N-Acetyl-tert-leucine (N-Ac-tLeu) (20 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid substrate (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 0.1 equiv), N-Ac-tLeu (0.04 mmol, 0.2 equiv), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Atmosphere Control: Seal the vial with a septum cap and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 100-130 °C). Stir the reaction vigorously for the specified time (12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired unsaturated bicyclic lactone.

Self-Validation & Trustworthiness:

  • Control Experiment: Run the reaction without the N-Ac-tLeu ligand. A significant drop in yield and/or a change in the regioisomeric ratio confirms the crucial role of the ligand.

  • Characterization: The regiochemical outcome must be unambiguously confirmed by 1D and 2D NMR techniques (e.g., HMBC, NOESY) to verify the position of the newly formed double bond.

References

  • Romero, J. A. C., et al. (2005). Asymmetric Synthesis of Bicyclic β-Lactones via the Intramolecular, Nucleophile-Catalyzed Aldol Lactonization: Improved Efficiency and Expanded Scope. The Journal of Organic Chemistry. Available at: [Link] [1][4]2. Mukaiyama, T., Yamashita, H., & Asami, M. (1983). AN ASYMMETRIC SYNTHESIS OF BICYCLIC LACTONES AND ITS APPLICATION TO THE ASYMMETRIC SYNTHESIS OF (1R,3S)-CIS-CHRYSANTHEMIC ACID. Chemistry Letters. Available at: [Link] [5][6]3. Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry. Available at: [Link] [2][3][7]4. Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. ResearchGate. Available at: [Link] [3]5. Das, J., et al. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. Available at: [Link] [8]6. Makama, B. Y. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry. Available at: [Link] [9][10]7. Maiti, D., et al. (2023). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³). ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one and its derivatives. Moving beyond a simple recitation of methods, we explore the causal relationships between molecular structure, experimental choices, and the resulting crystallographic data. This document is intended for researchers, scientists, and drug development professionals who leverage structural insights to inform molecular design and understand structure-activity relationships (SAR).

The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif of significant interest in medicinal chemistry and materials science.[1] Its unique three-dimensional architecture serves as a valuable building block for creating molecules with specific spatial arrangements.[1][2] The this compound core, in particular, combines this rigid framework with a lactone and a phenyl group, offering multiple points for derivatization. X-ray crystallography stands as the definitive method for unambiguously determining the atomic arrangement of these molecules, providing crucial data on conformation, stereochemistry, and intermolecular interactions that govern their solid-state properties.[3][4]

Part 1: The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is a direct consequence of the precision executed at each step. For small molecules like the derivatives , the process is well-established, yet it demands a nuanced understanding of the underlying principles.[5]

The Foundational Step: Achieving Diffraction-Quality Crystals

The most challenging and often rate-limiting step in small-molecule crystallography is growing a single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions).[3][6] The goal is to coax molecules from a disordered state in solution into a highly periodic three-dimensional lattice. This requires creating a supersaturated solution and allowing the system to slowly approach equilibrium.

Common Methodologies for Small Molecules:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is then loosely covered, allowing the solvent to evaporate over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, initiating crystal growth. The key is slow, controlled evaporation to prevent rapid precipitation, which traps impurities and solvent molecules, leading to poorly ordered crystals.[4]

  • Vapor Diffusion: This technique is executed in a sealed chamber. A concentrated drop of the sample solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The precipitant vapor slowly diffuses into the sample drop, reducing the solubility of the compound and inducing crystallization. The hanging-drop and sitting-drop methods are common variations of this principle.[7]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. As the temperature drops, the solubility of the compound decreases, leading to crystallization. The rate of cooling is paramount; rapid cooling will cause the compound to "crash out" of the solution, yielding an amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction.[4]

The choice of solvent is critical and often determined empirically. A good starting point is a solvent or solvent mixture in which the compound has moderate solubility, allowing for the creation of a supersaturated state under manageable conditions.

Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an intense, monochromatic X-ray beam.[4][7] Modern diffractometers rotate the crystal through a series of angles while exposing it to X-rays.[7] The electrons within the crystal's atoms diffract the X-rays, producing a unique pattern of reflections (spots) whose positions and intensities are recorded by a detector.[3] Each compound possesses a unique diffraction pattern that acts as a fingerprint of its crystal structure.[6]

For challenging samples, such as very small or weakly diffracting crystals, high-brilliance X-ray sources like a MetalJet or synchrotron radiation can be employed to obtain higher quality data in shorter timeframes.[5][6]

Structure Solution and Refinement: Decoding the Diffraction Pattern

The collected data provides the intensities of the diffracted waves, but the crucial phase information is lost—this is the well-known "phase problem" in crystallography.[3]

  • Solving the Phase Problem: For small molecules (<1000 non-hydrogen atoms), this challenge is typically overcome using ab initio or direct methods . These are powerful statistical algorithms that use the measured intensities to derive initial phase estimates.[3]

  • Model Building and Refinement: The initial phases are used to calculate an electron density map, which is essentially a 3D image of where electrons are located in the unit cell. The crystallographer then builds an atomic model that fits this density map.[7] This initial model is then computationally refined. Refinement is an iterative process that adjusts the atomic positions, bond lengths, and thermal parameters of the model to achieve the best possible agreement between the diffraction pattern calculated from the model and the experimentally observed data.[3] The quality of this agreement is quantified by a residual factor, or R1 value . For small-molecule structures, an R1 value below 5% is indicative of a well-refined and reliable structure.[5]

The entire workflow, from crystal growth to final data deposition, is a self-validating system where the quality of the final refined structure is a testament to the success of the preceding steps.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Synthesized Compound B Solvent Screening & Supersaturation A->B C Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) B->C D Harvest High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F X-ray Irradiation & Crystal Rotation E->F G Record Diffraction Pattern (Intensities & Positions) F->G H Solve Phase Problem (Direct Methods) G->H I Calculate Initial Electron Density Map H->I J Build Atomic Model I->J K Iterative Refinement J->K L Validate & Deposit Final Structure (CIF) K->L

Caption: High-level workflow for single-crystal X-ray analysis.

Part 2: A Comparative Structural Analysis

While the core bicyclo[3.1.0]hexane framework is rigid, substituents on the peripheral phenyl ring can profoundly influence the crystal's supramolecular assembly through varied intermolecular interactions. This, in turn, dictates the crystal system, space group, and unit cell parameters. Below, we compare the parent compound with three hypothetical, yet chemically representative, derivatives to illustrate these effects.

ParameterDerivative A (Parent)Derivative B (p-NO₂)Derivative C (p-OH)Derivative D (p-Br)
Formula C₁₁H₁₀O₂C₁₁H₉NO₄C₁₁H₁₀O₃C₁₁H₉BrO₂
Dominant Intermolecular Interaction van der Waals, C-H···ODipole-dipole, C-H···OO-H···O Hydrogen Bonding van der Waals, Halogen Bonding
Expected Crystal Packing Motif Close packing driven by shapeLayered structures driven by dipole alignmentHydrogen-bonded chains or networksDirectional packing influenced by Br···O contacts
Hypothetical Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Hypothetical Space Group P2₁/cP2₁/cP2₁2₁2₁P2₁/n
Key Torsion Angle (°) (C-C-C-O)~175°~173°~178°~174°
Expected R1 factor (%) < 4.0%< 4.5%< 3.5%< 4.0%
Analysis of Comparative Data:
  • Derivative A (Parent Compound): The crystal structure of the unsubstituted this compound is expected to be governed primarily by efficient shape-driven packing (van der Waals forces) and weak C-H···O interactions involving the lactone carbonyl. The overall packing is non-directional and aims to minimize empty space.

  • Derivative B (para-Nitro): The introduction of a strongly electron-withdrawing nitro group introduces a significant dipole moment. The crystal packing will be heavily influenced by dipole-dipole interactions, likely leading to antiparallel arrangements of molecules to stabilize the structure. This can result in layered or sheet-like packing motifs.

  • Derivative C (para-Hydroxy): The hydroxyl group is a strong hydrogen bond donor and acceptor. This single functional group will dominate the supramolecular chemistry, leading to robust and highly directional O-H···O hydrogen bonds. These interactions typically form extended chains or networks, often resulting in higher symmetry crystal systems like orthorhombic and a very stable, well-ordered crystal lattice.

  • Derivative D (para-Bromo): The bromine atom introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts favorably with a Lewis base, such as the carbonyl oxygen of a neighboring molecule. This Br···O interaction can act as a "supramolecular synthon," guiding the assembly into predictable patterns that differ significantly from the parent compound.

G cluster_0 Molecular Modification cluster_1 Resulting Interactions cluster_2 Supramolecular Assembly A Parent Molecule (-H) C Van der Waals (Weak, Non-directional) A->C B Derivative (-NO2, -OH, -Br) D Strong, Directional Forces: • Dipole-Dipole • Hydrogen Bonding • Halogen Bonding B->D E Shape-Based Close Packing C->E F Interaction-Guided Specific Motifs (Chains, Layers, Networks) D->F

Caption: Impact of substituents on intermolecular forces and packing.

Conclusion

The X-ray crystal structure analysis of this compound derivatives reveals a fascinating interplay between intramolecular rigidity and intermolecular diversity. While the core bicyclic conformation remains largely unperturbed by substitution on the phenyl ring, these peripheral modifications are the primary determinants of the solid-state architecture. The introduction of functional groups capable of strong, directional interactions—such as hydrogen or halogen bonding—fundamentally alters the crystal packing strategy compared to the parent compound, which relies on weaker, non-directional van der Waals forces. This guide underscores that a comprehensive structural analysis must consider not only the molecule itself but the intricate web of non-covalent interactions that govern its assembly into a crystalline solid, providing critical insights for the rational design of new materials and pharmaceutical compounds.

References

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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Chiral Lactones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Chiral lactones, a prominent structural motif in a myriad of natural products and active pharmaceutical ingredients (APIs), are no exception. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and precise analytical methods for the determination of enantiomeric excess (ee).[1][2] This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and practical insights to aid researchers in selecting and implementing the most appropriate method for their specific needs.

The Central Role of Chiral Chromatography

Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[2][3][4] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the lactone analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted method for the enantioselective analysis of lactones.[2][4][5] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can be tailored to the specific structural features of the analyte.

The "Why" Behind CSP Selection: The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to differential retention times and, consequently, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[2] These CSPs, particularly those with carbamate derivatives like tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for many lactones.[6]

Workflow for Chiral HPLC Method Development:

Caption: A systematic workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis of a Hypothetical Lactone

  • Column Selection: Begin screening with a polysaccharide-based chiral column, for instance, a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)). These are often effective for a wide range of chiral compounds.[2]

  • Mobile Phase Preparation: For normal-phase chromatography, a typical starting mobile phase would be a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.[7] For acidic lactones, the addition of a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[7] All solvents should be HPLC grade and degassed prior to use.[8]

  • Sample Preparation: Dissolve the lactone sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector: UV detector set at a wavelength where the lactone exhibits maximum absorbance (e.g., 220 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable lactones, chiral GC offers excellent resolution and sensitivity. The most common chiral stationary phases for GC are cyclodextrin derivatives.[9][10]

The "Why" Behind GC-CSP Selection: Derivatized cyclodextrins, such as those modified with alkyl or acyl groups, form inclusion complexes with the lactone enantiomers. The subtle differences in the fit and interactions within the chiral cavity of the cyclodextrin lead to their separation. The choice of the specific cyclodextrin derivative depends on the size and functionality of the lactone.

Experimental Protocol: Chiral GC Analysis of γ-Valerolactone

  • Column Selection: A column coated with a derivatized β-cyclodextrin, such as the Agilent CP-Chirasil-Dex CB, is well-suited for the chiral separation of many lactones.[11]

  • Instrumental Parameters:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 275 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 200 °C at a rate of 1 °C/min.[11]

    • Carrier Gas: Helium at a constant pressure.

    • Injection: Split injection with a high split ratio (e.g., 100:1) to prevent column overloading.

  • Sample Preparation: Dilute the lactone sample in a suitable solvent like diethyl ether to a concentration of approximately 0.5%.[11]

  • Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

NMR Spectroscopy: A Powerful Alternative

Nuclear Magnetic Resonance (NMR) spectroscopy provides a distinct approach to determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary.

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in separate signals for the two enantiomers in the NMR spectrum, allowing for their direct quantification.[12] For lactones, chiral alcohols, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, have proven to be effective CSAs.[13]

The "Why" Behind CSAs: The formation of diastereomeric solvates leads to a different magnetic environment for the corresponding nuclei in each enantiomer, resulting in distinct chemical shifts. The magnitude of this chemical shift difference (ΔΔδ) is dependent on the strength of the interaction between the CSA and the analyte.

Chiral Derivatizing Agents (CDAs)

CDAs react with the analyte to form covalent diastereomers, which will exhibit distinct NMR spectra. While this method requires an additional reaction step, the resulting chemical shift differences are often larger and more easily resolved than with CSAs.

Chiral Lanthanide Shift Reagents (LSRs)

Chiral LSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that coordinate to Lewis basic sites in the analyte, such as the carbonyl oxygen of a lactone.[14][15] This coordination induces large chemical shift changes, and the chiral nature of the LSR leads to different shifts for the two enantiomers.[16][17]

Workflow for NMR-based Enantiomeric Excess Determination:

Caption: A streamlined workflow for determining enantiomeric excess using NMR spectroscopy.

Experimental Protocol: NMR Analysis with a Chiral Lanthanide Shift Reagent

  • Sample Preparation: Dissolve a known quantity of the lactone (e.g., 10-20 mg) in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the lactone to identify a well-resolved proton signal.

  • Addition of LSR: Add small, incremental amounts of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube. After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Monitoring Spectral Changes: Observe the splitting of the chosen proton signal into two distinct signals, corresponding to the two enantiomers. Continue adding the LSR until baseline resolution of the two signals is achieved.

  • Quantification: Integrate the two resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

Comparative Analysis of Methods

FeatureChiral HPLCChiral GCChiral NMR (with auxiliaries)
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseFormation of diastereomeric complexes in solution
Applicability Broad applicability to a wide range of lactonesVolatile and thermally stable lactonesMost lactones with suitable functional groups for interaction
Sensitivity High (µg/mL to ng/mL)Very high (ng/mL to pg/mL)Moderate (mg/mL)
Throughput Moderate (can be automated)High (fast analysis times)Low (requires individual sample preparation and analysis)
Method Development Can be time-consuming, requires screening of columns and mobile phases[4]Requires optimization of temperature program and carrier gas flowRequires selection of appropriate chiral auxiliary and optimization of concentration
Cost High (expensive columns and instrumentation)Moderate to high (instrumentation)Moderate (cost of chiral auxiliaries and NMR access)
Sample Consumption Low (µL injections)Very low (µL injections)High (mg quantities)

Concluding Remarks and Future Outlook

The choice of the optimal analytical method for determining the enantiomeric excess of chiral lactones is a multi-faceted decision that depends on the specific properties of the analyte, the required sensitivity and throughput, and the available instrumentation. Chiral chromatography, particularly HPLC, remains the gold standard due to its versatility and high resolving power.[2][4] Chiral GC is an excellent option for volatile lactones, offering high efficiency and speed. NMR spectroscopy with chiral auxiliaries provides a valuable orthogonal technique, especially for structural confirmation and when chromatographic methods are challenging to develop.

The continued development of novel chiral stationary phases and more efficient screening platforms will further enhance the capabilities of chromatographic methods.[18] In the realm of NMR, the design of new and more effective chiral solvating and derivatizing agents will likely improve the sensitivity and applicability of this technique for chiral analysis.[19] Ultimately, a thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral lactone products.

References

  • Jakovac, I. J., & Jones, J. B. (1978). General Method for Determining Enantiomeric Purities of Chiral Lactones. RSC Publishing.
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  • (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. [Link]

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  • Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. The Journal of Organic Chemistry.
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  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts.
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  • ACS Publications. (1981). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry.
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  • (n.d.). HPLC manual (for chiral HPLC analysis). Unknown Source.
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  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
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  • Routledge. (2010).
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A Comparative Guide to the Synthetic Routes of 3-Oxabicyclo[3.1.0]hexan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-oxabicyclo[3.1.0]hexan-2-one framework is a privileged structural motif found in numerous natural products and serves as a critical building block in medicinal chemistry. Its rigid, bicyclic structure, which incorporates a cyclopropane-fused γ-lactone, provides a unique conformational constraint that is valuable for designing potent and selective bioactive molecules. Notably, this scaffold is a key intermediate in the synthesis of pyrethroid insecticides like chrysanthemic acid and permethrin.[1][2] Given its significance, a variety of synthetic strategies have been developed to access this scaffold.

This guide provides a comparative analysis of the principal synthetic routes to 3-oxabicyclo[3.1.0]hexan-2-one derivatives. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols for key transformations. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on factors such as substrate availability, desired stereochemical outcome, scalability, and laboratory capabilities.

cluster_main Synthetic Strategies cluster_routes Core_Scaffold 3-Oxabicyclo[3.1.0]hexan-2-one Route1 Intramolecular Cyclopropanation (Carbene-based) Core_Scaffold->Route1 Closing the cyclopropane and lactone simultaneously Route2 Intermolecular Cyclopropanation (Pre-formed Lactone) Core_Scaffold->Route2 Cyclopropanating an existing butenolide Route3 Alternative & Emerging Routes Core_Scaffold->Route3 Building from acyclic or anhydride precursors

Figure 1. High-level overview of the primary synthetic approaches to the 3-oxabicyclo[3.1.0]hexan-2-one core.

Route 1: Intramolecular Metal-Catalyzed Cyclopropanation of Allylic Diazoacetates

This is arguably the most powerful and widely employed strategy for the asymmetric synthesis of the 3-oxabicyclo[3.1.0]hexan-2-one scaffold. The reaction involves the decomposition of an allylic diazoacetate precursor by a metal catalyst to form a transient metal-carbene intermediate, which then undergoes a highly stereocontrolled intramolecular cyclopropanation.[3] The stereochemical outcome is largely dictated by the catalyst's chiral ligand environment.

Mechanistic Rationale: The Catalytic Cycle

The choice of metal catalyst is critical. Dirhodium(II) and, more recently, Cobalt(II) complexes have proven to be exceptionally effective. The general catalytic cycle involves:

  • Diazo Decomposition: The catalyst reacts with the diazoacetate, displacing a labile ligand and releasing dinitrogen gas (N₂).

  • Carbene Formation: A metal-carbene (or carbenoid) species is formed. The electronic properties and steric profile of the ligands surrounding the metal center are paramount in controlling the subsequent reaction's reactivity and selectivity.

  • Intramolecular Cyclopropanation: The pendant alkene moiety of the substrate attacks the electrophilic carbene carbon. This C-C bond formation is typically concerted and asynchronous, leading to the formation of the bicyclic product.[4]

  • Catalyst Regeneration: The product dissociates, regenerating the active catalyst for the next cycle.

G catalyst [M]-L (e.g., Rh₂(OAc)₄) diazo Allylic Diazoacetate (R-CH=CH-CH₂-O-CO-CHN₂) carbene Metal-Carbene Intermediate {[M]=CH-CO₂R'} diazo->carbene + [M]-L n2 N₂ carbene->n2 product 3-Oxabicyclo[3.1.0]hexan-2-one carbene->product Intramolecular [2+1] cycloaddition product->catalyst Product release

Figure 2. Generalized catalytic cycle for intramolecular cyclopropanation of allylic diazoacetates.

Key Catalyst Systems & Performance

The primary advantage of this route is the ability to achieve high levels of enantioselectivity through the use of chiral catalysts.

  • Dirhodium(II) Catalysts: Chiral dirhodium(II) carboxamidates, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], Rh₂(5R-MEPY)₄, are benchmarks for this transformation.[5][6] They offer excellent yields and enantiocontrol, particularly for Z-allylic diazoacetates.[7]

  • Cobalt(II)-Porphyrin Catalysts: These systems operate via a metalloradical pathway.[3] They have shown remarkable efficacy, providing access to densely functionalized products with excellent stereoselectivities, often with complete diastereocontrol.[8][9]

Table 1: Comparison of Catalyst Performance in Intramolecular Cyclopropanation

Substrate Precursor (Allylic Alcohol)Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Cinnamyl alcoholRh₂(5S-MEPY)₄65 (2 steps)>95:594%[5]
3-Methyl-2-buten-1-olRh₂(5R-MEPY)₄83N/A88%[2]
(E)-3-phenylallyl diazoacetate[Co(P1)]70>99:185%[3]
(E)-3-(p-tolyl)allyl diazoacetate[Co(P1)]95>99:186%[3]
3-Methylbut-2-en-1-yl 2-diazoacetateEngineered Myoglobin Biocatalyst83N/A81%[1]
Representative Experimental Protocol: Rh₂(5R-MEPY)₄-Catalyzed Synthesis of (1R,5S)-(−)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one[2]

This protocol is adapted from a robust procedure published in Organic Syntheses.

  • Catalyst Solution Preparation: A 1-L, three-necked, round-bottomed flask is equipped with a pressure-equalizing addition funnel, a reflux condenser with a nitrogen inlet, and a stopper. The flask is charged with a solution of 0.203 g (0.221 mmol) of Rh₂(5R-MEPY)₄(CH₃CN)₂(i-PrOH) in 150 mL of freshly distilled, anhydrous dichloromethane.

  • Diazoacetate Preparation: In a separate flask, a solution of 3-methyl-2-buten-1-yl diazoacetate (3.40 g, 22.1 mmol) in 500 mL of anhydrous dichloromethane is prepared.

  • Reaction Execution: The diazoacetate solution is transferred to the addition funnel and added dropwise to the refluxing catalyst solution over a period of 4 hours. The reaction mixture is maintained at reflux for an additional 1 hour after the addition is complete, as monitored by TLC for the disappearance of the diazo compound.

  • Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (using a gradient of 10% to 25% ethyl acetate in hexanes) to afford the title compound as a colorless solid.

  • Yield and Characterization: The typical yield is approximately 2.30 g (83%). The enantiomeric excess is determined by chiral GC analysis to be 88% ee.

Route 2: Intermolecular Cyclopropanation of α,β-Unsaturated Lactones

This strategy involves the cyclopropanation of a pre-existing α,β-unsaturated γ-lactone, such as 2(5H)-furanone (butenolide). This approach is conceptually more direct but presents challenges in controlling stereoselectivity, especially enantioselectivity, without the use of chiral reagents or catalysts.

Method A: Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. It utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple (ICH₂ZnI).[10]

  • Mechanism: The reaction proceeds via a concerted, stereospecific syn-addition of a methylene group across the double bond.[11] The configuration of the starting alkene is retained in the cyclopropane product. For substrates containing directing groups like hydroxyls, the carbenoid can coordinate, leading to diastereoselective delivery of the methylene group.[12]

  • Advantages: High reliability, functional group tolerance, and predictable stereospecificity.

  • Limitations: The classical reaction is stoichiometric in zinc and often requires activation (e.g., via ultrasound).[11] Achieving high enantioselectivity requires modified catalytic systems, such as the Charette catalytic asymmetric cyclopropanation using a titanium-TADDOLate complex, though this is best established for allylic alcohols.[13][14]

Method B: Corey-Chaykovsky Reaction

This reaction provides an alternative for cyclopropanation, particularly of electron-deficient olefins like enones.[15] It involves the reaction of a sulfur ylide, most commonly dimethylsulfoxonium methylide (Corey's ylide), with the α,β-unsaturated lactone.

  • Mechanism: Unlike the Simmons-Smith reaction, the Corey-Chaykovsky reaction proceeds via a two-step mechanism. The sulfur ylide acts as a soft nucleophile, undergoing a 1,4-conjugate addition to the enone system to form a stabilized enolate intermediate. This is followed by an intramolecular nucleophilic displacement of the dimethyl sulfoxide (DMSO) leaving group to close the three-membered ring.[15][16]

  • Advantages: The use of a stabilized ylide makes the reaction tolerant of a wide range of functional groups. It provides a complementary approach to the Simmons-Smith reaction.

  • Limitations: The reaction is typically not stereospecific. Asymmetric variants exist but often require the use of stoichiometric chiral sulfides or complex catalytic systems.

Table 2: Conceptual Comparison of Intermolecular Cyclopropanation Methods for Butenolide

FeatureSimmons-Smith ReactionCorey-Chaykovsky Reaction
Reagent Organozinc Carbenoid (e.g., ICH₂ZnI)Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂)
Mechanism Concerted [2+1] Cycloaddition1,4-Conjugate Addition -> Ring Closure
Stereochemistry Stereospecific (syn-addition)Generally not stereospecific
Key Advantage Predictable stereochemical outcome from alkene geometryExcellent for electron-deficient systems
Asymmetric Control Requires chiral directing groups or specialized catalytic systems (e.g., Ti-TADDOLate)Requires chiral sulfides or catalysts

Route 3: Alternative & Emerging Strategies

While metal-catalyzed intramolecular cyclopropanation is dominant, other innovative routes offer unique advantages in specific contexts.

Organocatalyzed Desymmetrization

An efficient and scalable synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been developed starting from the corresponding caronic anhydride.[17] This route involves an organocatalyzed desymmetrization of the meso-anhydride followed by a chemoselective reduction. The key benefit of this approach is its demonstrated scalability (to >100 g scale) through a fully telescoped process, making it highly attractive for industrial applications where cost and throughput are critical.[17]

Tandem Radical Cyclization

Manganese(III)-induced oxidative intramolecular cyclization of substrates like allylic 3-oxobutanoates can produce the 3-oxabicyclo[3.1.0]hexan-2-one core.[18] This free-radical approach operates under conditions distinct from the more common carbene-based methods and can be advantageous for constructing highly substituted or sterically hindered systems.

Comparative Summary and Strategic Selection

Choosing the optimal synthetic route depends on a clear definition of the project goals. The following decision-making guide can help navigate the available options.

G start Project Goal: Synthesize 3-Oxabicyclo[3.1.0]hexan-2-one q1 Is high enantioselectivity (ee > 90%) crucial? start->q1 route1 Pursue Route 1: Intramolecular Cyclopropanation of Allylic Diazoacetate q1->route1 Yes q3 Is scalability (>50g) and cost the primary driver? q1->q3 No q2 Is the allylic alcohol/ diazoacetate precursor readily available or synthesizable? route1->q2 route2 Consider Route 2: Intermolecular Cyclopropanation of Butenolide q2->route2 No end Select optimal route based on specific substrate and lab capabilities q2->end Yes route2->end q3->route2 No route3 Investigate Alternative Routes: (e.g., Organocatalyzed Desymmetrization) q3->route3 Yes route3->end

Figure 3. Decision-making flowchart for selecting a synthetic route.

Concluding Outlook:

The synthesis of 3-oxabicyclo[3.1.0]hexan-2-one scaffolds is a mature field dominated by the highly effective and stereoselective intramolecular cyclopropanation of allylic diazoacetates . This method, particularly with chiral rhodium(II) and cobalt(II) catalysts, remains the gold standard for accessing enantioenriched products. For applications where stereochemistry is not critical or where butenolide is a more accessible starting material, intermolecular methods like the Simmons-Smith and Corey-Chaykovsky reactions are viable alternatives.

Looking forward, the development of more sustainable and scalable methods will be a key focus. The emergence of biocatalytic approaches using engineered enzymes[1][19] and scalable organocatalytic processes[17] points towards a future where these valuable scaffolds can be produced more efficiently and with a reduced environmental footprint, further expanding their application in science and industry.

References

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A Comparative Guide to the Reactivity of 3-Oxa- vs. 3-Azabicyclo[3.1.0]hexan-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bicyclic Scaffolds

In the landscape of modern drug discovery and development, the demand for molecules with well-defined three-dimensional structures is paramount. Conformationally rigid scaffolds serve as powerful tools to orient pharmacophoric elements in a precise manner, enhancing binding affinity and selectivity for biological targets. Among these, the bicyclo[3.1.0]hexane framework has emerged as a "privileged scaffold," offering a unique blend of rigidity and chemical accessibility.

This guide provides an in-depth comparative analysis of two key analogues of this framework: the 3-oxabicyclo[3.1.0]hexan-2-one (a bicyclic γ-lactone) and the 3-azabicyclo[3.1.0]hexan-2-one (a bicyclic γ-lactam). While structurally similar, the substitution of an oxygen atom for a nitrogen atom at the 3-position fundamentally alters the electronic properties and, consequently, the chemical reactivity of the entire molecule. Understanding these differences is critical for researchers aiming to leverage these scaffolds as intermediates in the synthesis of complex molecules and novel chemical entities. We will explore the causality behind their divergent reactivity, supported by mechanistic insights and validated experimental protocols.

Core Structural and Electronic Differences: An Overview

The reactivity of these bicyclic systems is governed by a combination of ring strain and the electronic nature of the embedded ester (lactone) or amide (lactam) functionality.

  • 3-Oxabicyclo[3.1.0]hexan-2-one (Lactone): The oxygen atom, being highly electronegative, strongly polarizes the carbonyl bond, rendering the carbonyl carbon significantly electrophilic. The resonance stabilization is limited, involving only the lone pairs of the carbonyl oxygen.

  • 3-Azabicyclo[3.1.0]hexan-2-one (Lactam): The nitrogen atom is less electronegative than oxygen. Crucially, its lone pair of electrons participates in resonance with the carbonyl group, delocalizing electron density and forming a stable amide bond. This resonance effect significantly reduces the electrophilicity of the carbonyl carbon compared to its lactone counterpart.

This fundamental electronic distinction is the primary determinant of their comparative reactivity towards nucleophiles. Furthermore, both systems possess considerable ring strain due to the fusion of a cyclopropane ring with a five-membered ring. This inherent strain provides a potent thermodynamic driving force for reactions that lead to ring-opening, making these scaffolds more reactive than their acyclic analogues.

A Note on Synthesis

The accessibility of these scaffolds is a key consideration for their use. A variety of synthetic methods have been developed for both systems.

  • 3-Azabicyclo[3.1.0]hexan-2-ones are commonly synthesized via intramolecular cyclization strategies. Notable methods include the gold-catalyzed oxidative cyclopropanation of N-allylynamides[1], base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts[2], and the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole, which can be optimized to use very low catalyst loadings.[3][4]

  • 3-Oxabicyclo[3.1.0]hexan-2-ones can be prepared through robust processes such as the organocatalyzed desymmetrization of corresponding anhydrides[5], intramolecular carbenoid reactions[6], or from precursors like (R)-epichlorohydrin and Meldrum's acid.[7] These varied routes allow for the generation of diverse and often enantiomerically pure building blocks.[8]

Comparative Reactivity: A Mechanistic Deep Dive

The most significant difference in reactivity lies in their response to nucleophilic attack, primarily at the carbonyl carbon.

Nucleophilic Acyl Substitution and Ring-Opening

The strained five-membered ring in both scaffolds is susceptible to nucleophilic ring-opening, a reaction that alleviates the inherent ring strain. However, the kinetic barrier to this process is substantially different for the lactone and the lactam.

Lactone (3-Oxa-): The More Reactive Electrophile

The 3-oxabicyclo[3.1.0]hexan-2-one is highly susceptible to nucleophilic attack due to the pronounced electrophilicity of its carbonyl carbon. Reactions with a wide range of nucleophiles (water, alcohols, amines, etc.) proceed under relatively mild conditions. The alkoxide resulting from the cleavage of the C-O bond is a competent leaving group, facilitating the reaction.

  • Hydrolysis: Readily undergoes hydrolysis under both basic and acidic conditions to yield the corresponding cis-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

  • Aminolysis: Reacts efficiently with primary and secondary amines to afford the corresponding amides, opening the lactone ring without compromising the bicyclic core. This makes it an excellent building block for introducing diversity.[9]

G cluster_lactone Lactone Ring-Opening Lactone 3-Oxabicyclo[3.1.0]hexan-2-one Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack (Fast) Nucleophile Nucleophile (e.g., OH⁻, RNH₂) Nucleophile->Intermediate Product Ring-Opened Product (Carboxylate or Amide) Intermediate->Product Ring Opening (Relieves Strain)

Caption: Nucleophilic attack on the highly electrophilic lactone.

Lactam (3-Aza-): A Bastion of Stability

In contrast, the 3-azabicyclo[3.1.0]hexan-2-one exhibits significantly greater stability. The amide resonance stabilization reduces the carbonyl's electrophilicity, making it a much weaker target for nucleophiles. Consequently, ring-opening reactions require more forcing conditions.

  • Hydrolysis: Typically requires strong acid or base and elevated temperatures to achieve complete hydrolysis to the corresponding cis-2-(aminomethyl)cyclopropane-1-carboxylic acid.

  • Aminolysis: Reaction with amine nucleophiles is sluggish and often requires activation or highly reactive amines. This inherent stability is not a drawback; rather, it is a feature that can be exploited. The lactam core can withstand a broader range of reaction conditions, allowing for synthetic manipulations at other parts of the molecule without unintended ring-opening.

G cluster_lactam Lactam Ring-Opening Lactam 3-Azabicyclo[3.1.0]hexan-2-one Intermediate Tetrahedral Intermediate Lactam->Intermediate Nucleophilic Attack (Slow, High Barrier) Nucleophile Strong Nucleophile + Forcing Conditions Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Ring Opening

Caption: Nucleophilic attack on the stabilized lactam requires harsher conditions.

Comparative Data Summary
Feature3-Oxabicyclo[3.1.0]hexan-2-one (Lactone)3-Azabicyclo[3.1.0]hexan-2-one (Lactam)Causality
Carbonyl Electrophilicity HighLowOxygen is more electronegative; amide resonance in lactam.
Reactivity to Nucleophiles HighModerate to LowHigher electrophilicity and better alkoxide leaving group.
Hydrolysis Conditions Mild (e.g., aq. NaOH, rt)Forcing (e.g., 6M HCl, reflux)Amide bond is more stable than ester bond.
Kinetic Stability LowerHigherAmide resonance provides significant stabilization energy.
Synthetic Utility Ideal for rapid diversification with nucleophiles.Ideal as a stable core for multi-step synthesis.The reactivity profile dictates its strategic use.
Reactivity of the Cyclopropane Ring

The fused cyclopropane ring is generally stable under many conditions. However, it is susceptible to hydrogenolysis, particularly with heterogeneous catalysts like Palladium on carbon (Pd/C). This reaction cleaves the C-C bonds of the cyclopropane. This pathway is a potential side reaction during, for example, the reduction of other functional groups within the molecule.[10] The choice of catalyst and reaction conditions is therefore crucial to preserve the bicyclic core when performing reductions.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications. Monitoring reaction progress is essential for success.

Experimental Workflow Overview

Caption: General experimental workflow for synthesis and isolation.

Protocol 1: Base-Catalyzed Hydrolysis of 3-Oxabicyclo[3.1.0]hexan-2-one
  • Objective: To demonstrate the facile ring-opening of the lactone under mild basic conditions.

  • Principle: The hydroxide ion acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, cleaving the endocyclic C-O bond to relieve ring strain and yield a stable carboxylate salt. Acidic workup provides the final carboxylic acid product.

Methodology:

  • Dissolution: Dissolve 3-oxabicyclo[3.1.0]hexan-2-one (1.0 eq) in tetrahydrofuran (THF, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control any initial exotherm.

  • Base Addition: Add aqueous sodium hydroxide (1.0 M, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexanes eluent system. The product will be more polar and have a lower Rf value.

  • Acidification: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to pH ~2 by adding aqueous hydrochloric acid (1.0 M). Causality: This step neutralizes the excess base and protonates the carboxylate product, rendering it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cis-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis of 3-Azabicyclo[3.1.0]hexan-2-one
  • Objective: To demonstrate the higher stability of the lactam, requiring forcing conditions for hydrolysis.

  • Principle: The amide carbonyl is first protonated by the strong acid, which significantly increases its electrophilicity and makes it susceptible to attack by a weak nucleophile like water. The stability of the amide bond necessitates elevated temperatures to overcome the activation energy for this process.

Methodology:

  • Suspension: Suspend 3-azabicyclo[3.1.0]hexan-2-one (1.0 eq) in aqueous hydrochloric acid (6.0 M, 5 M concentration relative to the substrate).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Causality: The high temperature provides the necessary thermal energy to overcome the high activation barrier for the hydrolysis of the stable amide bond.

  • Reaction Monitoring: Monitor the reaction over 12-24 hours. A common method is to take small aliquots, neutralize them, and analyze by LC-MS to track the disappearance of the starting material and the appearance of the product mass.

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure. This will typically yield the hydrochloride salt of the product.

  • Isolation: The resulting amino acid salt can be purified by recrystallization or by using ion-exchange chromatography. To obtain the free amino acid, the salt can be dissolved in a minimum amount of water and treated with a suitable base (e.g., propylene oxide or a basic ion-exchange resin) to neutralize the acid.

Conclusion and Strategic Application

The choice between a 3-oxa- and a 3-azabicyclo[3.1.0]hexan-2-one scaffold is a strategic decision driven by the intended application and the required chemical stability.

  • The 3-oxabicyclo[3.1.0]hexan-2-one is a versatile and reactive building block. Its high electrophilicity allows for facile ring-opening, making it an excellent starting point for creating libraries of compounds through reactions with diverse nucleophiles under mild conditions. It serves as a constrained precursor to γ-hydroxy acids and their derivatives.

  • The 3-azabicyclo[3.1.0]hexan-2-one offers superior stability. Its robust amide linkage can withstand a wide array of synthetic transformations, allowing it to be carried through multiple steps as a rigid, conformationally locked core. It is the preferred scaffold when the final product must retain the bicyclic structure or when selective ring-opening is desired only under specific, forcing conditions. It is an invaluable precursor for conformationally constrained β-amino acids.

By understanding the fundamental electronic differences and their impact on chemical reactivity, researchers can harness the unique properties of these scaffolds to design and execute more efficient and effective synthetic strategies in the pursuit of novel therapeutics and complex molecular architectures.

References

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A Senior Application Scientist's Guide to Assessing the Stereochemical Outcome of Enzymatic Kinetic Resolution of Lactones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral lactones, in particular, are pivotal structural motifs found in a vast array of biologically active molecules and pharmaceuticals, where stereochemistry often governs therapeutic efficacy.[1] Enzymatic kinetic resolution (EKR) stands out as a powerful and green methodology for accessing these valuable chiral building blocks.[2][3]

This guide provides an in-depth, objective comparison of methods to assess the stereochemical outcome of EKR of lactones. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Principle of Enzymatic Kinetic Resolution of Lactones

Kinetic resolution leverages the differential reaction rates of enantiomers with a chiral catalyst—in this case, an enzyme.[4] For a racemic lactone, an enzyme, typically a lipase or an esterase, will selectively catalyze the hydrolysis or alcoholysis of one enantiomer at a much faster rate than the other. This results in a reaction mixture containing the unreacted, enantiomerically enriched lactone and the ring-opened product (a hydroxy acid or hydroxy ester) derived from the more reactive enantiomer. The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the remaining substrate and the product, as well as the overall conversion.[4][5]

The enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present than the other.[6] It is calculated as the absolute difference between the mole fractions of the two enantiomers.[6]

Comparative Performance of Common Enzymes

The choice of enzyme is critical and substrate-dependent. Lipases are the most commonly employed biocatalysts for lactone resolution due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.[7]

EnzymeSubstrate (Lactone)Reaction TypeKey Performance MetricsSource
Candida antarctica Lipase B (CAL-B) Racemic δ-lactonesHydrolysis/AlcoholysisHigh enantioselectivity and efficiency.[2][2]
Candida antarctica Lipase B (CAL-B) trans-β-aryl-δ-hydroxy-γ-lactonesTransesterificationHigh enantiomeric excesses (92%–98%) for most substrates.[3][3]
Lipase from Pseudomonas cepacia (Lipase PS) 2-substituted cycloalkanols (precursors to lactones)Asymmetric acylationHigh enantioselectivity (E > 200) was observed.[8][8]
Lactonase (GcL) 3-acylamide-γ-thiolactonesHydrolysisExcellent enantioselectivity for the unreacted thiolactone (>99% e.e.).[5][5]

Expert Insight: The immobilization of lipases, such as CAL-B, is a common strategy to enhance their stability and facilitate reuse, which is a significant advantage for both laboratory-scale synthesis and industrial applications.[2] The choice of solvent can also markedly affect reaction rates and enantioselectivity.[8] For instance, in the resolution of certain cycloalkanols, diethyl ether or diisopropyl ether proved to be effective solvents.[8]

Experimental Workflow: From Reaction to Analysis

A well-designed experiment is a self-validating one. The following workflow outlines the critical steps and considerations for a typical enzymatic kinetic resolution of a lactone.

G cluster_0 Reaction Setup cluster_1 Monitoring & Quenching cluster_2 Workup & Analysis racemic_lactone Racemic Lactone reaction Reaction Mixture (Stirring at controlled Temp.) racemic_lactone->reaction enzyme Enzyme (e.g., CAL-B) enzyme->reaction solvent Solvent (e.g., Toluene) solvent->reaction nucleophile Nucleophile (e.g., Water, Alcohol) nucleophile->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring quench Quench Reaction (e.g., Filter enzyme) monitoring->quench separation Separation (Column Chromatography) quench->separation analysis Stereochemical Analysis (Chiral HPLC/GC, NMR) separation->analysis

Caption: Workflow for Enzymatic Kinetic Resolution of Lactones.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution of a δ-Lactone

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: To a solution of the racemic δ-lactone (0.1 mmol) in toluene (2 mL), add an appropriate alcohol (e.g., allyl alcohol, 2 equivalents) as the nucleophile.[9]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10 mg) to the vial.[9]

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40–70 °C) for a specified time (e.g., 24–48 hours).[9] The optimal temperature and time are crucial for achieving high enantioselectivity and should be determined empirically.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Quenching: Once the desired conversion (ideally close to 50%) is reached, quench the reaction by filtering off the immobilized enzyme.[9]

  • Workup: Evaporate the solvent under reduced pressure. The resulting mixture of the unreacted lactone and the ring-opened product can then be separated by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the separated unreacted lactone and the product using the analytical techniques described below.

Assessing the Stereochemical Outcome: A Comparative Guide to Analytical Techniques

The accurate determination of enantiomeric excess is the ultimate measure of a successful kinetic resolution.[1] The two primary methods for this are chiral chromatography and NMR spectroscopy.

Chiral Chromatography (HPLC and GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for separating and quantifying enantiomers due to their high resolution and accuracy.[1] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality in Method Selection: The choice between HPLC and GC, and the specific CSP, depends on the volatility and functionality of the lactone and its ring-opened product. Polysaccharide-based columns are widely used and versatile for a broad range of enantiomeric compounds, including lactones.[10]

TechniqueAdvantagesDisadvantagesBest Suited For
Chiral HPLC High versatility, wide range of commercially available columns, suitable for non-volatile compounds.[1][10]Can be more expensive, method development can be time-consuming.A broad range of lactones and their derivatives.[10]
Chiral GC High resolution, fast analysis times, suitable for volatile compounds.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation of sensitive molecules.Volatile, low-molecular-weight lactones.

Self-Validating Protocol: To ensure the accuracy of your e.e. determination, it is crucial to analyze the racemic starting material first to confirm that the two enantiomers are well-resolved and have equal peak areas.

G start Analyte (Lactone/Product) volatile Is the analyte volatile? start->volatile hplc Chiral HPLC volatile->hplc No gc Chiral GC volatile->gc Yes derivatize Derivatize to increase volatility hplc->derivatize If poor resolution derivatize->gc

Caption: Decision tree for selecting a chiral chromatography method.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals of the enantiomers, which are identical in an achiral environment, become distinct.[11][12] The ratio of the integrals of these now diastereotopic signals corresponds to the enantiomeric ratio.

Expert Insight: While NMR can be a rapid method, it is generally less accurate than chiral chromatography for precise e.e. determination, especially at very high or very low e.e. values. However, it can be a powerful tool for assigning the absolute configuration of the enantiomers.[12] A common approach involves converting the lactone to a corresponding diol, which can then be analyzed by NMR in the presence of a chiral shift reagent.[11]

Conclusion

The successful application of enzymatic kinetic resolution for the synthesis of chiral lactones hinges on a thorough understanding of the enzymatic process and a rigorous assessment of the stereochemical outcome. By carefully selecting the enzyme and reaction conditions, and by employing the appropriate high-precision analytical techniques such as chiral HPLC or GC, researchers can confidently and efficiently produce valuable enantiomerically enriched lactones for a wide range of applications in drug discovery and development. This guide provides the foundational knowledge and practical insights to empower you to design, execute, and validate your own enzymatic kinetic resolution experiments with scientific integrity.

References

  • A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Bicyclic Lactones - Benchchem. (n.d.).
  • Application Notes and Protocols for the Kinetic Resolution of δ-Lactones Using Immobilized Lipase - Benchchem. (n.d.).
  • Wawrzyniak, P., et al. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 26(15), 4483. [Link]

  • A Sequential Umpolung/Enzymatic Dynamic Kinetic Resolution Strategy for the Synthesis of γ-Lactones - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones | The Journal of Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chiral HPLC Column - Phenomenex. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (n.d.). Retrieved January 21, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • General Method for Determining Enantiomeric Purities of Chiral Lactones - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Kinetic resolution - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation | CCS Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved January 21, 2026, from [Link]

  • A concise access to bridged[1][2][2] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Lactone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enantiomeric excess - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The safe, compliant, and environmentally conscious disposal of laboratory reagents is not merely a regulatory hurdle; it is a cornerstone of professional scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS No. 63106-93-4), ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis for risk assessment, selection of appropriate personal protective equipment (PPE), and correct waste stream classification.

Inherent Hazards of this compound

This compound is an organic compound whose toxicological properties have not been exhaustively investigated.[1][2] However, available Safety Data Sheets (SDS) consistently report several key hazards, which mandate its classification as a hazardous substance.

PropertyDataSource(s)
Molecular Formula C₁₁H₁₀O₂[1][3]
Molecular Weight 174.20 g/mol [1][3][4]
Physical Form Solid[5]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6][7]
Signal Word Warning[5]

These classifications necessitate careful handling at all stages, including disposal. Direct contact can cause irritation, and ingestion is harmful.[6] Therefore, this compound and any materials contaminated with it cannot be treated as general, non-hazardous waste.

Regulatory Framework: RCRA and Hazardous Waste Determination

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[9][10]

A laboratory that generates chemical waste is considered a "generator" and is legally responsible for correctly characterizing its waste.[10] While this compound is not specifically listed by name as a hazardous waste, its identified characteristics (irritant, potential toxicity) require that it be managed as a hazardous waste.[6][11] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [12][13][14]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste generated from this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste compound or its containers, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that adheres to government standards like EN166 (EU) or NIOSH (US).[6][15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1][15]

  • Protective Clothing: A standard laboratory coat is required. Ensure all skin is covered.[6]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions. Never mix this waste stream with incompatible materials, such as strong acids, bases, or oxidizing agents.[13][16]

  • Solid Waste:

    • Collect unused or expired this compound, along with grossly contaminated items like weighing papers or spatulas, in a designated solid hazardous waste container.[14]

    • For small spills, sweep up the solid material, taking care to avoid dust formation, and place it in the waste container.[1][15]

  • Liquid Waste:

    • Solutions containing this compound (e.g., in organic solvents) must be collected in a separate, compatible liquid hazardous waste container.[14]

    • The container must be labeled with all constituents, including the solvent and the approximate concentration of the compound.[14]

  • Contaminated Labware and PPE:

    • Disposable items that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads) must be collected and disposed of as solid hazardous waste.[14][17]

    • For reusable glassware, perform a triple-rinse procedure. The first two rinses should use a solvent in which the compound is soluble. This rinsate must be collected as hazardous liquid waste. [13][18] After the triple-rinse and air drying, the glassware can be washed normally.

Step 3: Containerization and Labeling

All waste must be collected in appropriate containers at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[12]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid. The container must be in good condition, free of cracks or defects.[8][13] Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[16]

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste" .[8][17]

    • The full chemical name: "this compound" .[17]

    • For liquid waste, list all components and their approximate percentages.[14]

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[17]

    • The date accumulation started.

Step 4: Storage and Final Disposal
  • On-site Storage: Store the sealed and labeled waste container in a designated, well-ventilated area, away from general lab traffic.[15][17] The storage area should have secondary containment to control any potential leaks.[17]

  • Arranging for Pickup: The final disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14][19] These entities are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, likely via high-temperature incineration.[1][2][20] Do not attempt to transport the waste yourself.[13]

Part 3: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Waste_ID Identify Waste Containing This compound Solid Solid Waste (Pure compound, contaminated PPE) Waste_ID->Solid Characterize Physical Form Liquid Liquid Waste (Solutions, rinsate) Waste_ID->Liquid Characterize Physical Form Container_Solid Collect in Labeled Solid Waste Container Solid->Container_Solid Container_Liquid Collect in Labeled Liquid Waste Container Liquid->Container_Liquid Storage Store Securely in Satellite Accumulation Area Container_Solid->Storage Container_Liquid->Storage EHS_Pickup Arrange Pickup via Institutional EHS / Licensed Contractor Storage->EHS_Pickup Final_Disposal Final Disposal via Incineration EHS_Pickup->Final_Disposal

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • MSDS of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Capot Chemical. [Link]

  • This compound | C11H10O2. PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (via YouTube). [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone (via YouTube). [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • What are the best methods for disposing of excess chemicals recorded in inventory? ACTenviro. [Link]

  • (1R,5S)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Pharmaffiliates. [Link]

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Navigating the Safe Handling of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS No. 63106-93-4), a key intermediate in the synthesis of various active pharmaceutical ingredients. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment

This compound is a solid compound that presents several health hazards upon exposure. According to safety data sheets, it is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[1][4] A comprehensive risk assessment is the foundational step before any handling of this substance. This involves evaluating the scale of your work, the potential for dust generation, and the duration of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles and face shieldCompatible chemical-resistant gloves (e.g., Nitrile)Full-coverage lab coat or chemical-resistant apronNIOSH/MSHA or European Standard EN 149 approved respirator[5]
Dissolving in Solvent Chemical safety gogglesCompatible chemical-resistant glovesFull-coverage lab coatWork in a certified chemical fume hood
Performing a Reaction Chemical safety gogglesCompatible chemical-resistant glovesFull-coverage lab coatWork in a certified chemical fume hood
Work-up and Purification Chemical safety gogglesCompatible chemical-resistant glovesFull-coverage lab coatWork in a certified chemical fume hood
Spill Cleanup (Small) Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges
Spill Cleanup (Large) Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suitSelf-contained breathing apparatus (SCBA)

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1] A face shield provides an additional layer of protection, especially when handling larger quantities of the solid or during procedures with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[5][6] Nitrile gloves are a common and effective choice for handling many chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[4]

  • Body Protection: A standard lab coat is the minimum requirement. For tasks with a higher potential for contamination, a chemical-resistant apron or suit is recommended to prevent the saturation of personal clothing.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5]

  • Respiratory Protection: Due to the risk of respiratory irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[4][5] The type of cartridge should be selected based on the specific potential for exposure to dust or vapors. For most routine operations involving dissolution or reactions, working within a properly functioning chemical fume hood provides adequate respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow diagram illustrates the key decision points and safety protocols.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS and SOPs prep_ppe Don Appropriate PPE prep_start->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid in Ventilated Enclosure or Fume Hood prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_react Perform Reaction Under Inert Atmosphere (if required) handling_dissolve->handling_react cleanup_quench Quench Reaction (if necessary) handling_react->cleanup_quench cleanup_waste Segregate Waste into Labeled Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_decontaminate->cleanup_dispose end End cleanup_dispose->end End of Process

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Always wear appropriate PPE during cleanup.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is an essential part of the laboratory workflow.

  • Waste Segregation: All waste containing this chemical, including contaminated gloves, paper towels, and glassware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][5] All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and the well-being of all laboratory personnel.

References

  • CAS No : 63106-93-4 | Product Name : this compound. Pharmaffiliates. Retrieved from [Link]

  • This compound (CAS No: 63106-93-4) API Intermediate Manufacturers. Apicule. Retrieved from [Link]

  • MSDS of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one - Capot Chemical. Retrieved from [Link]

  • This compound | C11H10O2. PubChem. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.